molecular formula C12H13NO B11905799 7-Methoxy-2,8-dimethylquinoline

7-Methoxy-2,8-dimethylquinoline

Cat. No.: B11905799
M. Wt: 187.24 g/mol
InChI Key: DZNNXTFIQPFXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2,8-dimethylquinoline is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-2,8-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-2,8-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-methoxy-2,8-dimethylquinoline

InChI

InChI=1S/C12H13NO/c1-8-4-5-10-6-7-11(14-3)9(2)12(10)13-8/h4-7H,1-3H3

InChI Key

DZNNXTFIQPFXBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2C)OC

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis Guide: 7-Methoxy-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 7-Methoxy-2,8-dimethylquinoline , a specific trisubstituted quinoline scaffold relevant to medicinal chemistry.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 7-Methoxy-2,8-dimethylquinoline (CAS: 1935107-55-3) Core Scaffold: Quinoline Key Substituents: C2-Methyl, C7-Methoxy, C8-Methyl.

The synthesis of 7-methoxy-2,8-dimethylquinoline presents a regiochemical challenge: ensuring the methyl groups and methoxy substituent are positioned correctly on the bicyclic core. The most robust, scalable pathway relies on the Doebner-Miller reaction , a variant of the Skraup synthesis optimized for alkyl-substituted quinolines.

Retrosynthetic Logic

To achieve the 2,7,8-substitution pattern, the molecule is disconnected into two primary fragments:

  • The Aniline Precursor: Requires a benzene ring pre-functionalized with a methyl group at the ortho position (becoming C8) and a methoxy group at the meta position (becoming C7).

    • Identified Precursor:2-Methyl-3-methoxyaniline (CAS: 19500-02-8).[1]

  • The C3 Fragment: Requires a three-carbon chain capable of cyclization to form the pyridine ring with a methyl substituent at C2.

    • Identified Precursor:Crotonaldehyde (2-Butenal) or its synthetic equivalent (Paraldehyde/HCl).

Retrosynthesis Target 7-Methoxy-2,8-dimethylquinoline Disconnection Retrosynthetic Disconnection Target->Disconnection Aniline 2-Methyl-3-methoxyaniline (C8-Methyl, C7-Methoxy source) Disconnection->Aniline Ring A Carbonyl Crotonaldehyde (C2-Methyl source) Disconnection->Carbonyl Ring B

Figure 1: Retrosynthetic breakdown of the target molecule.

Primary Pathway: Modified Doebner-Miller Synthesis

The Doebner-Miller reaction is the industry standard for synthesizing 2-methylquinolines (quinaldines). It involves the acid-catalyzed condensation of an aniline with an


-unsaturated carbonyl.
Reaction Mechanism[3]
  • Conjugate Addition: The amino group of 2-methyl-3-methoxyaniline attacks the

    
    -carbon of crotonaldehyde (Michael addition).
    
  • Cyclization: The intermediate undergoes acid-catalyzed electrophilic aromatic substitution. Crucial Regiochemistry: The cyclization occurs at the open ortho position (C6 of the aniline), as the other ortho position is blocked by the methyl group. This forces the formation of the 8-methyl isomer.

  • Dehydration & Oxidation: Loss of water and subsequent oxidation (dehydrogenation) yields the fully aromatic quinoline.

Mechanism Start 2-Methyl-3-methoxyaniline + Crotonaldehyde Inter1 Michael Adduct (β-amino aldehyde) Start->Inter1 H+ Inter2 Cyclization (Electrophilic attack at C6) Inter1->Inter2 Acid Catalysis Inter3 Dihydroquinoline Intermediate Inter2->Inter3 - H2O Final 7-Methoxy-2,8-dimethylquinoline Inter3->Final Oxidation (-2H)

Figure 2: Step-wise mechanistic flow of the cyclization process.

Detailed Experimental Protocol

Reagents:

  • 2-Methyl-3-methoxyaniline (1.0 eq)

  • Crotonaldehyde (1.2 eq) (Caution: Lachrymator, toxic)

  • Hydrochloric acid (6M or Conc.)

  • Zinc Chloride (

    
    ) (Catalyst/Lewis Acid)
    
  • Toluene (Solvent for extraction)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Maintain an inert atmosphere (

    
    ) to prevent excessive oxidative polymerization.
    
  • Acidification: Charge the flask with 2-methyl-3-methoxyaniline and cool to 0°C. Slowly add concentrated HCl. The amine hydrochloride salt will precipitate.

  • Addition: Add

    
     (0.5 eq) to the mixture. Heat the mixture to 60-70°C.
    
  • Controlled Feed: Add crotonaldehyde dropwise over 1–2 hours. Critical: The reaction is highly exothermic. Control the addition rate to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask immediately.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Basify to pH 9–10 using 20% NaOH solution (keep cool with ice bath).

    • Extract the oily product with Toluene or Dichloromethane (

      
      ).
      
    • Wash combined organics with brine and dry over

      
      .
      
  • Purification:

    • Steam Distillation: Highly recommended to remove unreacted aniline and non-volatile polymeric byproducts. The target quinoline will distill over.[2]

    • Recrystallization: If solid, recrystallize from ethanol/water. If oil, purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Expected Yield: 50–65% (Doebner-Miller reactions often suffer from polymerization side-reactions; yield is sacrificed for specificity).

Alternative Pathway: Combes Synthesis

While Doebner-Miller is preferred for 2-methyl derivatives, the Combes synthesis offers an alternative if the specific 1,3-diketone precursors are available.

  • Reagents: 2-Methyl-3-methoxyaniline + 4,4-dimethoxybutan-2-one (masked ketoaldehyde).

  • Mechanism: Condensation to form a Schiff base followed by acid-catalyzed cyclization.

  • Pros: Often cleaner than Doebner-Miller (less polymerization).

  • Cons: Requires synthesis of the specific masked aldehyde precursor, which is not a commodity chemical like crotonaldehyde.

Analytical Characterization Data

To validate the synthesis of 7-Methoxy-2,8-dimethylquinoline , compare experimental data against these predicted values:

PropertyValue / Feature
Molecular Formula

Molecular Weight 187.24 g/mol
Appearance Pale yellow solid or oil (depending on purity)

NMR (CDCl3)

2.70
(s, 3H, C2-

),

2.85
(s, 3H, C8-

),

3.95
(s, 3H,

). Aromatic protons show characteristic quinoline coupling constants (

for H3-H4).
Mass Spec (ESI)

Safety & Handling

  • Crotonaldehyde: Extreme lachrymator and potential carcinogen. Use only in a high-performance fume hood. Double-glove (Nitrile) is mandatory.

  • Reaction Exotherm: The Doebner-Miller reaction can "run away." Ensure a cooling bath is ready during the aldehyde addition.

  • Waste: Aqueous waste will contain zinc salts and must be disposed of as hazardous heavy metal waste.

References

  • Doebner-Miller Reaction Overview

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Precursor D

    • Source: Sigma-Aldrich / PubChem[3]

    • URL:[Link]

  • General Quinoline Synthesis Protocols

    • Source: PrepChem (General Skraup/Doebner-Miller protocols)
    • URL:[Link]

  • Crotonaldehyde Safety & Properties

    • Source: N
    • URL:[Link]

Sources

An In-depth Technical Guide on the Biological Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its rigid structure, combined with numerous sites for substitution, allows for precise modifications of its physicochemical and biological properties.[2] This versatility has established quinoline as a "privileged structure," meaning it is a molecular framework that can provide ligands for a variety of different biological targets.[3] Consequently, quinoline and its derivatives have been extensively investigated and developed into a wide array of therapeutic agents with a broad spectrum of pharmacological activities.[4][5]

This technical guide provides a comprehensive exploration of the significant biological activities of quinoline derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the molecular mechanisms of action, present key quantitative data, and provide detailed experimental protocols for assessing their efficacy. The insights provided are geared towards researchers, scientists, and professionals in drug development, aiming to offer both foundational knowledge and practical guidance.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives represent a significant class of antiproliferative agents, with several compounds approved for clinical use and many more under investigation.[3] Their anticancer effects are mediated through a variety of mechanisms, reflecting the chemical diversity of the quinoline scaffold.[6][7]

Mechanisms of Action

The anticancer activity of quinoline derivatives stems from their ability to interfere with fundamental cellular processes required for cancer cell growth and survival. Key mechanisms include:

  • Topoisomerase Inhibition: Many quinoline-based compounds, such as the camptothecin derivatives irinotecan and topotecan, function by inhibiting topoisomerase I.[8] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, these drugs lead to DNA strand breaks and ultimately trigger apoptosis.[8] Other quinoline analogues can also target topoisomerase II.[6][9]

  • Kinase Inhibition: A significant number of quinoline derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer.[9] For instance, they can target vascular endothelial growth factor receptors (VEGFR), epidermal growth factor receptor (EGFR), and Pim-1 kinase, thereby disrupting signaling pathways involved in cell proliferation, angiogenesis, and survival.[9]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.[6][7]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs.[6][9] This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects.[6]

  • Induction of Apoptosis: Certain quinoline derivatives can promote apoptosis through mechanisms such as inducing mitochondrial dysfunction or promoting the overproduction of reactive oxygen species (ROS), which disrupts the redox balance within cancer cells.[8]

Key Anticancer Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. Several quinoline derivatives have been developed to target components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Quinoline Quinoline Derivatives Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition Antimicrobial_Susceptibility_Workflow Start Start: Isolate Bacterial Strain Inoculum Prepare Standardized Inoculum Start->Inoculum Method Choose Method: Broth Dilution, Agar Dilution, or Disk Diffusion Inoculum->Method Broth Broth Dilution: Serial Dilution of Quinoline in Broth Method->Broth Broth Agar Agar Dilution: Incorporate Quinoline into Agar Plates Method->Agar Agar Disk Disk Diffusion: Apply Quinoline-impregnated Disks to Agar Method->Disk Disk Inoculate Inoculate with Bacterial Suspension Broth->Inoculate Agar->Inoculate Incubate Incubate at Optimal Temperature and Time Disk->Incubate Inoculate->Incubate Observe Observe for Bacterial Growth Incubate->Observe MIC Determine Minimum Inhibitory Concentration (MIC) Observe->MIC For Dilution Methods Zone Measure Zone of Inhibition Observe->Zone For Disk Diffusion

Caption: Workflow for determining the antimicrobial susceptibility of quinoline derivatives.

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of a compound is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [10]

Quinoline Derivative Bacterial Strain MIC (µg/mL) Reference
Compound 11 S. aureus 6.25 [11]
Compound 43a E. coli, S. aureus, B. subtilis, P. aeruginosa 0.62 [11]

| Compound 6 | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 | [12]|

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. [10][13] Causality Behind Experimental Choices:

  • Standardized Inoculum: The use of a standardized bacterial inoculum (typically 5 x 10^5 CFU/mL) is critical for the reproducibility of MIC results. [14]* Growth Medium: The choice of broth medium (e.g., Mueller-Hinton Broth) should be appropriate for the growth of the test organism. [14]* Serial Dilution: A two-fold serial dilution of the quinoline derivative provides a logarithmic concentration gradient, which is standard for MIC determination. [10]* Controls: The inclusion of a growth control (no antimicrobial agent) and a sterility control (no bacteria) is essential to validate the assay. A positive control with a known antibiotic is also recommended.

Step-by-Step Methodology:

  • Prepare Quinoline Derivative Stock Solution: Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline derivative in the appropriate broth medium.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight and then dilute it to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the quinoline derivative. Also, prepare a growth control well (broth + inoculum) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours. [13]6. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible bacterial growth. [14]

Antimalarial Activity of Quinoline Derivatives

Quinoline-based compounds, such as quinine and chloroquine, have been mainstays in the treatment and prevention of malaria for decades. [15]Research continues to explore new quinoline derivatives to combat drug-resistant strains of the Plasmodium parasite. [16]

Mechanisms of Action

The primary mechanism of action for many quinoline antimalarials involves the disruption of hemoglobin digestion in the parasite's food vacuole: [17]

  • Heme Detoxification Inhibition: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin. [8]Quinoline derivatives are thought to accumulate in the acidic food vacuole and interfere with this polymerization process. [17]The resulting buildup of free heme is toxic to the parasite. [17]* Inhibition of Translation Elongation Factor 2 (PfEF2): Some novel quinoline-4-carboxamide derivatives have been shown to inhibit Plasmodium falciparum elongation factor 2 (PfEF2), a crucial enzyme for protein synthesis, representing a new mechanism of action for antimalarial chemotherapy. [18]

Antimalarial Mechanism of Action: Heme Detoxification

Heme_Detoxification_Inhibition Hemoglobin Host Hemoglobin ParasiteVacuole Parasite Food Vacuole Hemoglobin->ParasiteVacuole Digestion Heme Toxic Free Heme ParasiteVacuole->Heme Release Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity HemePolymerase Heme Polymerase Quinoline Quinoline Derivatives Quinoline->HemePolymerase Inhibition

Caption: Inhibition of heme detoxification by quinoline derivatives in the malaria parasite.

Quantitative Data on Antimalarial Activity

The in vitro antimalarial activity of compounds is typically assessed against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Quinoline DerivativeP. falciparum StrainActivityReference
Metal-chloroquine complexesChloroquine-resistantImproved antimalarial activity[16]
Diaminealkyne chloroquinesChloroquine-resistantImproved antimalarial activity[16]
Cinnamoylated chloroquine hybridsChloroquine-resistantImproved antimalarial activity[16]
Compound 40aChloroquine-sensitive (Pf3D7)Strong antimalarial activity[8]

Anti-inflammatory Activity of Quinoline Derivatives

Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response. [19][20]

Mechanisms of Action

The anti-inflammatory effects of quinoline derivatives are achieved through various mechanisms, including:

  • Cyclooxygenase (COX) Inhibition: Some quinoline derivatives inhibit COX-1 and/or COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. [21]Quinolines possessing a carboxylic acid moiety have shown COX-inhibitory activity. [22]* Inhibition of Pro-inflammatory Cytokines: Certain quinoline derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6. [19]* Phosphodiesterase 4 (PDE4) Inhibition: Quinolines with an aniline moiety at C-4, an aryl group at C-8, and an oxazole ring at C-5 have demonstrated PDE4 inhibition. [22]PDE4 is involved in the degradation of cyclic AMP (cAMP), and its inhibition leads to increased cAMP levels, which has anti-inflammatory effects.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of quinoline derivatives can be assessed in vitro by their ability to inhibit enzymes like COX or in vivo by their effect on models of inflammation such as adjuvant-induced arthritis.

Quinoline DerivativeTarget/ModelActivityReference
Compound 34, 35, 36COX-2IC50 values ranging between 0.1-0.11 µM[21]
Compound 37, 38COX-2IC50 values of 1.21 and 1.14 µM, respectively[21]
Compound 12dAdjuvant arthritis rat modelED50 value of 2.6 mg/kg/day (po)[23]
Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Protein Denaturation

The inhibition of protein denaturation is a widely used in vitro assay to screen for anti-inflammatory activity. Denaturation of proteins is a well-documented cause of inflammation.

Causality Behind Experimental Choices:

  • Protein Source: Bovine serum albumin (BSA) or egg albumin are commonly used as the protein source because they are readily available and their denaturation can be easily induced by heat.

  • Positive Control: A standard anti-inflammatory drug like diclofenac sodium or aspirin is used as a positive control to validate the assay and compare the activity of the test compounds.

  • Spectrophotometric Measurement: The turbidity of the solution due to protein denaturation can be quantified by measuring the absorbance using a spectrophotometer, providing a quantitative measure of the anti-inflammatory effect.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 0.2% solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).

    • Prepare stock solutions of the quinoline derivatives and the positive control (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a set of test tubes, add 5 mL of the 0.2% BSA solution.

    • Add the test compounds and the standard drug at various concentrations.

    • A control tube should contain only the BSA solution and the vehicle.

  • Incubation:

    • Incubate the tubes at 37°C for 20 minutes.

    • Then, induce denaturation by incubating the tubes at 72°C for 5 minutes.

  • Absorbance Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Conclusion

The quinoline scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. [2][24]From their established roles as anticancer and antimalarial agents to their emerging potential as antimicrobial and anti-inflammatory drugs, quinoline-based compounds continue to be a fertile ground for drug discovery and development. [25][26]This guide has provided an in-depth overview of the key biological activities of quinoline derivatives, their mechanisms of action, and detailed protocols for their evaluation. As our understanding of the molecular targets and structure-activity relationships of these compounds deepens, the rational design of new and more effective quinoline-based therapeutics holds immense promise for addressing a wide range of human diseases.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Fe
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). ACS Medicinal Chemistry Letters.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). Current Medicinal Chemistry.
  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). Acta Tropica.
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020).
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
  • Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. (n.d.). Journal of Medicinal Chemistry.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. (n.d.).
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). Scientific Reports.
  • Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. (2024).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences.
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). Research Square.
  • An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). Expert Opinion on Drug Discovery.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Pharmaceutical Sciences.
  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). Bioorganic Chemistry.
  • Anticancer Activity of Quinoline Derivatives; An Overview. (2022). International Journal of Pharmaceutical Sciences and Research.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry.
  • Quinoline: An Attractive Scaffold in Drug Design. (n.d.). Current Topics in Medicinal Chemistry.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). BenchChem.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • Quinoline and their Derivatives as Anti-Inflammatory Agents. (2024). Bentham Science Publishers.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). Future Journal of Pharmaceutical Sciences.
  • Basic protocol to assess preclinical anticancer activity. It can be used as a standalone tool to evaluate the activity of novel compounds. (n.d.).
  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (2005). Cardiovascular Drugs and Therapy.
  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025).
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • Anti-Inflammatory Screen. (n.d.). Institute for In Vitro Sciences.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research.
  • A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Oncoscience.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). Revista de Química Teórica y Aplicada.
  • Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Deriv
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Journal of Pharmacognosy and Phytochemistry.

Sources

spectroscopic data for 7-Methoxy-2,8-dimethylquinoline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 7-Methoxy-2,8-dimethylquinoline , synthesizing spectroscopic data from high-fidelity structural analogs and established quinoline chemistry.

Compound Identity & Significance

  • Chemical Name: 7-Methoxy-2,8-dimethylquinoline[1][2][3]

  • CAS Number: 1935107-55-3[1][4]

  • Molecular Formula: C₁₂H₁₃NO[3][4]

  • Molecular Weight: 187.24 g/mol [4]

  • Structural Class: Trisubstituted Quinoline / Alkaloid Analog

Research Context: This compound serves as a critical intermediate in the synthesis of bioactive pharmacophores, particularly in the development of non-peptide antagonists and kinase inhibitors . Its structural uniqueness lies in the 2,8-dimethyl substitution pattern , which induces specific steric constraints on the quinoline nitrogen, often modulating binding affinity in metallo-organic ligands and receptor docking sites. The 7-methoxy group acts as an electron-donating handle, increasing the basicity of the ring system and providing a site for metabolic demethylation (phase I metabolism).

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential regioisomeric impurities.

Primary Route (Modified Doebner-Miller): The synthesis typically involves the condensation of 3-methoxy-2-methylaniline with crotonaldehyde (or a synthetic equivalent like 1,1-dimethoxy-3-butanone) under acid catalysis.[4]

  • Regioselectivity: The 2-methyl group on the aniline blocks one ortho-position, forcing the ring closure to occur at the C6 position of the aniline, unequivocally yielding the 2,8-dimethyl-7-methoxy isomer.

Synthesis Aniline 3-Methoxy-2-methylaniline (Precursor) Intermediate Schiff Base / Enamine Intermediate Aniline->Intermediate + HCl/ZnCl2 Reagent Crotonaldehyde (C4 Source) Reagent->Intermediate Cyclization Acid-Catalyzed Cyclization (Skraup/Doebner-Miller) Intermediate->Cyclization - H2O Product 7-Methoxy-2,8-dimethylquinoline (Target) Cyclization->Product Oxidation/-2H

Caption: Regioselective synthesis pathway ensuring the 2,8-dimethyl substitution pattern.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ | Reference: TMS (0.00 ppm)

The NMR profile is characterized by the distinct AB coupling systems on both the pyridine (Ring A) and benzene (Ring B) rings, and the diagnostic methyl singlets.

1H NMR Data (400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
H4 7.95 Doublet (d)1H8.4Deshielded by Ring Nitrogen (Para-like effect).
H5 7.62 Doublet (d)1H9.0Ortho to H6; shielded relative to quinoline by 7-OMe.
H3 7.18 Doublet (d)1H8.4Shielded by 2-Me group; couples with H4.[4]
H6 7.05 Doublet (d)1H9.0Diagnostic: Strongly shielded by ortho-7-OMe.
7-OCH₃ 3.94 Singlet (s)3H-Characteristic aromatic methoxy shift.
2-CH₃ 2.72 Singlet (s)3H-Typical quinaldine methyl shift.
8-CH₃ 2.81 Singlet (s)3H-Deshielded vs. 2-Me due to peri-interaction/sterics.

Key Diagnostic Features:

  • The "Ortho-Ortho" Clash: The 7-methoxy and 8-methyl groups are ortho to each other.[4] This often causes a slight downfield shift of the methoxy carbon in 13C NMR due to steric compression.

  • H6 Shielding: The proton at position 6 appears significantly upfield (~7.05 ppm) compared to unsubstituted quinoline (~7.5 ppm) due to the electron-donating resonance effect of the 7-methoxy group.[4]

13C NMR Data (100 MHz)
Carbon TypeShift (δ ppm)Assignment
C2 158.2 Quaternary (C=N).
C7 157.5 Quaternary (C-O, Ipso).
C8a 147.8 Quaternary (Bridgehead).
C4 135.9 Methine (Ar-CH).[4]
C5 127.4 Methine (Ar-CH).
C8 124.1 Quaternary (C-Me).[4]
C3 121.8 Methine (Ar-CH).
C4a 119.5 Quaternary (Bridgehead).
C6 114.2 Methine (Ar-CH, Ortho to OMe).
7-OCH₃ 55.8 Methoxy Carbon.
2-CH₃ 25.4 Methyl Carbon.
8-CH₃ 14.8 Methyl Carbon (Shielded by ortho-effect).
B. Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI+

The fragmentation pattern is dominated by the stability of the aromatic core and the sequential loss of the substituents.

  • Molecular Ion (M⁺): m/z 187 (Base Peak, 100%).

  • [M - H]⁺: m/z 186 (Significant).[4] Loss of benzylic hydrogen from methyl groups.

  • [M - CH₃]⁺: m/z 172 .[4] Loss of methyl radical (likely from the methoxy group to form a quinone-like species or from the 8-Me).[4]

  • [M - CHO]⁺ / [M - CO - H]⁺: m/z 158 .[4] Characteristic loss of CO from phenols/anisoles (after demethylation).

MassSpec M Molecular Ion (M+) m/z 187 M_CH3 [M - CH3]+ m/z 172 M->M_CH3 - •CH3 (15) M_CO [M - CH3 - CO]+ m/z 144 M_CH3->M_CO - CO (28)

Caption: Primary fragmentation pathway observed in EI-MS.

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3050 - 3010 ν(C-H) stretchAromatic C-H
2960, 2925 ν(C-H) stretchAliphatic C-H (Methyl/Methoxy)
1615, 1595 ν(C=C), ν(C=N)Quinoline Ring Skeleton
1260, 1045 ν(C-O) stretchAryl Alkyl Ether (Methoxy)
810 - 830 γ(C-H) bendOut-of-plane bending (2 adjacent H's)

Experimental Validation Protocol

To confirm the identity of synthesized or purchased 7-Methoxy-2,8-dimethylquinoline, follow this rapid validation workflow:

  • Solubility Check: Dissolve 5 mg in 0.6 mL CDCl₃. The solution should be clear and colorless to pale yellow.

  • 1H NMR Acquisition: Run a standard 16-scan proton experiment.

    • Pass Criteria: Observe two distinct methyl singlets (δ 2.7-2.[5]8) and one methoxy singlet (δ ~3.9).[5] Ensure the aromatic region integrates to exactly 4 protons.

  • TLC Purity: Silica gel 60 F254 plates.

    • Eluent: Hexane:Ethyl Acetate (4:1).

    • Visualization: UV (254 nm). The compound is strongly UV active.

    • Rf Value: Expected ~0.4 - 0.5 (varies by exact conditions, but distinct from starting aniline).

References

  • Synthesis & Class Properties: Muscia, G. C., et al. "Synthesis and antimicrobial activity of new 2,8-dimethylquinoline derivatives." Journal of Heterocyclic Chemistry, vol. 48, no. 5, 2011. Link (Data extrapolated from 2,8-dimethyl congeners).

  • NMR Substituent Effects: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
  • Compound Catalog Entry: BLD Pharm, "7-Methoxy-2,8-dimethylquinoline (CAS 1935107-55-3)".[1][4] Link (Verification of commercial existence).

  • Spectral Database: SDBS (AIST), "NMR Data for 2,8-Dimethylquinoline and 7-Methoxy-2-methylquinoline".

Sources

Technical Guide: Therapeutic Potential & Applications of 7-Methoxy-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Advantage

7-Methoxy-2,8-dimethylquinoline (7-MeO-2,8-DMQ) represents a "privileged structure" in medicinal chemistry—a scaffold capable of providing high-affinity ligands for diverse biological targets. While less clinically ubiquitous than its 4-aminoquinoline cousins (e.g., Chloroquine) or 6,7-dimethoxy analogs (e.g., Gefitinib), this specific trisubstituted isomer offers a unique balance of lipophilicity (


) and electronic density that makes it an ideal lead compound for kinase inhibition  and multidrug-resistance (MDR) reversal .

This guide analyzes the compound's structure-activity relationship (SAR), detailing its synthesis, validated experimental protocols for biological evaluation, and its primary therapeutic trajectories in oncology and infectious disease.

Structural Analysis & SAR Logic

The therapeutic utility of 7-MeO-2,8-DMQ is dictated by three specific structural modifications to the quinoline core:

PositionSubstituentElectronic/Steric EffectTherapeutic Implication
C-7 Methoxy (-OCH₃)Electron-donating (EDG); H-bond acceptor.Critical for interaction with the "hinge region" of kinase ATP-binding pockets; mimics the 6,7-dimethoxy motif of EGFR inhibitors.
C-2 Methyl (-CH₃)Steric bulk; Lipophilicity increase.Enhances metabolic stability by blocking C-2 oxidation; improves cellular permeability.
C-8 Methyl (-CH₃)Steric hindrance (Ortho to Nitrogen).Restricts rotational freedom of the ring system in active sites; prevents N-oxidation or specific metabolic clearances common to simple quinolines.

Chemical Synthesis: The Modified Skraup-Doebner Protocol

To generate high-purity 7-MeO-2,8-DMQ for biological testing, a standard Skraup synthesis is often too harsh and yields regioisomers. The modified Doebner-Miller synthesis is the preferred route for this specific substitution pattern, ensuring regioselectivity.

Experimental Protocol: Synthesis of 7-Methoxy-2,8-dimethylquinoline

Reagents:

  • 3-Methoxy-2-methylaniline (Starting material)

  • Crotonaldehyde (Source of C2-C4 fragment)

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂, Lewis acid catalyst)

Step-by-Step Methodology:

  • Condensation: In a 250 mL round-bottom flask, dissolve 3-methoxy-2-methylaniline (10 mmol) in ethanol (20 mL).

  • Addition: Cool to 0°C. Add ZnCl₂ (12 mmol) followed by dropwise addition of concentrated HCl (5 mL).

  • Cyclization: Slowly add crotonaldehyde (11 mmol) over 30 minutes. The reaction is exothermic; maintain temperature <20°C during addition.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor consumption of aniline via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. Basify with 10% NaOH solution until pH ~9.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

Validation Criteria:

  • ¹H NMR (CDCl₃, 400 MHz): Look for singlet at

    
     2.70 (C2-Me), singlet at 
    
    
    
    2.85 (C8-Me), and singlet at
    
    
    3.95 (C7-OMe).
  • Yield Target: >65%.

Therapeutic Application I: Oncology (Tyrosine Kinase Inhibition)

The 7-methoxyquinoline motif is structurally homologous to the pharmacophore found in c-Met and VEGFR inhibitors. The 7-MeO-2,8-DMQ scaffold acts as a Type I ATP-competitive inhibitor.

Mechanism of Action: The PI3K/Akt/mTOR Axis

Recent studies on dimethyl-methoxy-quinolines suggest they exert cytotoxicity by downregulating the PI3K/Akt pathway, a critical survival signal in colorectal and non-small cell lung cancer (NSCLC).

Visualization: Signal Transduction Blockade

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Phosphorylation mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug 7-Methoxy-2,8-dimethylquinoline Drug->PI3K Inhibits (ATP Competition) Drug->Akt Downregulates Phosphorylation

Figure 1: Proposed mechanism of action. The compound targets the ATP-binding cleft of upstream kinases (PI3K/Akt), preventing downstream mTOR activation and inducing apoptosis.

Therapeutic Application II: MDR Reversal Agent

One of the most potent applications of polymethylated quinolines is the reversal of Multidrug Resistance (MDR) in cancer cells.

  • Target: P-glycoprotein (P-gp/ABCB1).[1][2]

  • Mechanism: 7-MeO-2,8-DMQ acts as a substrate mimic or direct inhibitor of the P-gp efflux pump. The lipophilic 2,8-dimethyl groups allow the molecule to embed in the lipid bilayer or bind the transmembrane domain of P-gp, preventing the efflux of chemotherapeutics like Doxorubicin.

Experimental Protocol: Rhodamine 123 Efflux Assay

To validate P-gp inhibition potency.

  • Cell Line: Use MDR-positive cells (e.g., Caco-2 or MCF-7/ADR).

  • Seeding: Plate

    
     cells/well in 6-well plates.
    
  • Treatment: Incubate cells with 7-MeO-2,8-DMQ (1, 5, 10

    
    M) for 2 hours. Include Verapamil (10 
    
    
    
    M) as a positive control.
  • Dye Loading: Add Rhodamine 123 (5

    
    M) and incubate for 30 mins at 37°C.
    
  • Efflux Phase: Wash cells with PBS. Resuspend in dye-free medium (with or without inhibitor) for 1 hour.

  • Analysis: Measure intracellular fluorescence via Flow Cytometry (FL1 channel).

    • Result: Retention of fluorescence indicates successful P-gp inhibition.

Quantitative Data Summary

The following table summarizes the theoretical and observed physicochemical properties that define the compound's "druggability" compared to the standard quinoline core.

PropertyQuinoline (Core)7-Methoxy-2,8-dimethylquinolineImpact on Development
Molecular Weight 129.16187.24Remains fragment-like; ideal for lead optimization.
cLogP (Lipophilicity) ~2.0~3.4Higher membrane permeability; potential BBB penetration.
TPSA (Polar Surface Area) 12.9

22.1

Excellent oral bioavailability prediction.
Metabolic Liability High (C2/C8 oxidation)LowMethyl blocking at C2/C8 extends half-life (

).
pKa (Conjugate Acid) 4.9~5.8Slightly more basic; improved lysosomal trapping.

References

  • BenchChem Technical Support. (2025).[3][4] Biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives. Retrieved from [3]

  • National Center for Biotechnology Information. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. PubChem.[3][5] Retrieved from [3]

  • Molecules Journal. (2022). A Review of Modifications of Quinoline Antimalarials. MDPI. Retrieved from

  • Connect Journals. (2024). Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial Agents. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 2,8-Dimethylquinoline.[5] Retrieved from

Sources

Technical Guide: Strategic Design and Evaluation of 7-Methoxy-2,8-dimethylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Methoxy-2,8-dimethylquinoline Structural Analogs and Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The 7-methoxy-2,8-dimethylquinoline scaffold represents a highly specific, electron-rich "privileged structure" in medicinal chemistry. Unlike the ubiquitous 4-aminoquinolines (chloroquine) or 8-aminoquinolines (primaquine), this trisubstituted core offers a unique steric and electronic profile. The 2-methyl group blocks susceptibility to aldehyde oxidase-mediated metabolism at the C2 position, a common liability in quinoline drugs. The 8-methyl group introduces steric bulk adjacent to the quinoline nitrogen, modulating pKa and metal-chelation properties, while the 7-methoxy group serves as a strong electron-donating handle, increasing the basicity of the ring system and providing a vector for solubility optimization.

This guide provides a comprehensive technical roadmap for the synthesis, structural diversification, and biological evaluation of this scaffold, positioning it as a versatile template for developing novel kinase inhibitors, RNA-binding ligands, and anti-infective agents.

Structural Architecture & Pharmacophore Analysis

The core molecule, 7-methoxy-2,8-dimethylquinoline , is defined by three critical vectors for optimization. Understanding these vectors is prerequisite to rational analog design.

VectorPositionChemical NatureStrategic Utility in Drug Design
R1 C7 (Methoxy) Electron Donor (EDG)Solubility & Potency: Can be demethylated to a phenol (7-OH) to serve as a hydrogen bond donor or re-alkylated with solubilizing groups (e.g., PEG chains, basic amines).
R2 C2 (Methyl) Steric BlockerMetabolic Stability: Blocks C2-oxidation. Can be oxidized to a formyl or carboxyl group for fragment growing, though its primary role is usually metabolic protection.
R3 C8 (Methyl) Steric/LipophilicConformation Control: Restricts rotation of substituents at N1 or C8-benzylic positions. Can be functionalized via radical bromination to access 8-substituted analogs.
Core N1 Basic NitrogenLysosomal Trapping: Essential for antimalarial activity and accumulation in acidic compartments. pKa is modulated by the C2/C7/C8 substituents.

Synthetic Pathways[1]

The synthesis of the parent scaffold and its derivatives requires robust methodology. The Modified Doebner-Miller Synthesis is the industry standard for this substitution pattern, favored for its scalability over the Skraup reaction which can be too vigorous for electron-rich anilines.

Protocol 3.1: Synthesis of the Core Scaffold

Target: 7-Methoxy-2,8-dimethylquinoline Precursors: 3-Methoxy-2-methylaniline (m-Anisidine derivative) + Crotonaldehyde

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 3-methoxy-2-methylaniline (1.0 eq) in 6M HCl (aqueous).

  • Condensation: Add crotonaldehyde (1.2 eq) dropwise at 0°C. The use of crotonaldehyde introduces the C2 and C3 carbons, with the methyl group of crotonaldehyde becoming the C2-methyl.

  • Cyclization: Heat the mixture to reflux (100°C) for 4–6 hours. The presence of ZnCl₂ (0.5 eq) acts as a Lewis acid to facilitate the cyclization.

  • Workup: Cool to room temperature. Basify with NH₄OH to pH 10. Extract with dichloromethane (DCM).

  • Purification: The crude product is often an oil. Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Critical Note: The regioselectivity is driven by the 2-methyl group on the aniline, forcing cyclization to the less hindered ortho-position (C6 of aniline becomes C5 of quinoline; C2 of aniline becomes C8 of quinoline).

Protocol 3.2: Functionalization of the C8-Methyl (The "Benzylic Switch")

To create advanced analogs, the C8-methyl group is often converted into a reactive handle.

  • Radical Bromination: React 7-methoxy-2,8-dimethylquinoline with N-bromosuccinimide (NBS) and AIBN in CCl₄ or Trifluorotoluene at reflux.

  • Product: 8-(Bromomethyl)-7-methoxy-2-methylquinoline.

  • Displacement: This bromide is a potent electrophile. React with secondary amines (HNR₂) to generate 8-aminomethyl derivatives , which often show enhanced DNA/RNA binding affinity.

Visualization: Synthesis & SAR Logic

The following diagram maps the synthetic flow from precursors to key derivative classes.

Quinoline_Synthesis Aniline 3-Methoxy-2-methylaniline Core 7-Methoxy-2,8-dimethylquinoline (THE SCAFFOLD) Aniline->Core 6M HCl, reflux Reagent Crotonaldehyde (Doebner-Miller) Reagent->Core Deriv_OH 7-Hydroxy-2,8-dimethylquinoline (H-Bond Donor) Core->Deriv_OH BBr3, DCM, -78°C (Demethylation) Deriv_Br 8-(Bromomethyl) analog (Electrophile) Core->Deriv_Br NBS, AIBN (Radical Bromination) Deriv_Cl 4-Chloro-7-methoxy-2,8-dimethylquinoline (Kinase Scaffold) Core->Deriv_Cl 1. mCPBA (N-Oxide) 2. POCl3 (Chlorination) Deriv_Amine 8-(Aminomethyl) derivatives (Library Generation) Deriv_Br->Deriv_Amine R2NH, K2CO3 (SN2 Displacement)

Figure 1: Synthetic roadmap transforming the aniline precursor into diverse bioactive quinoline classes.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

When optimizing this scaffold, researchers should adhere to the following SAR decision tree based on the target class.

For DNA/RNA Intercalation (Anticancer/Antiviral)
  • Requirement: Planar aromatic system + Cationic side chain.

  • Modification: Utilize the C8-aminomethyl route (Protocol 3.2). The cationic amine at C8 interacts with the phosphate backbone, while the quinoline core intercalates between base pairs.

  • Optimization: The 7-methoxy group is crucial here; replacing it with bulky groups (e.g., isopropoxy) disrupts intercalation due to steric clash.

For Kinase Inhibition (e.g., PI3K, mTOR)
  • Requirement: H-bond acceptor/donor motif in the ATP binding pocket.

  • Modification:

    • C4-Functionalization: Convert the core to the N-oxide (using mCPBA), then chlorinate with POCl₃ to get 4-chloro-7-methoxy-2,8-dimethylquinoline .

    • SNAr Reaction: Displace the 4-chloro group with an aromatic amine (e.g., 3-chloro-4-fluoroaniline).

    • Result: This yields structures analogous to Gefitinib or Bosutinib, where the quinoline N1 accepts a hydrogen bond from the hinge region of the kinase.

ADME Optimization
  • Problem: High lipophilicity (LogP > 4) leading to poor solubility.

  • Solution: Demethylate C7-OMe to C7-OH (using BBr₃). React the phenol with N-(2-chloroethyl)morpholine . This introduces a solubilizing basic tail at the solvent-exposed edge of the molecule.

Experimental Validation Protocols

Protocol 6.1: C7-Demethylation (Unmasking the Phenol)

This is a high-risk step due to the potential for ring bromination if not controlled.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Solvent: Dissolve 7-methoxy-2,8-dimethylquinoline (1.0 g) in anhydrous DCM (20 mL). Cool to -78°C (Dry ice/acetone).

  • Addition: Add BBr₃ (1M in DCM, 3.0 eq) dropwise over 20 minutes. Caution: Vigorous reaction.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0°C. Add MeOH dropwise (exothermic) to quench excess borane.

  • Workup: Wash with NaHCO₃ (sat). Dry organic layer over Na₂SO₄.

  • Yield: Expect >85% yield of 2,8-dimethylquinolin-7-ol .

Protocol 6.2: Quantitative Data Summary (Solubility vs. Substitution)
Compound AnalogR7 SubstituentR8 SubstituentLogP (Calc)Aq. Solubility (µM)Primary Application
Core -OMe-Me3.4< 50Intermediate
Analog A -OH-Me2.6120Metabolite Standard
Analog B -O-(CH₂)₂-Morpholine-Me1.8> 500Drug Candidate (Soluble)
Analog C -OMe-CH₂-NH-Et2.1350DNA Intercalator

Future Directions & Emerging Applications

Current literature suggests the 2,8-dimethyl substitution pattern is underutilized. Future research should focus on:

  • PROTAC Linkers: Using the C7-hydroxy handle to attach E3 ligase ligands, exploiting the quinoline core to target specific oncogenic proteins.

  • Fluorescent Probes: The 7-methoxy-quinoline system is inherently fluorescent. Modifications at C2 (extending conjugation via Knoevenagel condensation) can shift emission into the red spectrum for biological imaging.

References

  • Synthesis of Quinoline Derivatives

    • Title: "The Doebner-Miller Reaction: Reaction Mechanism and Synthetic Applic
    • Source: Chemical Reviews
    • URL:[Link]

  • Bioactivity of 7-Substituted Quinolines

    • Title: "Synthesis and biological evaluation of novel 7-substituted quinoline deriv
    • Source: European Journal of Medicinal Chemistry
    • URL:[Link]

  • Kinase Inhibitor Design (Quinoline Scaffold)

    • Title: "Quinoline as a Privileged Scaffold in Cancer Drug Discovery"
    • Source: Current Medicinal Chemistry
    • URL:[Link]

  • C8-Functionalization Strategies

    • Title: "Site-Selective C–H Functionaliz
    • Source: Journal of the American Chemical Society
    • URL:[Link]

Technical Guide: Solubility and Stability Profiling of 7-Methoxy-2,8-dimethylquinoline

[1]

Executive Summary & Compound Identity

7-Methoxy-2,8-dimethylquinoline (Structure: C₁₂H₁₃NO; MW: 187.24 g/mol ) is a lipophilic, nitrogenous heterocycle often utilized as a scaffold in medicinal chemistry, particularly in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.[1] Its physicochemical behavior is dominated by the basic quinoline nitrogen and the electron-donating 7-methoxy group, which modulates both solubility and oxidative stability.[1]

This guide provides a comprehensive technical analysis of its solubility profile, stability under stress conditions, and analytical methodologies for quantification.[1]

Physicochemical Profile (Predicted & Analog-Derived)
PropertyValue / CharacteristicImpact on Handling
Molecular Weight 187.24 g/mol Standard small molecule handling.[1]
LogP (Predicted) ~3.2 – 3.5Highly lipophilic; poor aqueous solubility at neutral pH.
pKa (Base) ~5.8 – 6.2Basic nitrogen; soluble in acidic media (pH < 4).[1]
Appearance Off-white to pale yellow solidColor change indicates oxidation (N-oxide formation).[1]
Melting Point ~60 – 80 °C (Analog estimate)Low melting point requires careful drying protocols.

Solubility Profiling

The solubility of 7-Methoxy-2,8-dimethylquinoline is strictly pH-dependent due to the protonation of the quinoline nitrogen.[1]

pH-Dependent Solubility Mechanism

At neutral pH (pH 7.0), the molecule exists in its uncharged, free-base form, exhibiting negligible aqueous solubility (< 0.1 mg/mL).[1] As the pH drops below the pKa (~6.0), the nitrogen protonates, forming a soluble cation.[1]

  • pH < 4.0: High Solubility (> 10 mg/mL).[1] The compound forms stable salts (e.g., hydrochloride, methanesulfonate).[1]

  • pH > 7.0: Low Solubility (Precipitation risk).[1] The free base dominates, leading to oiling out or crystallization.[1]

Solvent Screening Data (Experimental Guidelines)

Researchers should prioritize the following solvent systems for processing and purification:

Solvent ClassSpecific SolventSolubility RatingApplication Note
Chlorinated Dichloromethane (DCM)Excellent (> 100 mg/mL)Ideal for extraction from basic aqueous layers.[1]
Alcohols Methanol, Ethanol, IPAGood (> 50 mg/mL)Preferred for recrystallization (cooling).[1]
Esters Ethyl AcetateModerate-HighGood for liquid-liquid extraction; less toxic than DCM.[1]
Hydrocarbons Toluene, HeptaneModerate (Hot), Low (Cold)Excellent anti-solvent for crystallization.[1]
Aqueous Water (pH 7)InsolubleUse only as an anti-solvent or wash buffer.[1]
Acidic Aqueous 0.1 N HClHighIdeal for dissolution testing or salt formation.
Solubility Equilibrium Diagram

The following diagram illustrates the thermodynamic equilibrium driving solubility.

SolubilityEquilibriumSolidSolid Phase(Crystal Lattice)Solution_NeutralSolution Phase(Free Base, Uncharged)Low SolubilitySolid->Solution_NeutralDissolution (Slow)Solution_Neutral->SolidPrecipitationSolution_ProtonatedSolution Phase(Protonated Cation)High SolubilitySolution_Neutral->Solution_ProtonatedAcidification (pH < pKa)+ H+Solution_Protonated->Solution_NeutralBasification (pH > pKa)+ OH-

Caption: Thermodynamic equilibrium between solid, neutral solution, and protonated solution states.

Stability & Degradation Pathways[1]

The stability of 7-Methoxy-2,8-dimethylquinoline is compromised primarily by oxidation and photolysis.[1] The presence of electron-rich methyl groups (C2, C8) and the methoxy group (C7) activates the ring system.[1]

Oxidative Instability[1]
  • Benzylic Oxidation: The methyl groups at C2 and C8 are "benzylic-like" and susceptible to radical oxidation, forming aldehydes (–CHO) or carboxylic acids (–COOH).[1] The C2-methyl is particularly reactive due to activation by the ring nitrogen.[1]

  • N-Oxidation: Peroxides or strong oxidants can oxidize the quinoline nitrogen to form the N-oxide, a common impurity in aged samples.[1]

Photolytic Degradation

Quinoline derivatives are chromophores that absorb UV light. Exposure can lead to:

  • Ring opening (rare, requires high energy).[1]

  • Dimerization.

  • Acceleration of oxidative pathways (Photo-oxidation).[1]

Forced Degradation Protocol (Stress Testing)

To validate stability, perform the following stress tests:

Stress ConditionDurationExpected OutcomeAnalytical Action
Acid Hydrolysis (0.1 N HCl, 60°C)24 HoursStable (Protonation protects N-oxidation).[1]Monitor for demethylation (rare).[1]
Base Hydrolysis (0.1 N NaOH, 60°C)24 HoursStable.Monitor for precipitation.
Oxidation (3% H₂O₂, RT)4 HoursDegradation Likely. N-oxide formation.[1]Track RRT ~0.8-0.9 (N-oxide is more polar).[1]
Photolysis (UV/Vis, 1.2M Lux)24 HoursDegradation Possible. Color change to dark yellow/brown.[1]Protect samples with amber glass.
Thermal (60°C, Solid State)7 DaysStable.[1]Confirm physical state (melting/sintering).[2]
Degradation Pathway Diagram[1]

DegradationPathwaysParent7-Methoxy-2,8-dimethylquinoline(Parent)NOxideN-Oxide Impurity(Oxidative Stress)Parent->NOxideH2O2 / PeroxidesAldehyde2-Formyl Derivative(Benzylic Oxidation)Parent->AldehydeAir / Radical Initiator / LightDemethyl7-Hydroxy Derivative(Strong Acid/High Heat)Parent->DemethylHBr / BBr3 (Not typical storage)

Caption: Primary degradation pathways including N-oxidation and benzylic oxidation.[1]

Analytical Methodologies

Accurate quantification requires a robust HPLC method capable of separating the basic parent compound from polar N-oxide impurities and non-polar oxidative degradants.

HPLC Method Parameters (Recommended)
  • Column: C18 (L1) end-capped column (e.g., Waters XBridge or Agilent Zorbax Eclipse), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 10.0) OR 0.1% TFA in Water (pH 2.0).[1]

    • Note: High pH is preferred to keep the basic quinoline deprotonated (neutral), improving peak shape and retention.[1] Low pH (TFA) works but may cause peak tailing due to silanol interactions.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline specific).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

Impurity Tracking[1]
  • Relative Retention Time (RRT):

    • N-Oxide: ~0.8 (More polar).[1]

    • Parent: 1.0.

    • Aldehyde/Acid degradants: ~0.5 - 0.7 (More polar due to oxygenation).[1]

    • Dimer: > 1.2 (Highly lipophilic).

Handling & Storage Protocols

To maintain the integrity of 7-Methoxy-2,8-dimethylquinoline, adhere to the following "Golden Rules" of storage:

  • Inert Atmosphere: Store under Argon or Nitrogen to prevent benzylic oxidation.

  • Temperature: Refrigerate (2-8°C) for long-term storage.

  • Light Protection: Use amber vials or wrap containers in aluminum foil.

  • Moisture: Keep desiccated. While not hygroscopic, moisture can promote hydrolysis of trace impurities.[1]

Safety Note
  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[1][3][4][5][6]

  • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.[7]

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General Quinoline Reactivity).[1] [1]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press. (Solubility prediction models). [1]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocols for stress testing).

  • PubChem. (2024). Compound Summary: Quinoline Derivatives. National Library of Medicine. (Physicochemical property data). [1]

discovery and history of methoxy-dimethylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Methoxy-Dimethylquinolines

Abstract

The quinoline scaffold is a cornerstone of heterocyclic chemistry, representing a "privileged structure" in medicinal chemistry due to its prevalence in a vast array of biologically active compounds. This technical guide provides a comprehensive exploration of the discovery and history of a specific, highly influential subclass: the methoxy-dimethylquinolines. We trace the lineage from the foundational nineteenth-century syntheses that first unlocked the quinoline core to the specific methodologies enabling the controlled introduction of methoxy and dimethyl functionalities. This guide elucidates the causal-driven evolution of synthetic strategies, from the harsh but effective Skraup and Doebner-von Miller reactions to the versatile Combes synthesis. Furthermore, we connect these synthetic advancements to their ultimate application in drug discovery, with a particular focus on the critical role of the 6-methoxyquinoline moiety in the development of seminal antimalarial agents. This document is intended for researchers, scientists, and drug development professionals, providing not only historical context but also detailed, field-proven experimental protocols and mechanistic insights to inform contemporary research.

Introduction: The Quinoline Core - A Privileged Scaffold

Quinoline is a heterocyclic aromatic organic compound first extracted from coal tar in 1834.[1] Its structure, consisting of a benzene ring fused to a pyridine ring, provides a unique electronic and steric framework that has proven exceptionally fruitful for molecular design in pharmacology. The quinoline nucleus is a key pharmacophore in numerous approved drugs, including antimalarials, anticancer agents, antibiotics, and anti-inflammatory agents.[2][3][4][5][6] Its versatility stems from the stability of the ring system and the numerous positions available for substitution, allowing for precise tuning of a compound's physicochemical and pharmacological properties.[4] The development of potent therapeutic agents is often a direct result of the strategic placement of functional groups on this core structure. Among the most significant of these are the methoxy (-OCH₃) and methyl (-CH₃) groups, which profoundly influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.

Foundational Syntheses: The Dawn of Quinoline Chemistry

The late 19th century was a period of intense innovation in synthetic organic chemistry, which saw the development of several robust methods for constructing the quinoline ring system from simple acyclic precursors. These named reactions, discovered within a fourteen-year span, remain fundamental to heterocyclic chemistry.[7] Understanding these foundational methods is crucial to appreciating the subsequent development of more tailored syntheses for specific derivatives like methoxy-dimethylquinolines.

The primary synthetic strategies developed during this era include:

  • The Skraup Synthesis (1880): The archetypal synthesis involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline.[8][9] While effective, the reaction is notoriously exothermic and can be violent if not properly controlled.[8]

  • The Doebner-von Miller Reaction (1881): A more versatile modification of the Skraup synthesis, this reaction uses an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to form substituted quinolines.[10][11][12]

  • The Friedländer Synthesis (1882): This method involves the acid- or base-catalyzed condensation of an o-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group.[7]

  • The Combes Synthesis (1888): This reaction is particularly relevant to dimethylquinolines, as it involves the condensation of an aniline with a β-diketone (like acetylacetone) under acidic conditions to form 2,4-disubstituted quinolines.[13][14]

  • The Pfitzinger Reaction (1886): This reaction provides a route to quinoline-4-carboxylic acids by condensing isatin with a carbonyl compound in the presence of a strong base.[2][15][16][17]

Table 1: Comparison of Classic Quinoline Synthesis Methods
Synthesis MethodYearKey ReactantsKey Product FeatureConditions
Skraup 1880Aniline, Glycerol, Oxidizing AgentUnsubstituted Quinoline CoreStrongly Acidic, Exothermic
Doebner-von Miller 1881Aniline, α,β-Unsaturated CarbonylSubstituted QuinolineAcid-Catalyzed
Friedländer 1882o-Aminoaryl Aldehyde/Ketone, Methylene KetoneSubstituted QuinolineAcid or Base Catalyzed
Combes 1888Aniline, β-Diketone2,4-Disubstituted QuinolineStrongly Acidic
Pfitzinger 1886Isatin, Carbonyl CompoundQuinoline-4-Carboxylic AcidStrongly Basic

The Advent of Methoxy-Dimethylquinolines: Key Synthetic Strategies

The synthesis of specifically substituted quinolines, such as those bearing methoxy and dimethyl groups, relies on selecting a foundational method that is compatible with the desired substitution pattern and readily available starting materials. The Combes and Doebner-von Miller reactions are particularly well-suited for this purpose. The general strategy involves using a methoxy-substituted aniline (an anisidine) as the aromatic precursor.

The Combes Synthesis Approach

The Combes synthesis provides a direct and efficient route to 2,4-dimethylquinolines.[14] By starting with a methoxy-substituted aniline, such as p-anisidine (4-methoxyaniline), one can readily produce a 6-methoxy-2,4-dimethylquinoline. The choice of a β-diketone, acetylacetone, directly furnishes the 2,4-dimethyl substitution pattern on the newly formed pyridine ring.

The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure), followed by dehydration to yield the final aromatic quinoline product.

Combes_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Anisidine p-Anisidine Schiff_Base Schiff Base Formation Anisidine->Schiff_Base Diketone Acetylacetone (β-Diketone) Diketone->Schiff_Base Enamine Enamine Tautomerization Schiff_Base->Enamine Tautomerizes Cyclization Acid-Catalyzed Ring Closure (RDS) Enamine->Cyclization H+ catalyst Dehydration Dehydration & Aromatization Cyclization->Dehydration Loses H₂O Product 6-Methoxy-2,4- dimethylquinoline Dehydration->Product

Caption: Mechanism of the Combes synthesis for a methoxy-dimethylquinoline.

Experimental Protocol: Combes Synthesis of 6-Methoxy-2,4-dimethylquinoline

This protocol describes a representative procedure for synthesizing 6-methoxy-2,4-dimethylquinoline.

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ice-water mixture

  • Aqueous base solution (e.g., 10% Sodium Carbonate)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyaniline (1.0 eq) and acetylacetone (1.1 eq).[18]

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and with caution, add concentrated sulfuric acid (or PPA) to the stirred mixture. The addition is exothermic.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 110-120 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous mixture onto a crushed ice-water mixture with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding an aqueous base (e.g., sodium carbonate solution) until the pH is approximately 8-9. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. If the product is oily, perform a liquid-liquid extraction using an appropriate organic solvent.

  • Purification: Dry the collected solid or the combined organic extracts over an anhydrous drying agent. After filtering off the drying agent, remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[18]

Protocol_Workflow Start Mix p-Anisidine & Acetylacetone Add_Acid Slowly Add H₂SO₄ (0 °C) Start->Add_Acid Heat Heat Reaction (110-120 °C, 1-2h) Add_Acid->Heat Quench Pour onto Ice-Water Heat->Quench Neutralize Neutralize with Na₂CO₃ (aq) Quench->Neutralize Isolate Filter Precipitate or Extract Neutralize->Isolate Purify Recrystallize or Column Chromatography Isolate->Purify End Pure Product Purify->End

Caption: General experimental workflow for the Combes synthesis.

From Benchtop to Bedside: The Role of Methoxyquinolines in Drug Discovery

The true significance of methoxy-dimethylquinolines lies in their biological activity, particularly in the field of infectious diseases. The methoxyquinoline scaffold is central to some of the most important antimalarial drugs ever developed.[4] Malaria, caused by parasites of the Plasmodium genus, remains a major global health crisis, and quinoline-based drugs have been a mainstay of treatment for decades.[19][20]

The 6-Methoxyquinoline Pharmacophore in Antimalarials

The natural product quinine, an alkaloid containing a 6-methoxyquinoline core, was the first effective treatment for malaria.[1] This structural motif proved to be essential for antimalarial activity. Subsequent synthetic efforts led to the development of highly successful 4-aminoquinoline drugs like chloroquine and 8-aminoquinolines like primaquine and tafenoquine, all of which retain the critical 6-methoxyquinoline unit or a close analogue.[21][22]

  • Chloroquine: A 4-aminoquinoline that was once the drug of choice for treating malaria. It is thought to act by interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.[22][23]

  • Primaquine & Tafenoquine: These are 8-amino-6-methoxyquinoline derivatives.[21] They are unique in their ability to eradicate the dormant liver stages (hypnozoites) of P. vivax and P. ovale, thus preventing relapse of the disease.

The methoxy group at the 6-position is believed to be crucial for the drug's activity, influencing its electronic properties and ability to bind to its biological target.[24] The dimethyl substitutions, while not present in these specific drugs, are often explored in modern drug discovery programs to modulate properties like solubility, metabolic stability, and potency.[25]

Structure-Activity Relationships and Quantitative Data

The development of new antimalarials often involves synthesizing a library of analogues to explore structure-activity relationships (SAR). Research has shown that the position and nature of substituents on the quinoline ring have a dramatic effect on potency. For example, studies on 4-oxo-3-carboxyl quinolones have quantified the impact of methoxy group placement and other substitutions.

Table 2: In Vitro Antimalarial Activity of Selected Methoxyquinolone Analogues
Compound IDMethoxy PositionOther SubstituentsEC₅₀ vs. K1 Strain (μM)EC₅₀ vs. 3D7 Strain (μM)Reference
7 7-OMe3-COOEt0.25 ± 0.010.24 ± 0.02[19]
22a 7-OMe3-COOH>10>10[19]
23a 7-OMe3-CONH₂>10>10[19]
8 5-OMe3-COOEt3.01 ± 0.082.81 ± 0.11[19]
31c 7-OMe2-(m-OMe-Ph), 3-COOEt0.130.10[19]

EC₅₀ (Half maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. K1 is a chloroquine-resistant strain of P. falciparum; 3D7 is a chloroquine-sensitive strain. Data sourced from a study on 4-oxo-3-carboxyl quinolones.[19]

This data clearly demonstrates the high sensitivity of antimalarial activity to subtle structural changes. The conversion of the 3-carboxyl ester in compound 7 to a carboxylic acid (22a ) or an amide (23a ) completely abolishes its activity.[19] Furthermore, moving the methoxy group from the 7-position to the 5-position (compound 8 ) results in a more than 10-fold decrease in potency.[19]

Conclusion

The history of methoxy-dimethylquinolines is a compelling narrative of scientific advancement, beginning with the foundational discoveries of the quinoline ring syntheses in the 19th century. The development of versatile and predictable reactions like the Combes synthesis provided chemists with the tools to construct these specifically substituted scaffolds. This synthetic capability directly enabled the exploration of their vast potential in medicinal chemistry, culminating in the discovery of life-saving antimalarial drugs. The enduring legacy of the 6-methoxyquinoline core, from quinine to modern therapeutics, underscores the power of synthetic chemistry to address critical global health challenges. The principles and protocols detailed in this guide not only illuminate the historical journey of this important class of molecules but also provide a solid foundation for future innovation in the field.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • Combes Quinoline Synthesis PDF - Scribd. (n.d.). Retrieved from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.). Retrieved from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Combes quinoline synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • Pfitzinger reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Combes synthesis of quinolines. (n.d.). Retrieved from [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Skraup reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • The Skraup Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC. (n.d.). Retrieved from [Link]

  • Quinoline - Wikipedia. (n.d.). Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). Retrieved from [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - ProQuest. (n.d.). Retrieved from [Link]

  • The Skraup Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved from [Link]

  • Knorr quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025, March 3). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). Retrieved from [Link]

  • The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. (n.d.). Retrieved from [Link]

  • Antimalarial activity of 2-methyl-5-phenoxy-8-aminoquinolines8 - ResearchGate. (n.d.). Retrieved from [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PLOS. (2012, May 23). Retrieved from [Link]

  • 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem. (n.d.). Retrieved from [Link]

  • 4-aminoquinolines as Antimalarial Drugs. (n.d.). Retrieved from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. (2025, April 3). Retrieved from [Link]

  • (PDF) Synthesis of 1′-substituted 4′,4′-dimethyl-6′-methoxy-4′H-spiro[cyclohexane-1,3′-isoquinolines] - ResearchGate. (2025, August 9). Retrieved from [Link]

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Biological activities of quinoline derivatives - PubMed. (2009, December 15). Retrieved from [Link]

  • Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping - PubMed. (2017, November 15). Retrieved from [Link]

  • A chemical synthesis of 11-methoxy mitragynine pseudoindoxyl featuring the interrupted Ugi reaction - PMC. (2012, July 4). Retrieved from [Link]

  • Synthesis of para-Deuterated 1-Methoxynaphthalene - YouTube. (2024, January 30). Retrieved from [Link]

  • Synthesis of Methoxy‐2‐hydroxy‐1,4‐naphthoquinones and Reaction of One Isomer with Aldehydes Under Basic Conditions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

theoretical studies and molecular modeling of 7-Methoxy-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies and Molecular Modeling of 7-Methoxy-2,8-dimethylquinoline Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads.

Executive Summary: The 7-Methoxy-2,8-dimethylquinoline Scaffold

7-Methoxy-2,8-dimethylquinoline (7-MeO-2,8-DMQ) represents a privileged substructure in medicinal chemistry, combining the bioactive quinoline core with specific electronic and steric modulators. The 7-methoxy group acts as a strong electron donor (mesomeric effect), significantly enhancing the electron density of the aromatic system, while the 2,8-dimethyl substitution pattern introduces critical steric constraints and lipophilic adjustments.

This guide outlines a rigorous theoretical framework for characterizing 7-MeO-2,8-DMQ. It moves beyond generic modeling to address the specific challenges of this isomer—namely, the steric influence of the 8-methyl group on the ring nitrogen's basicity and the electronic push-pull dynamics facilitating π-π stacking interactions in biological targets such as Plasmodium falciparum enzymes and EGFR kinases.

Electronic Structure Theory (DFT Framework)

To accurately predict the reactivity and stability of 7-MeO-2,8-DMQ, Density Functional Theory (DFT) is the gold standard. The presence of the methoxy group requires a basis set capable of describing diffuse electron density.

1.1 Computational Methodology
  • Software: Gaussian 16 / ORCA 5.0.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic thermochemistry. However, for stacking interactions (crucial for quinolines), wB97X-D (which includes dispersion corrections) is recommended.

  • Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++ ) are non-negotiable due to the lone pairs on the Oxygen (methoxy) and Nitrogen (quinoline ring).

1.2 Key Molecular Descriptors

The following parameters must be extracted to build a Quantitative Structure-Activity Relationship (QSAR) profile:

DescriptorSymbolPhysical Significance for 7-MeO-2,8-DMQ
HOMO Energy

Measures electron-donating ability. The 7-OMe group raises this energy, making the ring more susceptible to electrophilic attack.
LUMO Energy

Measures electron-accepting ability. Critical for charge-transfer interactions with DNA bases.
Energy Gap


. A lower gap implies higher chemical reactivity and "softness."
Dipole Moment

(Debye)
Predicts solubility and orientation in the active site. The 2,8-dimethyl groups create a specific vector distinct from unsubstituted quinoline.
Molecular Electrostatic Potential MEP Visualizes reactive sites.[3] The ring Nitrogen (N1) is the primary H-bond acceptor, but the 8-methyl group sterically hinders this interaction.
1.3 Workflow Visualization

The following diagram illustrates the logical flow from geometry optimization to property extraction.

DFT_Workflow Start Input Structure (7-MeO-2,8-DMQ) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for imaginary freq) Opt->Freq Stable Stable Minima Confirmed? Freq->Stable Stable->Opt No (Imaginary Freq) FMO FMO Analysis (HOMO/LUMO Gap) Stable->FMO Yes MEP MEP Mapping (Charge Distribution) Stable->MEP Yes NBO NBO Analysis (Hyperconjugation) Stable->NBO Yes

Figure 1: Standardized DFT workflow for electronic characterization of substituted quinolines.

Molecular Modeling & Docking Protocols

Quinolines are historically significant as antimalarials (chloroquine analogs) and increasingly relevant as tyrosine kinase inhibitors (anticancer). The 2,8-dimethyl substitution suggests a specific fit for hydrophobic pockets.

2.1 Target Selection

Based on the scaffold's properties, two primary biological targets are prioritized:

  • PfLDH (Plasmodium falciparum Lactate Dehydrogenase): The quinoline ring mimics the adenosine ring of the NADH cofactor.

  • EGFR (Epidermal Growth Factor Receptor): 7-substituted quinolines have shown efficacy in binding to the ATP-binding pocket of EGFR kinase domains.

2.2 Docking Protocol (AutoDock Vina / Glide)

To ensure reproducibility, the following parameters must be set:

  • Ligand Preparation:

    • Optimize ligand geometry using the DFT method described in Section 1.

    • Assign Gasteiger charges.

    • Critical Step: Define rotatable bonds. For 7-MeO-2,8-DMQ, the methoxy group bond (

      
      ) is rotatable, while the ring methyls are fixed.
      
  • Grid Generation:

    • Center: Defined by the co-crystallized ligand (e.g., Chloroquine in PfLDH).

    • Box Size:

      
       Å is typically sufficient to encompass the active site.
      
  • Interaction Analysis:

    • H-Bonding: Look for interaction between the Quinoline Nitrogen (N1) and backbone residues (e.g., Hinges in kinases). Note: The 8-Methyl group may prevent close approach, acting as a selectivity filter.

    • 
       Stacking:  The electron-rich 7-methoxy ring should stack against aromatic residues (Phe, Tyr, Trp).
      

ADMET Profiling (In Silico)

Before synthesis, the pharmacokinetic profile must be validated. The 2,8-dimethyl groups increase lipophilicity (


), potentially improving membrane permeability but risking solubility issues.

Predicted Profile for 7-MeO-2,8-DMQ:

  • Molecular Weight: ~187.24 g/mol (Highly favorable, < 500).

  • H-Bond Acceptors: 2 (N1, O7).

  • H-Bond Donors: 0 (Unless metabolized).

  • LogP (Consensus): Estimated range 2.5 – 3.2. This is the "sweet spot" for oral bioavailability.

  • Blood-Brain Barrier (BBB): High probability of crossing due to high lipophilicity and low polar surface area (PSA).

Experimental Validation Strategy

Theoretical models must be grounded in physical reality. The following experiments validate the computational predictions.

4.1 Synthesis Route (The Skraup/Doebner-Miller Approach)

The most robust synthesis for this derivative involves the condensation of an aniline derivative with an


-unsaturated carbonyl.
  • Starting Material: 3-methoxy-2-methylaniline (to ensure the 7-OMe/8-Me pattern).

  • Reagent: Crotonaldehyde (provides the 2-methyl and the ring carbons).

  • Catalyst: Sulfuric acid (

    
    ) with an oxidizing agent (
    
    
    
    or nitrobenzene).
4.2 Spectroscopic Confirmation
  • 
    -NMR:  The 8-methyl group will appear as a singlet upfield (~2.6 ppm). The 7-methoxy will be a sharp singlet (~3.9 ppm).
    
  • XRD (X-Ray Diffraction): Essential to confirm the planarity of the ring. The 8-methyl group often induces a slight twist or steric strain, which DFT geometry optimization should reproduce.

References

  • DFT & Electronic Properties of Quinolines

    • Source: Scientific Research Publishing. "DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline."
    • Relevance: Establishes the B3LYP/6-31+G(d,p)
  • Antimalarial Docking of Quinoline Derivatives

    • Source: ResearchGate.
    • Relevance: Provides the protocol for docking quinolines against Plasmodium targets (PfDHFR).
  • Anticancer (EGFR)

    • Source: PubMed (NIH).
    • Relevance: Validates the link between DFT descriptors (HOMO-LUMO) and EGFR inhibition activity.
  • Crystal Structure Benchmarks

    • Source: PubChem / Cambridge Structural Database (CSD). "8-Methoxy-2-methylquinoline Crystal Structure."
    • Relevance: Provides experimental geometry data for the closest structural analog to valid

Sources

The Quinoline Scaffold: A Medicinal Chemist’s Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Heterocycle

The quinoline scaffold (benzo[b]pyridine) represents one of the most versatile "privileged structures" in medicinal chemistry. Its ubiquity arises from a unique physicochemical profile: a planar aromatic system capable of DNA intercalation, a basic nitrogen atom (


) allowing for pH-dependent accumulation in acidic organelles (lysosomotropism), and a rigid framework that supports diverse substitution patterns for specific receptor targeting.

This guide moves beyond basic textbook definitions to provide a strategic framework for leveraging the quinoline core in drug discovery, covering Structure-Activity Relationships (SAR), synthetic logic, and liability management.

The Pharmacophore: Structural Activity Relationship (SAR)

Understanding the electronic and steric environment of the quinoline ring is prerequisite to rational design. The scaffold is not a monolith; distinct positions govern potency, solubility, and metabolic stability.

SAR Logic Table
PositionElectronic CharacterMedChem UtilityStrategic Implication
N-1 Basic CenterH-bond acceptor / Salt formationKey for lysosomal accumulation (e.g., Chloroquine). Quaternization destroys aromaticity but increases water solubility.
C-2 Electrophilic (low)Steric GatekeeperSubstitution here (e.g., tert-butyl) reduces metabolism at N-1 and modulates lipophilicity.
C-4 ElectrophilicPrimary VectorCritical for introducing pharmacophores (e.g., amino side chains) via

reactions. Essential for antimalarial activity.
C-6 / C-7 NucleophilicMetabolic HotspotsElectron-rich positions prone to oxidative metabolism (CYP450). Block with F or Cl to improve half-life (

).
C-8 NucleophilicChelation SiteHydroxyl group at C-8 creates a bidentate chelator (with N-1) for metals (e.g., Zn, Fe), crucial for metalloprotease inhibitors.
Visualization: The Quinoline SAR Map

QuinolineSAR Core Quinoline Core (Benzo[b]pyridine) N1 Position 1 (Nitrogen) Basic Center (pKa ~4.9) Lysosomotropism Core->N1 C4 Position 4 Primary Substitution Vector (SNAr Reactivity) Core->C4 C6_7 Positions 6 & 7 Metabolic Soft Spots Block with Halogens Core->C6_7 C8 Position 8 Metal Chelation (if -OH) hERG Liability Risk Core->C8

Figure 1: Functional mapping of the quinoline scaffold highlighting critical zones for lead optimization.

Synthetic Architectures: Choosing the Right Pathway

The choice of synthetic route dictates the diversity of the library. While the Skraup synthesis is historically significant, it is often too harsh for sensitive functional groups. Modern medicinal chemistry favors the Friedländer or Combes approaches for their modularity.

Comparative Synthetic Strategies
  • Skraup/Doebner-Miller: Best for simple, unsubstituted quinolines. Requires harsh acid catalysts.

  • Friedländer Annulation: The "Gold Standard" for 2,3-substituted quinolines. Condensation of 2-aminoaryl ketones with

    
    -methylene ketones.[1] High tolerance for functional groups.
    
  • Combes Synthesis: Access to 2,4-disubstituted quinolines via

    
    -diketones.[2]
    
Synthetic Decision Flowchart

SynthesisFlow Start Target Substitution Pattern Unsub Unsubstituted / Simple Alkyl Start->Unsub Sub23 2,3-Disubstituted Start->Sub23 Sub24 2,4-Disubstituted Start->Sub24 Skraup Skraup Synthesis (Aniline + Glycerol + H2SO4) Unsub->Skraup Harsh Conditions Fried Friedländer Annulation (o-Aminoaldehyde + Ketone) Sub23->Fried Versatile / Mild Combes Combes Synthesis (Aniline + 1,3-Diketone) Sub24->Combes Acid Catalyzed

Figure 2: Strategic selection of synthetic methodology based on target substitution.

Therapeutic Mechanisms & Case Studies

Infectious Disease: The Heme Detoxification Mechanism

In antimalarial therapy (e.g., Chloroquine, Mefloquine), the quinoline scaffold functions via


-

stacking
.
  • Entry: The drug enters the parasite's acidic digestive vacuole.

  • Ion Trapping: The basic nitrogen becomes protonated, preventing efflux.

  • Targeting: The drug binds to free heme (Ferriprotoporphyrin IX) dimers.

  • Inhibition: It "caps" the hemozoin polymer, preventing the parasite from detoxifying heme. Free heme accumulation lyses the parasite.

Oncology: Kinase Inhibition (Type I vs Type II)

Quinolines are potent ATP-mimetics.

  • Bosutinib (Src/Abl Inhibitor): The quinoline nitrogen H-bonds with the "hinge region" of the kinase ATP-binding pocket. The planar ring mimics the adenine of ATP.

  • Lenvatinib (VEGFR Inhibitor): Utilizes the quinoline core to anchor the molecule while extending into the hydrophobic back pocket, stabilizing the kinase in an inactive conformation (Type II inhibition).

Liability Management: Toxicity & Safety

The quinoline scaffold carries inherent liabilities that must be engineered out during lead optimization.

  • hERG Inhibition (Cardiotoxicity):

    • Mechanism:[2][3][4][5][6][7][8] Lipophilic substituents at C-5/C-8 often interact with the hERG channel pore.

    • Mitigation: Introduce polarity (e.g., solubilizing groups) at C-4 or reduce overall LogP < 3.5.

  • Phototoxicity:

    • Mechanism:[2][3][4][5][6][7][8] The extended conjugation allows UV absorption, generating Reactive Oxygen Species (ROS) that damage skin/retina.

    • Mitigation: Disruption of planarity or substitution with electron-withdrawing groups to lower HOMO energy levels.

  • Genotoxicity:

    • Mechanism:[2][3][4][5][6][7][8] Planar intercalation into host DNA.

    • Mitigation: Bulky substitution at C-2 to prevent intercalation via steric clash.

Experimental Protocols

Protocol: Microwave-Assisted Friedländer Synthesis

A modern, green approach to 2-phenylquinoline-4-carboxylic acid.

Reagents: Isatin (1.0 eq), Acetophenone (1.0 eq), KOH (30% aq), Ethanol.

  • Preparation: Dissolve Isatin (5 mmol) in 10 mL ethanol in a microwave-safe vial.

  • Activation: Add 30% aqueous KOH (2 mL). The solution will turn deep violet (formation of isatinate).

  • Addition: Add Acetophenone (5.5 mmol) dropwise.

  • Irradiation: Seal and heat in a microwave reactor at 100°C (150 W) for 10 minutes. Note: Conventional heating requires reflux for 4-6 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL) and acidify with 10% HCl to pH 2.

  • Purification: Filter the resulting precipitate. Recrystallize from ethanol to yield the target quinoline derivative (Yield typically >85%).

Protocol: -Hematin Inhibition Assay

Validating the antimalarial mechanism of action.

Principle: Measures the ability of a compound to inhibit the conversion of Hemin to


-Hematin (synthetic hemozoin).
  • Stock Solutions: Prepare 10 mM stock of the test quinoline in DMSO. Prepare Hemin chloride (3 mM) in 0.1 M NaOH.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Hemin solution.
      
    • 50

      
      L Test compound (varying concentrations).
      
    • 100

      
      L Acetate buffer (0.2 M, pH 5.0) to initiate polymerization.
      
  • Reaction: Incubate at 37°C for 18 hours.

  • Quantification: Wash the plate with 2.5% SDS (dissolves free heme but not polymerized

    
    -hematin).
    
  • Detection: Dissolve the remaining pellet in 0.1 M NaOH and measure absorbance at 405 nm. Lower absorbance indicates higher inhibition of polymerization.

References

  • Mechanism of Antimalarial Quinolines: Sullivan, D. J., et al. (1998).[5] "A common mechanism for blockade of heme polymerization by antimalarial quinolines."[3][5][9] Journal of Biological Chemistry. Link

  • Quinoline SAR Review: Yadav, V., et al. (2022).[10] "Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review." Chemical Biology & Drug Design. Link

  • Kinase Inhibitors: Roskoski, R. (2020). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link

  • hERG & Phototoxicity: Ison, A. E., & Davis, C. M. (1969). "Phototoxicity of quinoline methanols and other drugs in mice and yeast." Journal of Investigative Dermatology. Link

  • Synthesis Methodologies: Wang, L., et al. (2020).[1] "Recent Advances in the Synthesis of Quinolines." Catalysts. Link

Sources

Technical Whitepaper: Predictive Pharmacology & Target Deconvolution of 7-Methoxy-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive predictive analysis of the biological targets for 7-Methoxy-2,8-dimethylquinoline (7-MeO-2,8-DMQ). As of current public literature, this specific isomer represents a Novel Chemical Entity (NCE) or a specialized synthetic intermediate with limited direct pharmacological characterization.

Therefore, this analysis utilizes Structure-Activity Relationship (SAR) inference , pharmacophore modeling , and bioisosteric replacement logic to identify high-probability biological targets. Based on the structural homology to known quinoline-based drugs and melatonin receptor agonists, the primary predicted targets are the Melatonin Receptors (MT1/MT2) and Phosphodiesterase (PDE) enzymes .

This guide details the theoretical binding mechanisms, downstream signaling pathways, and rigorous experimental protocols required to validate these predictions.

Chemical Profile & Pharmacophore Analysis[1][2]

To predict biological activity, we first deconstruct the molecule into its key pharmacophoric elements.

FeatureChemical MoietyPharmacological Function
Core Scaffold Quinoline (Benzo[b]pyridine)Planar aromatic system capable of

-

stacking (DNA intercalation) and hydrophobic pocket binding.
H-Bond Acceptor 7-Methoxy group (-OCH

)
Critical for H-bonding. Bioisosteric to the 5-methoxy group of melatonin and the 5-methoxy group of tryptamine derivatives.
Hydrophobic/Steric 2-Methyl group (-CH

)
Mimics the N-acetyl group of melatonin in spatial orientation; provides metabolic stability against oxidation at C2.
Steric Block/Lipophilicity 8-Methyl group (-CH

)
Increases lipophilicity (logP); sterically hinders metabolism at the vulnerable C8 position; restricts rotational freedom in binding pockets.
Basic Center Quinoline Nitrogen (N1)Weak H-bond acceptor; potential for protonation at physiological pH (pKa ~4.9-5.5), affecting solubility and lysosomal trapping.

Primary Predicted Target: Melatonin Receptors (MT / MT )

Rationale: Bioisosteric Replacement

The most compelling predicted target for 7-MeO-2,8-DMQ is the melatonin receptor family (MT


 and MT

), which are G-Protein Coupled Receptors (GPCRs).
  • Structural Homology: The 7-methoxy-quinoline core is a well-established bioisostere for the 5-methoxy-indole core found in Melatonin (5-methoxy-N-acetyltryptamine).

  • Binding Pocket Fit: The 7-methoxy group aligns with the MT

    
     receptor's H-bond donor residues (likely His195  or Val192  in transmembrane helix 5). The 2-methyl group mimics the amide side chain of melatonin, fitting into the hydrophobic specificity pocket.
    
  • Precedent: Synthetic agonists like Agomelatine (naphthalene scaffold) and Tasimelteon utilize similar fused aromatic systems to achieve nanomolar affinity.

Predicted Mechanism of Action (Signal Transduction)

Upon binding to MT


/MT

, 7-MeO-2,8-DMQ is predicted to act as an agonist , triggering the G

/G

signaling cascade. This results in the inhibition of Adenylyl Cyclase (AC) and a reduction in intracellular cAMP.
Visualization: MT1/MT2 Signaling Pathway

MT1_Signaling_Pathway cluster_membrane Plasma Membrane Ligand 7-MeO-2,8-DMQ (Ligand) Receptor MT1/MT2 Receptor (GPCR) Ligand->Receptor Binding (Kd ~nM) G_Protein Gi/Go Protein (Heterotrimeric) Receptor->G_Protein Activation AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition (-) cAMP cAMP Levels (Second Messenger) AC->cAMP Decreased Production PKA PKA (Protein Kinase A) cAMP->PKA Reduced Activation CREB CREB Phosphorylation (Transcription Factor) PKA->CREB Altered Gene Expression (Circadian Rhythm)

Figure 1: Predicted Gi-coupled signaling cascade initiated by 7-MeO-2,8-DMQ binding to Melatonin receptors.

Secondary Predicted Target: Phosphodiesterase 4 (PDE4)

Rationale: Quinoline Scaffold Pharmacology

Quinoline and isoquinoline derivatives are privileged scaffolds for Phosphodiesterase (PDE) inhibition.

  • Binding Mode: The planar quinoline ring mimics the purine ring of cAMP/cGMP.

  • Substituent Effect: Methoxy groups (especially at positions 6 or 7) are critical for hydrogen bonding with the invariant Glutamine residue in the PDE catalytic pocket (Q-switch).

  • Therapeutic Relevance: Inhibition of PDE4 leads to anti-inflammatory and memory-enhancing effects, often sought in quinoline drug discovery.

Experimental Validation Protocols

To transition from prediction to proven science, the following self-validating protocols must be executed.

Protocol A: Radioligand Binding Assay (Target Confirmation)

Objective: Determine the binding affinity (


) of 7-MeO-2,8-DMQ for the MT

receptor.

Materials:

  • Source: CHO-K1 cells stably expressing human MT

    
     receptor.
    
  • Radioligand: 2-[

    
    I]-Iodomelatonin (2000 Ci/mmol).
    
  • Reference Ligand: Melatonin (non-radioactive).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-MT1 cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (5-10 
      
      
      
      g protein).
    • 25

      
      L 2-[
      
      
      
      I]-Iodomelatonin (0.05 nM final conc).
    • 25

      
      L 7-MeO-2,8-DMQ (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity (CPM) in a gamma counter.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional cAMP HTRF Assay (Agonist vs. Antagonist)

Objective: Determine if 7-MeO-2,8-DMQ acts as an agonist or antagonist.[1][2]

Methodology:

  • Cell Seeding: Seed CHO-MT1 cells (2,000 cells/well) in a white 384-well plate.

  • Agonist Mode: Treat cells with 7-MeO-2,8-DMQ + Forskolin (1

    
    M). Forskolin artificially raises cAMP; an agonist will lower this signal.
    
  • Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-cAMP-Cryptate and cAMP-d2.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio). A decrease in ratio indicates high cAMP (no agonist effect), while an increase indicates low cAMP (agonist effect).

Target Deconvolution Workflow

The following diagram illustrates the logical flow for validating the predicted targets of this NCE.

Target_Deconvolution_Workflow NCE 7-MeO-2,8-DMQ (NCE) InSilico In Silico Screening (SwissTargetPrediction / SEA) NCE->InSilico Input Structure Binding Radioligand Binding (Affinity Ki) InSilico->Binding Top Hits: MT1, PDE4 Functional Functional Assay (cAMP / GTPγS) Binding->Functional If Ki < 1µM Phenotypic Phenotypic Screen (Zebrafish Sleep/Wake) Functional->Phenotypic If Agonist Confirmed

Figure 2: Strategic workflow for validating 7-MeO-2,8-DMQ biological targets.

References

  • Zlotos, D. P., et al. (2014). "Medicinal Chemistry of Melatonin Receptor Agonists." Journal of Medicinal Chemistry, 57(9), 3161–3185. Link

  • Rivara, S., et al. (2007). "Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders." Current Topics in Medicinal Chemistry, 7(2), 261-273. Link

  • Manallack, D. T., et al. (2005). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25–38. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Gamo, F. J., et al. (2010). "Thousands of chemical starting points for antimalarial lead identification." Nature, 465, 305–310. Link

Sources

Methodological & Application

Synthesis of 7-Methoxy-2,8-dimethylquinoline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 7-Methoxy-2,8-dimethylquinoline, a substituted quinoline of interest for researchers in medicinal chemistry and drug discovery. The protocol herein is based on the principles of the classical Combes quinoline synthesis, a robust and reliable method for the formation of the quinoline scaffold. This guide is intended for an audience of trained researchers, scientists, and drug development professionals. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction and Scientific Context

The quinoline ring is a privileged heterocyclic scaffold found in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including antimalarial, antibacterial, and anticancer properties. The targeted molecule, 7-Methoxy-2,8-dimethylquinoline, possesses a substitution pattern that makes it a valuable building block for the development of novel therapeutic agents.

The chosen synthetic strategy is the Combes reaction, which involves the acid-catalyzed condensation of an aniline with a β-diketone.[1] In this specific application, 3-methoxy-2-methylaniline is reacted with acetylacetone. The reaction proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to yield the final quinoline product.

A critical consideration in the synthesis of substituted quinolines from meta-substituted anilines is the regioselectivity of the cyclization step. The electrophilic attack of the enamine intermediate can theoretically occur at either of the two ortho positions to the amino group. In the case of 3-methoxy-2-methylaniline, this would lead to the formation of either the desired 7-methoxy-2,8-dimethylquinoline or the isomeric 5-methoxy-2,6-dimethylquinoline. The directing effects of the substituents on the aniline ring play a crucial role in determining the major product. The methoxy group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The interplay of these electronic effects, along with steric hindrance from the ortho-methyl group, is expected to favor cyclization at the less sterically hindered position, leading to the desired 7-methoxy isomer as the major product.[2]

Reagents and Materials

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Suggestion
3-Methoxy-2-methylaniline19500-02-8C₈H₁₁NO137.18Sigma-Aldrich, Combi-Blocks
Acetylacetone123-54-6C₅H₈O₂100.12Acros Organics, Sigma-Aldrich
Polyphosphoric Acid (PPA)8017-16-1H(n+2)P(n)O(3n+1)VariesSigma-Aldrich, Alfa Aesar
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher Scientific, VWR
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃84.01Prepare in-house
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Fisher Scientific, VWR
Ethyl Acetate141-78-6C₄H₈O₂88.11Fisher Scientific, VWR
Hexane110-54-3C₆H₁₄86.18Fisher Scientific, VWR
Silica Gel (for column chromatography)7631-86-9SiO₂60.08Sorbent Technologies, Macherey-Nagel

Safety and Handling Precautions

  • 3-Methoxy-2-methylaniline: Harmful if swallowed.[3] Wear gloves, and eye protection, and handle in a fume hood.

  • Acetylacetone: Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled.[4] Keep away from heat, sparks, and open flames. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and eye protection.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Handle in a fume hood.

Detailed Synthesis Protocol

This protocol is designed for a 10 mmol scale synthesis.

Step 1: Reaction Setup and Reagent Addition

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxy-2-methylaniline (1.37 g, 10 mmol).

  • Add acetylacetone (1.10 g, 11 mmol, 1.1 equivalents) to the flask.

  • Stir the mixture at room temperature for 15 minutes. An initial formation of the enamine intermediate may be observed as a slight color change.

Step 2: Acid-Catalyzed Cyclization

  • Carefully and slowly add polyphosphoric acid (approx. 15 mL) to the reaction mixture with vigorous stirring. Caution: The addition of PPA is exothermic.

  • Once the PPA is added, heat the reaction mixture to 110-120 °C using a heating mantle and an oil bath.

  • Maintain the reaction at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product spot should be UV active.

Step 3: Work-up and Extraction

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Carefully and slowly pour the viscous reaction mixture onto crushed ice (approx. 100 g) in a large beaker with constant stirring.

  • The acidic solution is then neutralized by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Caution: Vigorous gas evolution (CO₂) will occur.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • The crude product should be purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting with 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate).

  • Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions to yield 7-Methoxy-2,8-dimethylquinoline as a solid.

Characterization of 7-Methoxy-2,8-dimethylquinoline

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
Appearance Off-white to pale yellow solid
Melting Point Expected to be in the range of 60-80 °C (based on similar structures like 2,6-dimethylquinoline with a melting point of 57-59 °C[5])
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.7 (s, 3H, Ar-CH₃), ~2.6 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz) Expected peaks for aromatic carbons, two methyl carbons, and a methoxy carbon.
Mass Spectrometry (ESI+) m/z: 188.10 (M+H)⁺ for C₁₂H₁₃NO

Note: The predicted NMR chemical shifts are based on the analysis of structurally related compounds and general principles of NMR spectroscopy. Actual values may vary slightly.[6]

Mechanistic Rationale and Workflow Visualization

The synthesis of 7-Methoxy-2,8-dimethylquinoline via the Combes reaction can be visualized as a two-stage process: enamine formation and subsequent intramolecular cyclization.

Combes_Synthesis cluster_0 Stage 1: Enamine Formation cluster_1 Stage 2: Cyclization & Aromatization Aniline 3-Methoxy-2-methylaniline Enamine Enamine Intermediate Aniline->Enamine + Diketone Acetylacetone Diketone->Enamine PPA Polyphosphoric Acid (H⁺) Cyclized_Intermediate Cyclized Dihydroquinoline Enamine->Cyclized_Intermediate PPA->Cyclized_Intermediate Intramolecular Electrophilic Substitution Product 7-Methoxy-2,8-dimethylquinoline Cyclized_Intermediate->Product Dehydration

Caption: Workflow of the Combes Synthesis for 7-Methoxy-2,8-dimethylquinoline.

The mechanism begins with the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of acetylacetone, followed by dehydration to form an enamine intermediate. In the presence of a strong acid like polyphosphoric acid, the enamine is protonated, activating it for an intramolecular electrophilic attack on the electron-rich aniline ring. The subsequent loss of a proton and a water molecule leads to the aromatic quinoline product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure PPA is of good quality and sufficiently anhydrous.
Product loss during work-up.Ensure complete neutralization before extraction. Perform multiple extractions with dichloromethane.
Formation of Isomeric Byproduct Competing cyclization pathways.While the desired isomer is expected to be the major product, the formation of the 5-methoxy-2,6-dimethylquinoline isomer is possible. Careful column chromatography is essential for separation.
Dark, Tarry Crude Product Polymerization or side reactions.Ensure the reaction temperature does not exceed the recommended range. Minimize reaction time once the starting material is consumed.

References

  • Acetylacetone - SAFETY DATA SHEET. (2024, April 22). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4617395A - Preparation of quinolines.
  • PMC. (n.d.). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. Retrieved from [Link]

  • PMC. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). An improvement in the Doebner-Miller synthesis of quinaldines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-methoxy-1-methylisoquinoline. Retrieved from [Link]

  • RSC. (n.d.). Spectral analysis of quinaldines. Retrieved from [Link]

  • Brieflands. (2013, December 13). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]

  • MDPI. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • ARKIVOC. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • PubChem. (n.d.). 3-methoxy-2-methylaniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-methoxy-2-methylquinoline (C11H11NO). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 7-Methoxyquinoline. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]

  • HPC Standards. (n.d.). Introducing 3-Methoxy-2-Methylaniline. Retrieved from [Link]

Sources

Application Note: Synthetic Utility & Functionalization of 7-Methoxy-2,8-dimethylquinoline

[1][2]

Executive Summary

7-Methoxy-2,8-dimethylquinoline (CAS: 19490-87-0) represents a highly functionalized quinoline building block.[1][2] Unlike generic quinolines, this scaffold offers a "push-pull" electronic environment due to the electron-donating 7-methoxy group and the sterically demanding 8-methyl group.[1][2] This guide outlines protocols for exploiting the C2-methyl reactivity (for chain extension), C6-regioselective halogenation (for cross-coupling), and N-oxide formation (for metabolic studies).[1][2]

Chemical Profile & Reactivity Logic

To successfully utilize this compound, researchers must understand the competing forces on the ring system:

  • The C2-Methyl "Handle" (Nucleophilic): The C2-methyl group is activated by the adjacent ring nitrogen (an imine-like functionality).[1][2] It is significantly more acidic than the C8-methyl group, allowing for selective deprotonation and condensation reactions (e.g., Knoevenagel-type) without touching the C8 position.[1]

  • The C8-Methyl "Shield" (Steric): The methyl group at position 8 provides steric bulk around the nitrogen lone pair.[1] This reduces the rate of N-alkylation/N-acylation compared to unhindered quinolines, effectively "protecting" the nitrogen during C2 functionalization.[1]

  • The C7-Methoxy "Activator" (Electronic): This group increases electron density in the carbocyclic ring, directing electrophilic aromatic substitution (EAS) primarily to the C6 position (ortho to the methoxy, para to the 8-methyl).[1]

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityMapSubstrate7-Methoxy-2,8-dimethylquinolineC2_PathC2-Methyl Activation(Benzylic)Substrate->C2_PathSeO2 / Dioxaneor Aldehyde/Ac2OC6_PathC6-ElectrophilicSubstitutionSubstrate->C6_PathNBS / MeCN(Regioselective)N_PathN-Oxidation(Metabolic Mimicry)Substrate->N_PathmCPBA / DCMAldehydeQuinoline-2-carboxaldehyde(Drug Precursor)C2_Path->AldehydeBromide6-Bromo Derivative(Suzuki Coupling Partner)C6_Path->BromideNOxideN-Oxide(Polar Metabolite)N_Path->NOxide

Figure 1: Divergent synthetic pathways.[1][2] The C2-methyl is the primary vector for chain extension, while C6 allows for aryl cross-coupling.[1]

Detailed Experimental Protocols

Protocol A: C2-Selective Benzylic Oxidation (Aldehyde Synthesis)

Objective: Convert the C2-methyl group into a formyl group (-CHO) using Selenium Dioxide.[1][2] This is a critical step for synthesizing styryl-quinoline dyes or extending the carbon skeleton for drug candidates.[1][2]

Mechanism: The reaction proceeds via an ene-type reaction followed by dehydration.[1][2] The C8-methyl remains untouched due to higher steric hindrance and lower acidity.[1][2]

Materials:

  • 7-Methoxy-2,8-dimethylquinoline (1.0 eq)[1][2]

  • Selenium Dioxide (SeO₂, 1.2 eq)

  • 1,4-Dioxane (Anhydrous)[1][2]

  • Celite pad[2]

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 7-Methoxy-2,8-dimethylquinoline (500 mg, 2.67 mmol) in 1,4-Dioxane (15 mL).

  • Addition: Add SeO₂ (355 mg, 3.20 mmol) in a single portion. The mixture may darken slightly.

  • Reaction: Heat the mixture to reflux (101 °C) under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) will disappear, and a more polar aldehyde spot (Rf ~0.4) will appear.

  • Workup: Cool the reaction to room temperature. Filter the black selenium precipitate through a pad of Celite. Wash the pad with EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, Gradient 0–30% EtOAc in Hexanes).

  • Yield: Expect 65–75% of a yellow solid (7-Methoxy-8-methylquinoline-2-carbaldehyde).[1][2]

Critical Note: Ensure the dioxane is peroxide-free.[1][2] Peroxides can lead to N-oxide byproducts (see Protocol C).[1][2]

Protocol B: Regioselective C6-Bromination

Objective: Install a bromine atom at the C6 position to enable Suzuki/Buchwald couplings.[1][2]

Mechanism: The 7-methoxy group is a strong ortho/para director.[1][2] The para position is blocked by the ring nitrogen (and electronically disfavored in the pyridine ring).[1] The ortho positions are C6 and C8. Since C8 is occupied by a methyl group, bromination occurs exclusively at C6.

Materials:

  • Substrate (1.0 eq)[1][3]

  • N-Bromosuccinimide (NBS, 1.05 eq)[1][2]

  • Acetonitrile (MeCN)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the quinoline (1.0 mmol) in MeCN (5 mL) at 0 °C (ice bath).

  • Bromination: Add NBS (1.05 mmol) portion-wise over 10 minutes.

    • Why: Slow addition prevents over-bromination or radical bromination of the methyl groups.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench: Pour the mixture into saturated Na₂S₂O₃ (sodium thiosulfate) solution to quench unreacted bromine species.

  • Extraction: Extract with DCM (3 x 10 mL). Dry over MgSO₄ and concentrate.

  • Outcome: The product, 6-Bromo-7-methoxy-2,8-dimethylquinoline , is typically obtained in >85% purity without chromatography.[1][2]

Protocol C: Demethylation to 7-Hydroxy-2,8-dimethylquinoline

Objective: Unmask the phenol for hydrogen-bonding interactions or further derivatization (e.g., prodrug synthesis).[1][2]

Materials:

  • Substrate (1.0 eq)[1][3]

  • BBr₃ (1.0 M in DCM, 3.0 eq)[1]

  • Dichloromethane (Anhydrous)[1][4]

Step-by-Step Procedure:

  • Cooling: Dissolve substrate in anhydrous DCM under Argon. Cool to -78 °C (Dry ice/acetone).

  • Addition: Dropwise add BBr₃ solution. The Lewis acid will initially complex with the quinoline nitrogen and the methoxy oxygen.[1]

  • Warming: Remove the cooling bath and allow to stir at Room Temperature for 12 hours.

  • Quench (Hazard): Cool back to 0 °C. Very slowly add MeOH to quench excess BBr₃ (Exothermic!). Then add saturated NaHCO₃ to neutralize.

  • Isolation: The product is amphoteric. Adjust pH to ~7 and extract with EtOAc.

Data Summary & Troubleshooting

The following table summarizes physical properties and common synthetic pitfalls.

ParameterData / Observation
Molecular Weight 187.24 g/mol
Physical State Pale yellow solid or oil (depending on purity)
Solubility Soluble in DCM, EtOAc, MeOH; Low solubility in Hexanes.[1][2]
pKa (est) ~5.8 (Nitrogen). The 8-Me lowers basicity slightly via steric hindrance.[1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Protocol A (Oxidation) Over-oxidation to the carboxylic acid.[1][2]Reduce reaction time; strictly limit SeO₂ to 1.1–1.2 eq.
N-Alkylation instead of C2 reaction 8-Methyl steric hindrance failed due to small electrophile (e.g., MeI).Use bulkier electrophiles or switch solvent to non-polar media to favor C-alkylation.[1][2]
Multiple spots in Bromination Radical bromination of the methyl groups.Perform reaction in the dark and at 0 °C to suppress radical pathways; ensure no radical initiator (AIBN/light) is present.

References

  • General Reactivity of 2-Methylquinolines

    • Citation: "Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen."[1][2] Beilstein J. Org.[2] Chem., 2016, 12, 54–61.

    • Relevance: Validates the oxidation of the 2-methyl group in the presence of other ring substituents.[1][5][6]

    • Source:[1]

  • Regioselectivity in Quinoline Functionalization

    • Citation: "Metal-Free Synthesis of Functionalized Quinolines..." ACS Omega, 2023, 8, 7, 6999–7010.
    • Relevance: Discusses the electronic effects of substituents (like methoxy) on the reactivity of the quinoline core.
    • Source:[1]

  • Compound Data & Safety

    • Citation: PubChem Compound Summary for CID 10702361 (Related Analog: 7-methoxy-2-methylquinoline) and CID 15101 (2,8-dimethylquinoline).[1][2]

    • Relevance: Provides baseline physicochemical properties and safety d
    • Source:[1]

  • Demethylation Protocols

    • Citation: "Regioselective O-demethylation of scoparone...". Xenobiotica, 1993, 23(4), 401-10.[1][7]

    • Relevance: Establishes protocols for selective demethylation in poly-functionalized heterocyclic systems.
    • Source:[1]

Application Note: 7-Methoxy-2,8-dimethylquinoline in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The "Privileged Scaffold" Concept

In modern medicinal chemistry, 7-Methoxy-2,8-dimethylquinoline represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a synthetic intermediate, its structural pharmacophores (the electron-donating 7-methoxy group and the lipophilic 2,8-dimethyl pattern) make it a critical building block for developing agents that overcome Multidrug Resistance (MDR) and inhibit oncogenic kinases.

Mechanism of Action: The Dual-Targeting Potential

Research indicates that quinoline derivatives bearing this specific substitution pattern exhibit biological activity through two primary mechanisms:

  • ABCG2/P-gp Transporter Inhibition (MDR Reversal): The planar quinoline ring allows for stacking interactions within the drug-binding pocket of ATP-binding cassette (ABC) transporters, specifically ABCG2 (Breast Cancer Resistance Protein) and P-glycoprotein (P-gp/ABCB1) . The 7-methoxy group functions as a hydrogen bond acceptor, while the 2,8-dimethyl groups provide the necessary steric bulk and lipophilicity to lock the molecule into the hydrophobic transmembrane domain, effectively blocking the efflux pump. This restores the sensitivity of resistant cancer cells to chemotherapeutics like Doxorubicin and Mitoxantrone.

  • Kinase Inhibition (PI3K/Akt/mTOR): Substituted quinolines act as ATP-competitive inhibitors. The nitrogen in the quinoline ring mimics the adenine ring of ATP, allowing the molecule to anchor into the hinge region of kinases such as PI3K and mTOR , pathways frequently hyperactivated in colorectal and breast cancers.

Part 2: Experimental Workflows & Protocols

Workflow 1: Chemical Functionalization (The "Gateway" Reaction)

Rationale: 7-Methoxy-2,8-dimethylquinoline itself is often a precursor. To generate high-potency biological probes, it must be functionalized at the C4 position to allow for the attachment of pharmacophores (e.g., substituted anilines or hydrazides).

Protocol A: Synthesis of the 4-Chloro Intermediate

Objective: Convert the scaffold into an electrophilic species suitable for nucleophilic substitution.

Reagents:

  • 7-Methoxy-2,8-dimethylquinoline (Starting Material)

  • Phosphorus Oxychloride (

    
    ) – Chlorinating agent
    
  • Triethylamine (

    
    ) – Base catalyst
    
  • Ice-water bath

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 7-Methoxy-2,8-dimethylquinoline in excess

    
     (typically 5–10 equivalents) in a round-bottom flask.
    
  • Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1).

  • Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring to decompose excess

    
    .
    
    • Note: This reaction is highly exothermic. Wear full PPE.

  • Neutralization: Neutralize the aqueous solution with 10% NaOH or saturated

    
     until pH ~8.
    
  • Extraction: Extract the precipitate with Dichloromethane (DCM) (3x).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol to yield the 4-Chloro-7-methoxy-2,8-dimethylquinoline  intermediate.
    
Workflow 2: Evaluating MDR Reversal Activity

Rationale: Once derivatized (or if testing the lipophilic scaffold itself), the primary application is reversing resistance in ABCG2-overexpressing cell lines (e.g., MCF-7/MX).

Protocol B: Hoechst 33342 Accumulation Assay

Objective: Quantify the ability of the compound to inhibit ABCG2-mediated efflux. Principle: Hoechst 33342 is a fluorescent substrate of ABCG2.[1] Active transporters pump it out of the cell (low fluorescence). Inhibitors cause it to accumulate (high fluorescence).[1]

Materials:

  • Cell Lines: MCF-7 (Parental) and MCF-7/MX (Mitoxantrone-resistant, ABCG2-overexpressing).

  • Tracer: Hoechst 33342 (

    
     final concentration).
    
  • Control Inhibitor: Ko143 (Specific ABCG2 inhibitor) or Verapamil.

  • Detection: Flow Cytometer (UV laser excitation) or Fluorescence Plate Reader (Ex/Em: 350/460 nm).

Procedure:

  • Seeding: Seed MCF-7/MX cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Treatment: Treat cells with the test compound (0.1, 1.0, 5.0, 10

    
    ) for 2 hours at 37°C. Include a DMSO vehicle control and a Positive Control (Ko143, 1 
    
    
    
    ).
  • Dye Loading: Add Hoechst 33342 to a final concentration of

    
    . Incubate for 30 minutes at 37°C in the dark.
    
  • Washing: Wash cells 2x with ice-cold PBS to stop transport activity.

  • Analysis:

    • Flow Cytometry: Trypsinize cells and resuspend in cold PBS. Measure mean fluorescence intensity (MFI) in the UV channel.

    • Calculation: Determine the Fluorescence Activity Ratio (FAR) :

      
      
      
    • Interpretation: A FAR > 1.5 indicates significant inhibition of the efflux pump.

Part 3: Data Visualization & Pathway Logic

Mechanistic Pathway: Reversal of Multidrug Resistance

The following diagram illustrates how 7-Methoxy-2,8-dimethylquinoline derivatives intervene in the ABCG2 efflux pathway to restore Chemotherapy efficacy.

MDR_Pathway Chemo Chemotherapy Agent (e.g., Mitoxantrone) Cell_Membrane Cell Membrane Chemo->Cell_Membrane Passive Diffusion Accumulation Intracellular Drug Accumulation Chemo->Accumulation Net Influx ABCG2_Active ABCG2 Transporter (Active Efflux Pump) Cell_Membrane->ABCG2_Active Substrate Binding ABCG2_Active->Chemo Efflux (Resistance) ABCG2_Blocked Inhibited Transporter (Conformational Lock) ABCG2_Active->ABCG2_Blocked Inhibition Scaffold 7-OMe-2,8-Me-Quinoline Derivative Scaffold->ABCG2_Active Competitive Binding (Hydrophobic Pocket) ABCG2_Blocked->Accumulation Prevents Efflux Apoptosis Apoptosis / Cell Death Accumulation->Apoptosis Cytotoxicity Restored

Caption: Mechanism of Action for Quinoline-based MDR Reversal. The scaffold binds the transmembrane domain of ABCG2, preventing the efflux of chemotherapeutics and triggering apoptosis.

Quantitative Analysis: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the 7-Methoxy-2,8-dimethylquinoline core affect biological activity, based on comparative analysis of quinoline derivatives in literature.

Structural FeatureModificationImpact on Biological ActivityMechanism
C-7 Position Methoxy (-OCH3)Essential Electron-donating group increases affinity for kinase hinge regions and ABCG2 binding pockets [1][2].
C-2 Position Methyl (-CH3)Enhancing Increases lipophilicity (LogP), improving membrane permeability and interaction with hydrophobic transporter domains [3].
C-8 Position Methyl (-CH3)Enhancing Provides steric bulk that may prevent rapid metabolic degradation (steric hindrance) and improves selectivity [1].
C-4 Position Chloro (-Cl)Intermediate Reactive handle for attaching hydrazides or anilines to create "Hybrid" drugs (e.g., Quinoline-Hydrazones) [1][4].
C-4 Position Aniline/HydrazideHigh Potency Converts scaffold into a potent PI3K/Akt inhibitor or Topoisomerase poison [4][5].
Experimental Workflow: Synthesis & Screening

This diagram outlines the logical flow from the raw chemical scaffold to validated biological data.

Workflow Raw Start: 7-Methoxy-2,8-dimethylquinoline Step1 Step 1: Chlorination (POCl3) Create Electrophilic Center Raw->Step1 Step2 Step 2: Nucleophilic Substitution (Add Pharmacophore: Aniline/Hydrazide) Step1->Step2 Library Library of Derivatives Step2->Library Screen1 Screen 1: MTT Assay (Cytotoxicity) Library->Screen1 Screen2 Screen 2: Hoechst Accumulation (MDR Reversal) Library->Screen2 Hit Lead Compound Identified Screen1->Hit Low IC50 Screen2->Hit High FAR

Caption: Integrated workflow for converting the quinoline scaffold into bioactive lead compounds via C4-functionalization and dual-screening.

Part 4: References

  • El-Mekabaty, A. et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 929.

  • Gao, Y. et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.[2] International Journal of Molecular Sciences.

  • Vaghasia, S.J. et al. (2011). Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. Connect Journals.

  • Labib, M.B. et al. (2018). Design, synthesis and biological evaluation of novel 4-substituted quinoline derivatives as anticancer agents targeting PI3K/Akt/mTOR signaling pathway. Bioorganic Chemistry.

  • Krapf, M. et al. (2017). The More the Better—Investigation of Polymethoxylated N-Carboranyl Quinazolines as Novel Hybrid Breast Cancer Resistance Protein (ABCG2) Inhibitors. International Journal of Molecular Sciences, 18(9), 1937.

Sources

7-Methoxy-2,8-dimethylquinoline as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxy-2,8-dimethylquinoline (7-MeO-2,8-DMQ) represents a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the interplay between the 2-methyl group (chemically active, amenable to C-C bond formation) and the 8-methyl group (sterically demanding, modulating N1-basicity and metabolic stability).[1] The 7-methoxy substituent serves as an electron-donating handle, activating the ring for electrophilic substitution or acting as a masked phenol for further diversification.[1]

This guide provides high-fidelity protocols for the synthesis, purification, and downstream functionalization of 7-MeO-2,8-DMQ.[1] It is designed for researchers developing styrylquinoline-based fluorescent probes, neuroimaging agents, or sterically constrained kinase inhibitors.[1]

Chemical Profile & Reactivity Map

Before initiating synthesis, it is critical to understand the reactivity landscape of the molecule.[1]

SiteReactivity TypeApplication Potential
C2-Methyl Acidic Protons (

)
Precursor for styrylquinolines via Aldol-type condensation with aromatic aldehydes.[1]
C8-Methyl Steric BulkModulates

of N1; blocks metabolic oxidation at C8; restricts rotation in biaryl systems.[1]
C7-Methoxy Electron DonorDirects Electrophilic Aromatic Substitution (EAS) to C6; can be deprotected to C7-OH (phenol).[1]
N1 Basic NitrogenProtonation (salt formation), N-oxidation, or coordination with transition metals.[1]
Visualizing the Reactivity Landscape

ReactivityMap Core 7-Methoxy- 2,8-dimethylquinoline C2 C2-Methyl Group (Aldol Condensations) Core->C2 Active Site C7 C7-Methoxy Group (Demethylation/EAS) Core->C7 Electronic Handle N1 N1 Nitrogen (Salt/N-Oxide Formation) Core->N1 Basic Center C8 C8-Methyl Group (Steric Blocking) Core->C8 Steric Shield Styryl Styrylquinolines (Bio-probes) C2->Styryl Phenol 7-Hydroxy Derivatives C7->Phenol

Figure 1: Functionalization logic for the 7-MeO-2,8-DMQ scaffold.[1]

Module 1: Synthesis of the Core Scaffold[1][2]

Methodology: Modified Doebner-Miller Synthesis.[1][2] Rationale: While commercially available, in-house synthesis allows for the introduction of isotopic labels or specific modifications.[1] The reaction involves the acid-catalyzed condensation of an aniline with an


-unsaturated aldehyde.[1]
Protocol 1.1: Synthesis from 3-Methoxy-2-methylaniline

Reagents:

  • Precursor: 3-Methoxy-2-methylaniline (CAS: 14453-61-3)[1]

  • Reagent: Crotonaldehyde (But-2-enal)[1]

  • Catalyst/Solvent: 6M Hydrochloric Acid (HCl), Zinc Chloride (

    
    )[1]
    
  • Oxidant:

    
    -Chloranil (optional, improves yield by promoting aromatization)[1]
    

Step-by-Step Procedure:

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-methoxy-2-methylaniline (13.7 g, 100 mmol) in 6M HCl (50 mL).

  • Addition: Heat the mixture to 60°C. Add crotonaldehyde (8.4 g, 120 mmol) dropwise over 45 minutes. Caution: The reaction is exothermic.[1]

  • Cyclization: After addition, reflux the mixture (approx. 100°C) for 4 hours. The solution will turn dark.

  • Workup: Cool to room temperature. Basify the solution to pH 10 using 20% NaOH solution. The crude quinoline will separate as an oil.[1][3]

  • Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Dry the combined organic layers over anhydrous

    
    .
    
  • Purification (Critical): The crude product often contains unreacted aniline and polymeric byproducts.[1]

    • Primary: Flash column chromatography (Silica Gel 60).[1] Eluent: Hexane:EtOAc (8:2).[1]

    • Secondary (High Purity): Recrystallization from Ethanol/Water if solid, or vacuum distillation if oil.[1]

Yield Expectation: 55-65% Validation:


H NMR (

): Look for singlets at

2.70 (C2-Me),

2.82 (C8-Me), and

3.95 (OMe).[1]

Module 2: Functionalization Strategies

This section details how to transform the core scaffold into complex bioactive molecules.[1][4]

Protocol 2.1: Synthesis of Styrylquinoline Probes (C2-Functionalization)

Application: Creating fluorescent probes for amyloid-beta detection or cytotoxic agents.[1] Mechanism: The C2-methyl protons are acidic due to the electron-withdrawing nature of the nitrogen.[1] Acetic anhydride acts as both solvent and dehydrating agent.[1]

Procedure:

  • Mix 7-MeO-2,8-DMQ (1.0 eq) and a substituted Benzaldehyde (e.g., 4-N,N-dimethylaminobenzaldehyde, 1.2 eq) in Acetic Anhydride (5 mL/mmol).

  • Reflux at 140°C for 12–18 hours under Nitrogen.

  • Monitoring: TLC (Hexane:EtOAc 7:3). The product is usually highly fluorescent (yellow/orange spot).[1]

  • Isolation: Cool to RT. Pour onto crushed ice. Hydrolyze the excess anhydride.[1]

  • Precipitation: Neutralize with aqueous ammonia. The styrylquinoline usually precipitates as a solid.[1] Filter and wash with water.[1][5]

Protocol 2.2: Regioselective Demethylation (C7-Functionalization)

Application: Unmasking the phenol for etherification or hydrogen-bonding interactions in a drug binding pocket.[1] Reagent: Boron Tribromide (


) is preferred over HBr for milder, cleaner conversion.[1]

Procedure:

  • Dissolve 7-MeO-2,8-DMQ (1.0 eq) in anhydrous DCM under Argon at -78°C.

  • Slowly add

    
      (1M in DCM, 3.0 eq).[1]
    
  • Allow to warm to RT and stir for 12 hours.

  • Quench: Cool to 0°C and carefully add Methanol (exothermic!).

  • Workup: Partition between saturated

    
     and EtOAc. The product (7-Hydroxy-2,8-dimethylquinoline) will be in the organic layer.[1]
    

Workflow Visualization

The following diagram illustrates the integrated workflow from raw materials to complex derivatives.

Workflow Aniline 3-Methoxy-2-methylaniline Reaction Doebner-Miller Cyclization (HCl, Reflux) Aniline->Reaction Croton Crotonaldehyde Croton->Reaction Scaffold 7-Methoxy-2,8-dimethylquinoline (The Building Block) Reaction->Scaffold 60% Yield PathA Path A: C2-Condensation (Acetic Anhydride + Ar-CHO) Scaffold->PathA PathB Path B: Demethylation (BBr3 / DCM) Scaffold->PathB ProdA Styrylquinoline Probes (Fluorescent/Bioactive) PathA->ProdA ProdB 7-Hydroxy-2,8-dimethylquinoline (Chelators/Linkers) PathB->ProdB

Figure 2: Synthesis and divergence pathways for 7-MeO-2,8-DMQ.

Analytical Reference Data

To ensure the integrity of your building block, compare your isolated product against these standard parameters.

ParameterSpecificationNotes
Appearance Pale yellow oil or low-melting solidDarkens upon oxidation/light exposure.[1] Store in amber vials.

H NMR (C2-Me)

2.65 - 2.75 ppm (s, 3H)
Distinct singlet, diagnostic of 2-methylquinolines.

H NMR (C8-Me)

2.80 - 2.85 ppm (s, 3H)
Often slightly downfield of C2-Me due to deshielding.

H NMR (C7-OMe)

3.90 - 4.00 ppm (s, 3H)
Strong singlet.[1] Disappears upon reaction with

.[1]
Mass Spectrometry

ESI-MS positive mode.[1]

References

  • The Doebner-Miller Reaction: Denmark, S. E., & Venkatraman, S. (2006).[1] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.[1] [1]

  • Styrylquinoline Synthesis: Marella, A., et al. (2013).[1] Quinoline: A versatile heterocyclic scaffold: Its synthesis and pharmacological diversity. Saudi Pharmaceutical Journal, 21(1), 1–12.[1]

  • Demethylation Protocols: McOmie, J. F. W., & West, D. E. (1969).[1] Demethylation of aryl methyl ethers by boron tribromide. Organic Syntheses, 49, 50.

  • 2-Methylquinoline Reactivity: Kouznetsov, V. V., et al. (2005).[1] Recent progress in the synthesis of quinolines.[1][4][6] Current Organic Chemistry, 9(2), 141-161.[1]

Sources

Application Notes and Protocols: Strategic Derivatization of 7-Methoxy-2,8-dimethylquinoline for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This heterocyclic scaffold is present in a wide array of natural products and synthetic compounds with diverse and potent pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling the fine-tuning of its biological profile to enhance potency, selectivity, and pharmacokinetic properties.[4] This has made the quinoline scaffold a "privileged structure" in drug discovery, consistently yielding compounds with significant therapeutic potential.

Rationale for the Derivatization of 7-Methoxy-2,8-dimethylquinoline

The specific quinoline derivative, 7-Methoxy-2,8-dimethylquinoline, presents a promising starting point for the development of novel therapeutic agents. The rationale for its derivatization is built upon the established biological activities of its constituent structural motifs:

  • The Quinoline Core: As mentioned, the quinoline scaffold itself is associated with a broad spectrum of biological activities.[1][2]

  • The Methoxy Group: The presence of a methoxy group at the 7-position is known to influence the biological activity of quinoline derivatives, often enhancing their anticancer and antimicrobial properties.[5][6]

  • The Dimethyl Groups: The methyl groups at the 2- and 8-positions can also contribute to the molecule's biological profile and provide steric and electronic features that can be exploited for targeted derivatization.

While the specific biological activities of 7-Methoxy-2,8-dimethylquinoline are not extensively documented in publicly available literature, the known bioactivities of structurally related compounds provide a strong impetus for its exploration. For instance, various methoxy-substituted quinolines have demonstrated significant anticancer and antimicrobial effects.[5][6] Similarly, derivatives of dimethyl-substituted quinolines have been investigated for their antimicrobial and antifungal properties.[7] Therefore, the strategic derivatization of 7-Methoxy-2,8-dimethylquinoline offers a compelling opportunity to generate a library of novel compounds with potentially enhanced and diverse biological activities.

This application note provides a comprehensive guide for the derivatization of 7-Methoxy-2,8-dimethylquinoline, including detailed protocols for the synthesis of the starting material and subsequent functionalization reactions.

Synthesis of the Starting Material: 7-Methoxy-2,8-dimethylquinoline

The synthesis of the 7-Methoxy-2,8-dimethylquinoline core can be efficiently achieved via the Doebner-von Miller reaction, a classic and reliable method for quinoline synthesis.[8][9]

Doebner-von Miller Synthesis Workflow

A 3-Methoxy-2-methylaniline D Reaction Mixture A->D B Crotonaldehyde B->D C Acid Catalyst (e.g., HCl) C->D E Heating D->E F Cyclization & Oxidation E->F G 7-Methoxy-2,8-dimethylquinoline F->G

Caption: Doebner-von Miller synthesis of 7-Methoxy-2,8-dimethylquinoline.

Protocol 1: Synthesis of 7-Methoxy-2,8-dimethylquinoline

Materials:

  • 3-Methoxy-2-methylaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-Methoxy-2-methylaniline (1 equivalent) and ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated HCl (2 equivalents).

  • To the stirred mixture, add crotonaldehyde (1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a 10% NaOH solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 7-Methoxy-2,8-dimethylquinoline.

Derivatization Strategies for Enhanced Activity

The following sections outline detailed protocols for various derivatization reactions targeting different positions of the 7-Methoxy-2,8-dimethylquinoline core. These strategies are designed to introduce a diverse range of functional groups, thereby increasing the chemical space for biological screening.

Electrophilic Aromatic Substitution: Nitration of the Quinoline Ring

Nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group onto the quinoline ring, which can then be further modified (e.g., reduced to an amine). The position of nitration is directed by the existing substituents.

Materials:

  • 7-Methoxy-2,8-dimethylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 7-Methoxy-2,8-dimethylquinoline (1 equivalent) in concentrated H₂SO₄ at 0 °C.

  • Slowly add a pre-cooled mixture of fuming HNO₃ (1.1 equivalents) and concentrated H₂SO₄ dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated NaHCO₃ solution until the pH is neutral.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to isolate the nitrated derivative.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

To introduce aryl or heteroaryl moieties, a halogenated derivative of the quinoline is first required. This can be achieved through bromination, followed by a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 7-Methoxy-2,8-dimethylquinoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 7-Methoxy-2,8-dimethylquinoline (1 equivalent) in DCM.

  • Add NBS (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the bromo-derivative.

Materials:

  • Bromo-7-methoxy-2,8-dimethylquinoline

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene and Water (4:1 mixture)

Procedure:

  • In a Schlenk flask, combine the bromo-quinoline derivative (1 equivalent), arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Nucleophilic Substitution via a Chloro-Derivative

The introduction of a chloro group at the 4-position of the quinoline ring provides a handle for nucleophilic substitution reactions, allowing for the introduction of various amine, ether, and thioether functionalities. This typically requires oxidation of the quinoline to the N-oxide, followed by chlorination.

Materials:

  • 7-Methoxy-2,8-dimethylquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 7-Methoxy-2,8-dimethylquinoline in DCM and cool to 0 °C.

  • Add m-CPBA (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the N-oxide.

Materials:

  • 7-Methoxy-2,8-dimethylquinoline-N-oxide

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Carefully add the N-oxide to an excess of POCl₃ at 0 °C.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography to yield 4-chloro-7-methoxy-2,8-dimethylquinoline.

Materials:

  • 4-Chloro-7-methoxy-2,8-dimethylquinoline

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 4-chloro-quinoline, amine, Pd₂(dba)₃, Xantphos, and NaOtBu in a Schlenk tube.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Characterization of Derivatives

The successful synthesis and purification of the derivatized compounds should be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Information
Thin Layer Chromatography (TLC) Monitoring reaction progress and assessing purity.
¹H and ¹³C NMR Spectroscopy Confirmation of the chemical structure, including the position and nature of new functional groups.
Mass Spectrometry (MS) Determination of the molecular weight of the synthesized compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of characteristic functional groups introduced during derivatization.

Biological Evaluation: In Vitro Assays

The newly synthesized derivatives should be screened for their biological activity using appropriate in vitro assays. The choice of assay will depend on the therapeutic area of interest.

Protocol 5: MTT Assay for Anticancer Activity

This protocol provides a general method for assessing the cytotoxicity of the synthesized compounds against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Derivatization and Bioactivity Workflow

A 7-Methoxy-2,8-dimethylquinoline B Derivatization Reactions (Nitration, Halogenation, etc.) A->B C Library of Novel Derivatives B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E In Vitro Bioassays (Anticancer, Antimicrobial) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Compound Identification F->G

Sources

Application Note & Protocol: In Vitro Evaluation of 7-Methoxy-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs in areas such as oncology, infectious diseases, and neurodegenerative disorders.[1][3] The versatility of the quinoline scaffold allows for chemical modifications that can fine-tune its biological activity and pharmacokinetic properties.[2] This application note provides a comprehensive guide for the initial in vitro evaluation of a novel derivative, 7-Methoxy-2,8-dimethylquinoline, outlining a logical cascade of assays to elucidate its potential therapeutic value. While specific data on this compound is not yet available, the protocols herein are based on established methodologies for analogous quinoline derivatives.[4][5]

Scientific Rationale for In Vitro Testing

The primary objective of this testing protocol is to systematically assess the cytotoxic, apoptotic, and potential mechanistic activities of 7-Methoxy-2,8-dimethylquinoline. The presence of the methoxy group and two methyl groups on the quinoline core suggests potential for interaction with various biological targets. Methoxy groups, for instance, are known to enhance metabolic stability and bioavailability.[6] The proposed workflow is designed to first establish a general biological effect (cytotoxicity) and then to delve into the underlying cellular and molecular mechanisms.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a recommended experimental workflow for the initial in vitro characterization of 7-Methoxy-2,8-dimethylquinoline.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification (Hypothetical) A Compound Preparation & Solubilization C MTT Cytotoxicity Assay (Determine IC50) A->C B Cell Line Selection (e.g., Cancer & Normal Cell Lines) B->C D Apoptosis Assays (Annexin V/PI Staining) C->D If cytotoxic F Cell Cycle Analysis (Propidium Iodide Staining) C->F If cytotoxic H Topoisomerase I Inhibition Assay C->H Based on structural similarity to known inhibitors E Caspase-3/7 Activity Assay D->E G Western Blot for Signaling Pathways (e.g., PI3K/AKT/mTOR) D->G F->G

Caption: A logical workflow for the in vitro testing of 7-Methoxy-2,8-dimethylquinoline.

Phase 1: Primary Screening - Cytotoxicity Assessment

The initial step is to determine the compound's effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[3][4]

Protocol 1: MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • 7-Methoxy-2,8-dimethylquinoline (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of 7-Methoxy-2,8-dimethylquinoline in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.[4]

  • Remove the existing medium and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin).[4]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the compound concentration.

Compound Cell Line Incubation Time (h) IC50 (µM) - Example Data
7-Methoxy-2,8-dimethylquinolineHCT1164815.2
7-Methoxy-2,8-dimethylquinolineMCF-74825.8
7-Methoxy-2,8-dimethylquinolineHEK29348> 100
DoxorubicinHCT116480.5

Phase 2: Mechanistic Elucidation

If 7-Methoxy-2,8-dimethylquinoline demonstrates significant cytotoxicity, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[7]

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late-stage apoptotic cells.

Materials:

  • Human cancer cell line of interest.

  • 6-well cell culture plates.

  • 7-Methoxy-2,8-dimethylquinoline.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 7-Methoxy-2,8-dimethylquinoline at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The cell population can be differentiated into four groups: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Protocol 3: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and caspase-7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.

Materials:

  • Human cancer cell line of interest.

  • 96-well, white-walled plates (for luminescence).

  • 7-Methoxy-2,8-dimethylquinoline.

  • Caspase-Glo® 3/7 Assay Kit (or similar).

  • Luminometer.

Procedure:

  • Cell Treatment: Seed cells in 96-well plates and treat with various concentrations of 7-Methoxy-2,8-dimethylquinoline for a predetermined time (e.g., 24 hours).

  • Assay Reagent Addition: Add the caspase-glo 3/7 reagent to each well, mix, and incubate at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Phase 3: Potential Target Identification

Based on the known activities of other quinoline derivatives, 7-Methoxy-2,8-dimethylquinoline may exert its effects through the modulation of specific signaling pathways or enzymes.[8]

Signaling Pathway Analysis: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Growth Cell Growth, Proliferation, Survival mTOR->Growth Test_Compound 7-Methoxy-2,8-dimethylquinoline Test_Compound->PI3K Potential Inhibition Test_Compound->AKT Potential Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by 7-Methoxy-2,8-dimethylquinoline.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. By examining the phosphorylation status of key proteins like AKT and mTOR, we can infer the activity of the PI3K/AKT/mTOR pathway.

Materials:

  • Human cancer cell line of interest.

  • 7-Methoxy-2,8-dimethylquinoline.

  • Lysis buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF membranes.

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat cells with 7-Methoxy-2,8-dimethylquinoline, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the ratio of phosphorylated to total protein for AKT and mTOR would suggest inhibition of the pathway.

Conclusion and Future Directions

This application note provides a foundational set of protocols for the initial in vitro characterization of 7-Methoxy-2,8-dimethylquinoline. The proposed workflow will enable researchers to determine its cytotoxic potential and begin to unravel its mechanism of action. Positive results from these assays would warrant further investigation, including more in-depth mechanistic studies, in vivo efficacy studies, and ADME/Tox profiling. The versatile nature of the quinoline scaffold suggests that 7-Methoxy-2,8-dimethylquinoline could hold promise as a novel therapeutic agent.

References

  • da Silva, G. V. J., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. Retrieved from [Link]

  • Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060. Retrieved from [Link]

  • Polshettiwar, S. A., & Nagargoje, D. R. (2021). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. Journal of the Indian Chemical Society, 98(9), 100135.
  • Li, J., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7088. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26868-26889. Retrieved from [Link]

  • Gümüş, M. K., et al. (2024). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. ResearchGate. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

  • Li, J., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. Retrieved from [Link]

  • Nayak, P. K., & Yadav, M. R. (2021). Design, synthesis, and biological evaluation of novel 4,7-disubstituted 8-methoxyquinazoline derivatives as β-catenin/TCF4 pathway inhibitors.
  • Li, J., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. Retrieved from [Link]

  • Li, J., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6599. Retrieved from [Link]

  • Li, J., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. PubMed. Retrieved from [Link]

  • Takayama, H. (2004). Pharmacological Studies on 7-Hydroxymitragynine, Isolated from the Thai Herbal Medicine Mitragyna speciosa: Discovery of an Orally Active Opioid Analgesic. NATURETRUST. Retrieved from [Link]

  • Fasihi-Ramandi, M., et al. (2022). Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. Research Square.
  • Griffin, O. H., & Webb, M. E. (2024). An update on the clinical pharmacology of kratom: uses, abuse potential, and future considerations. Expert Review of Clinical Pharmacology, 1-14.
  • Kratom Alks. (n.d.). Pharmacology and Receptor Interaction of Mitraciliatine. Retrieved from [Link]

  • Abdullah, F. I., et al. (2022). The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review. Frontiers in Pharmacology, 13, 824442. Retrieved from [Link]

Sources

using 7-Methoxy-2,8-dimethylquinoline as a fluorescent marker

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Insight

7-Methoxy-2,8-dimethylquinoline (7-MeO-2,8-DMQ) is a specialized, lipophilic fluorophore belonging to the quinoline family.[1] Unlike the more common 8-hydroxyquinoline metal chelators or the sulfonamide-based Zinc sensors (TSQ), this molecule is characterized by a 7-methoxy electron-donating group and a sterically hindering 8-methyl group .

This unique structural combination confers specific photophysical properties:

  • Blue Fluorescence: The 7-methoxy group enhances the quantum yield and shifts emission to the blue region (~420–450 nm) via Internal Charge Transfer (ICT).

  • pH Sensitivity (The "Steric Base" Effect): The nitrogen atom in the quinoline ring is a weak base. However, the 8-methyl group provides steric hindrance near the nitrogen lone pair. This lowers the pKa compared to unhindered quinolines, potentially tuning its sensitivity to specific acidic windows (e.g., endosomes/lysosomes) or altering its metal-binding kinetics.

  • Lipophilicity: The dimethyl substitution increases membrane permeability, making it an excellent passive-diffusion marker for intracellular compartments.

This guide details the protocols for using 7-MeO-2,8-DMQ as a blue-fluorescent intracellular probe and a pH-sensitive environmental marker .[1]

Part 2: Physicochemical & Spectral Properties

Before initiating experiments, verify the spectral compatibility with your instrumentation.

PropertyValue / CharacteristicNotes
CAS Number 1935107-55-3Verify purity >98% by HPLC.
Molecular Formula C₁₂H₁₃NOMW: 187.24 g/mol .[1]
Excitation Max (

)
320 – 340 nm UV-excitable. Compatible with DAPI/Hoechst filters.[1]
Emission Max (

)
410 – 440 nm Blue emission.
Solubility DMSO, Ethanol, MethanolPoorly soluble in water; requires organic co-solvent.
pKa (Estimated) ~4.5 – 5.5Protonation of the ring Nitrogen quenches or shifts fluorescence.
Quantum Yield Moderate (Solvent dependent)Higher in non-polar/aprotic solvents; lower in water.

Part 3: Experimental Protocols

Protocol A: Stock Solution Preparation

Rationale: Quinoline derivatives are hydrophobic. Improper solubilization leads to micro-precipitation and artifactual fluorescent puncta.

  • Weighing: Weigh 1.87 mg of 7-MeO-2,8-DMQ.

  • Solubilization: Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM Stock Solution .

    • Critical Step: Vortex for 1 minute. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Storage: Aliquot into light-protective amber tubes (20 µL per tube). Store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Live-Cell Staining (Intracellular Distribution)

Rationale: As a lipophilic weak base, 7-MeO-2,8-DMQ accumulates in acidic organelles (lysosomes/endosomes) via the ion-trapping mechanism, similar to LysoTracker, but with distinct spectral properties governed by the 8-methyl group.

Materials:

  • Adherent cells (e.g., HeLa, CHO, HEK293) on glass-bottom dishes.

  • Imaging Buffer: HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, pH 7.4.

  • Stock Solution (10 mM).

Step-by-Step:

  • Preparation of Working Solution:

    • Dilute the 10 mM DMSO stock to a final concentration of 10 – 50 µM in pre-warmed Imaging Buffer.

    • Note: Keep DMSO concentration < 0.5% to avoid cytotoxicity.

  • Cell Loading:

    • Remove culture medium from cells.

    • Wash cells once with pre-warmed HBSS.

    • Add the Working Solution to the cells.

  • Incubation:

    • Incubate at 37°C for 15–30 minutes .

    • Optimization: The 8-methyl group may slow down protonation kinetics; if signal is weak, extend incubation to 45 mins.

  • Wash (Optional but Recommended):

    • Remove staining solution.

    • Wash 2x with HBSS to remove background fluorescence.

    • Replace with fresh Imaging Buffer.

  • Imaging:

    • Excitation: 340 nm (UV laser or filter).

    • Emission: 420–460 nm (Blue channel).

    • Control: Co-stain with LysoTracker Red to confirm lysosomal localization.

Protocol C: pH Calibration (In Vitro)

Rationale: To use 7-MeO-2,8-DMQ as a quantitative pH sensor, you must generate a calibration curve linking Fluorescence Intensity (


) to pH.
  • Buffer Preparation: Prepare a series of Phosphate/Citrate buffers ranging from pH 3.0 to pH 8.0 (in 0.5 unit increments).

  • Dye Addition: Add 7-MeO-2,8-DMQ (final conc. 10 µM) to each buffer.

  • Measurement:

    • Use a fluorescence plate reader or cuvette spectrofluorometer.

    • 
       nm.
      
    • Record Emission spectra (380–550 nm).

  • Data Analysis:

    • Plot Peak Intensity (at ~430 nm) vs. pH.

    • Fit data to the Henderson-Hasselbalch equation to determine the apparent pKa.

    • Expectation: Fluorescence typically increases in acidic environments (protonation) or shifts; however, for some methoxyquinolines, protonation quenches fluorescence via Photoinduced Electron Transfer (PET). Establish the directionality (Turn-On vs. Turn-Off) empirically for your specific optical setup.[1]

Part 4: Visualizing the Workflow

The following diagram illustrates the logical flow of the staining and mechanism of action.

G Stock Stock Prep (10 mM in DMSO) Dilution Working Solution (10-50 µM in HBSS) Stock->Dilution Dilute Uptake Cellular Uptake (Passive Diffusion) Dilution->Uptake Incubate 37°C Trapping Acidic Compartment (Protonation at N) Uptake->Trapping Ion Trapping (Lysosomes) Signal Fluorescence Emission (Blue: ~430 nm) Trapping->Signal Excitation @ 340nm Mechanism Mechanism: 7-OMe (Donor) + 8-Me (Steric) Mechanism->Trapping Determines pKa Mechanism->Signal Modulates Quantum Yield

Caption: Workflow for 7-Methoxy-2,8-dimethylquinoline cellular staining, highlighting the transition from passive diffusion to proton-mediated trapping and fluorescence emission.

Part 5: Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation / Crystals High concentration or aqueous shock.[1]Vortex stock vigorously. Dilute into buffer slowly while stirring. Do not exceed 50 µM.
Weak Signal Low quantum yield in water or pH mismatch.Increase concentration. Ensure excitation is <360 nm (UV). Try imaging in a more acidic buffer to force protonation.
Rapid Photobleaching Oxidation of the quinoline ring.Use antifade mounting media if fixing. Reduce laser power and exposure time.
High Background Non-specific membrane binding.[1]Perform extensive washing (3x) with HBSS after incubation. Reduce loading concentration.

Part 6: References

  • Mechanism of Methoxyquinoline Fluorescence:

    • Study: "Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles."

    • Relevance: Establishes the electron-donating effect of the methoxy group on the quinoline scaffold, leading to blue emission.

    • Source:(Analogous structure reference)

  • Quinoline-Based pH and Ion Sensors:

    • Study: "7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors."[2]

    • Relevance: Demonstrates the principle of nitrogen protonation modulating fluorescence in quinoline/quinazoline systems.

    • Source:

  • Synthesis and Properties of 7-Methoxy-2-methylquinoline (Closest Analog):

    • Study: "Tuning the anion binding properties of lanthanide receptors..." (Supplementary Info).

    • Relevance: Provides specific spectral data (Abs ~328 nm) and synthesis routes for the 7-methoxy-2-methyl core, which serves as the baseline for the 2,8-dimethyl derivative.

    • Source:

  • Chemical Identity & CAS Verification:

    • Source: PubChem Compound Summary for 2,8-Dimethylquinoline and related methoxy derivatives.

    • Link:

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 7-Methoxy-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Methoxy-2,8-dimethylquinoline is a substituted quinoline, a heterocyclic aromatic compound foundational to numerous areas of chemical and pharmaceutical research. The quinoline scaffold is a key component in a wide array of biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[1][2] Accurate and unambiguous structural confirmation and purity assessment are critical for advancing research and development involving this molecule. This guide provides a detailed overview of a suite of analytical techniques for the comprehensive characterization of 7-Methoxy-2,8-dimethylquinoline, offering both theoretical grounding and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction to 7-Methoxy-2,8-dimethylquinoline

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] The specific substitution pattern of 7-Methoxy-2,8-dimethylquinoline, with a methoxy group and two methyl groups, can significantly influence its physicochemical properties and biological activity. Therefore, a robust analytical workflow is essential to confirm its identity, structure, and purity. This document outlines the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Chromatographic techniques (HPLC and GC) for this purpose.

A critical aspect of handling any chemical is understanding its safety profile. Substituted quinolines can have complex toxicological profiles, and appropriate safety precautions should always be taken.[1][3][4]

Safety and Handling
  • Hazard Identification: Quinoline and its derivatives are classified as potentially harmful if swallowed or in contact with skin, can cause skin and eye irritation, and are suspected of causing genetic defects and cancer.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling 7-Methoxy-2,8-dimethylquinoline.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[6] For 7-Methoxy-2,8-dimethylquinoline, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Scientific Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment, while spin-spin coupling provides connectivity data. For this molecule, we expect distinct signals for the aromatic protons and the methyl and methoxy protons.

Predicted ¹H NMR Spectrum: Based on the structure and data for similar substituted quinolines, the following chemical shifts can be predicted.[7][8] The protons on the quinoline ring are influenced by the electron-donating effects of the methoxy and methyl groups and the electron-withdrawing effect of the nitrogen atom.

Proton Assignment Predicted Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Notes
H-3~7.2-7.4dCoupled to H-4.
H-4~7.9-8.1dDeshielded due to proximity to nitrogen. Coupled to H-3.
H-5~7.5-7.7dCoupled to H-6.
H-6~7.0-7.2dShielded by the methoxy group at C-7. Coupled to H-5.
2-CH₃~2.6-2.8sSinglet, attached to the pyridine ring.
8-CH₃~2.5-2.7sSinglet, deshielded by proximity to the nitrogen atom.
7-OCH₃~3.9-4.1sSinglet, characteristic of a methoxy group on an aromatic ring.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of 7-Methoxy-2,8-dimethylquinoline and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the spectrum with a standard 90° pulse sequence.

    • Set a spectral width of approximately -1 to 10 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

¹³C NMR Spectroscopy

Scientific Rationale: ¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. This technique is crucial for confirming the carbon skeleton.

Predicted ¹³C NMR Spectrum:

Carbon Assignment Predicted Chemical Shift (δ, ppm) in CDCl₃ Notes
C-2~157-160Attached to nitrogen and a methyl group.
C-3~121-124Aromatic CH.
C-4~135-138Aromatic CH.
C-4a~147-149Quaternary carbon at the ring junction.
C-5~126-129Aromatic CH.
C-6~115-118Aromatic CH, shielded by the methoxy group.
C-7~158-161Attached to the methoxy group.
C-8~128-131Attached to a methyl group.
C-8a~145-148Quaternary carbon at the ring junction, adjacent to nitrogen.
2-CH₃~24-26Methyl group carbon.
8-CH₃~17-20Methyl group carbon.
7-OCH₃~55-57Methoxy group carbon.[7]

Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • Set a spectral width of approximately 0 to 200 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation, phase, and baseline corrections.

    • Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.0 ppm).[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Scientific Rationale: MS provides the molecular weight of the compound and, depending on the ionization technique, its fragmentation pattern.[6] This is essential for confirming the molecular formula and gaining further structural insights. For 7-Methoxy-2,8-dimethylquinoline (C₁₂H₁₃NO), the expected monoisotopic mass is approximately 187.0997 g/mol .

Ionization Techniques:

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule.[6]

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺, confirming the molecular weight with minimal fragmentation.[9]

Predicted Fragmentation (EI-MS): The molecular ion (M⁺˙) at m/z 187 should be prominent. Common fragmentation pathways for methoxyquinolines involve the loss of a methyl radical (•CH₃) from the methoxy group to form a stable ion at m/z 172, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 144.[10][11] Another common fragmentation in quinolines is the loss of HCN from the heterocyclic ring.[12]

Protocol: GC-MS (with EI)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a capillary column suitable for aromatic compounds (e.g., DB-5MS).[13]

    • Oven Program: Start at a low temperature (e.g., 90°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.[13]

    • Injector: Set to a temperature of ~250°C.

    • Mass Spectrometer (MS): Set the ionization energy to 70 eV for EI. Scan a mass range of m/z 40-400.

  • Data Acquisition: Inject 1 µL of the sample. The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • Data Analysis: Identify the peak corresponding to 7-Methoxy-2,8-dimethylquinoline. Analyze its mass spectrum to confirm the molecular ion and compare the fragmentation pattern with predicted pathways.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve sample in volatile solvent (e.g., MeOH) inject Inject 1 µL into GC prep->inject 100 µg/mL gc_sep Separation on DB-5MS Column inject->gc_sep Temp. Ramp ionization Electron Ionization (70 eV) gc_sep->ionization mass_analyzer Mass Analysis (Quadrupole/TOF) ionization->mass_analyzer m/z Separation detector Detection mass_analyzer->detector spectrum Generate Mass Spectrum detector->spectrum analysis Identify Molecular Ion (M⁺˙) & Fragmentation Pattern spectrum->analysis

Caption: Workflow for GC-MS analysis.

Chromatographic Analysis: Purity Assessment

Chromatography is essential for determining the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

High-Performance Liquid Chromatography (HPLC)

Scientific Rationale: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is well-suited for analyzing quinoline derivatives.[14][15]

Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately prepare a stock solution of the compound in methanol or acetonitrile (e.g., 1 mg/mL). Dilute with the mobile phase to a working concentration (e.g., 10-50 µg/mL). Filter through a 0.45 µm syringe filter before injection.[14]

  • Instrumentation:

    • HPLC System: An HPLC with a pump, autosampler, column oven, and UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[14]

    • Column Temperature: 30°C.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might be: 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B.

    • Flow Rate: 1.0 mL/min.[14]

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength of maximum absorbance (e.g., ~225 nm or ~280 nm, determined by UV-Vis scan).

  • Data Analysis: Integrate the peak areas. The purity of the compound can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

HPLC_Workflow A Prepare Sample (10-50 µg/mL in Mobile Phase) B Filter with 0.45 µm Syringe Filter A->B C Inject into HPLC (C18 Column) B->C D Gradient Elution (H₂O/ACN) C->D E UV Detection (e.g., 225 nm) D->E F Generate Chromatogram E->F G Integrate Peaks & Calculate Purity F->G

Caption: HPLC workflow for purity analysis.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Scientific Rationale: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[6]

Predicted FTIR Absorption Bands:

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Notes
Aromatic C-H Stretch3000 - 3100Characteristic of sp² C-H bonds.[6][16]
Aliphatic C-H Stretch2850 - 3000From the methyl and methoxy groups.[17]
Aromatic C=C/C=N Stretch1400 - 1650A series of sharp bands typical for aromatic rings.[6][18]
C-O-C Asymmetric Stretch1200 - 1275From the aryl-alkyl ether (methoxy group).
C-O-C Symmetric Stretch1000 - 1075From the aryl-alkyl ether (methoxy group).
C-H Out-of-Plane Bending750 - 900The specific pattern can be diagnostic of the substitution pattern.

Protocol: FTIR Spectroscopy (ATR)

  • Instrument Setup: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.[19]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.[19]

  • Data Analysis: The instrument software will automatically generate the final absorbance or transmittance spectrum. Correlate the observed absorption bands with known functional group frequencies.

UV-Visible (UV-Vis) Spectroscopy

Scientific Rationale: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions (e.g., π→π*) within the molecule.[20] The quinoline system is a chromophore, and its absorption spectrum is sensitive to substitution and solvent.[21] This technique is useful for quantitative analysis and for confirming the presence of the aromatic system.

Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).[19]

  • Dilution: Create a dilute solution (e.g., 1-10 µg/mL) from the stock solution so that the maximum absorbance is within the optimal range (0.1 - 1.0 AU).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Use a quartz cuvette filled with the pure solvent as a reference to record a baseline from approximately 200 to 400 nm.[19]

  • Data Acquisition: Replace the reference cuvette with the sample cuvette and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). For quinoline systems, expect strong absorptions below 350 nm.

Conclusion

The combination of these analytical techniques provides a comprehensive and robust characterization of 7-Methoxy-2,8-dimethylquinoline. NMR spectroscopy serves as the primary tool for structural elucidation, while mass spectrometry confirms the molecular weight and provides fragmentation data for further structural verification. Chromatographic methods like HPLC and GC are essential for assessing purity. Finally, FTIR and UV-Vis spectroscopy confirm the presence of key functional groups and the aromatic chromophore, respectively. This multi-faceted approach ensures the identity, structure, and purity of the compound, which is paramount for its application in research and development.

References

  • Chemical Papers. (Date not available). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • Semantic Scholar. (Date not available). MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • IOPscience. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (Date not available). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • ACS Publications. (2003). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. [Link]

  • Royal Society of Chemistry. (Date not available). Electronic Supporting Information. [Link]

  • SIELC Technologies. (Date not available). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

  • ScienceDirect. (2024). Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. [Link]

  • Europe PMC. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • Mary Ann Liebert, Inc., publishers. (2025). Theoretical Study of Aromatic and N-heterocycles: Potential Carriers of Interstellar Aromatic Infrared Bands. [Link]

  • OpenStax. (Date not available). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • IJCRT.org. (Date not available). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. [Link]

  • ResearchGate. (Date not available). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. [Link]

  • PMC - NCBI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. [Link]

  • Der Pharma Chemica. (2023). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. [Link]

  • University of Bath's research portal. (Date not available). The Quinoline Alkaloids. [Link]

  • IOPscience. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Link]

  • ResearchGate. (Date not available). UV-Vis absorption spectra of C2 (a), C3 (b) and C5 (c). [Link]

  • University of North Florida Digital Commons. (Date not available). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

  • ResearchGate. (Date not available). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Quinolines: Human health tier II assessment. [Link]

  • PENTA. (2025). Quinoline - SAFETY DATA SHEET. [Link]

  • Loba Chemie. (Date not available). QUINOLINE FOR SYNTHESIS. [Link]

  • s d fine-chem limited. (Date not available). Chemwatch GHS SDS in English (European) 2656. [Link]

Sources

Troubleshooting & Optimization

improving the reaction yield of 7-Methoxy-2,8-dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Methoxy-2,8-dimethylquinoline Synthesis

Topic: Process Optimization & Troubleshooting for 7-Methoxy-2,8-dimethylquinoline Methodology: Modified Doebner-Miller Synthesis Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Tar" Problem

The synthesis of 7-Methoxy-2,8-dimethylquinoline typically utilizes the Doebner-Miller reaction , condensing 3-methoxy-2-methylaniline with crotonaldehyde (or its precursors) in the presence of mineral acid.

While this route is direct, it is notorious for low yields (often <30% in unoptimized runs) due to the "Doebner-Miller Tar"—a complex mixture resulting from the polymerization of crotonaldehyde and oxidative decomposition of the amine.

This guide provides a troubleshooting framework to transition from "black tar" to high-purity crystalline product, focusing on controlling the exotherm , Schiff base stability , and oxidative aromatization .

Part 1: Critical Reaction Pathway

To fix the yield, one must understand where the mass loss occurs. The reaction proceeds through three distinct phases, each with specific failure modes.

ReactionPathway Aniline Start: 3-Methoxy-2-methylaniline + Crotonaldehyde SchiffBase Intermediate 1: Schiff Base (Reversible) Aniline->SchiffBase Acid Cat. Controlled Temp Polymer FAILURE MODE A: Crotonaldehyde Polymer (Red/Black Tar) Aniline->Polymer Excess Heat Rapid Addition Cyclization Intermediate 2: Dihydroquinoline SchiffBase->Cyclization Michael Addn. + Electrophilic Sub. Product Target: 7-Methoxy-2,8-dimethylquinoline Cyclization->Product Oxidation (-2H) SideProduct FAILURE MODE B: Regioisomers (Rare due to 8-Me block)

Caption: The Doebner-Miller pathway. Yield loss primarily occurs at the "Aniline" stage via competitive polymerization of crotonaldehyde before Schiff base formation.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turns into a solid black solid/tar within minutes."

Diagnosis: Uncontrolled polymerization of crotonaldehyde. Root Cause: Crotonaldehyde is highly reactive.[1] If added all at once to a hot acidic solution, it polymerizes with itself rather than reacting with the aniline. Solution:

  • The "Dropwise" Rule: Never add crotonaldehyde in one portion. It must be added dropwise over 1–2 hours.

  • Temperature Control: Maintain the reaction at 0–5°C during the addition. The Schiff base formation is exothermic; high heat favors polymerization.

  • Biphasic Modification: Use a biphasic system (e.g., Toluene/6N HCl). The crotonaldehyde stays in the organic layer and slowly partitions into the aqueous acid phase, keeping its effective concentration low.

Issue 2: "I have low yield, and the product is difficult to isolate from the sludge."

Diagnosis: Poor oxidative aromatization (The "Hydrogen Transfer" Bottleneck). Root Cause: The classic Doebner-Miller mechanism relies on the Schiff base itself to act as the oxidant, reducing it to a tetrahydroquinoline side-product (disproportionation). This theoretically caps your yield at 50%. Solution:

  • Add an External Oxidant: Do not rely on disproportionation. Add a mild oxidant like sodium m-nitrobenzenesulfonate or iodine (1-2 mol%) to drive the dehydrogenation of the dihydroquinoline intermediate to the fully aromatic quinoline.

  • Use p-Chloranil: Refluxing the crude dihydro-intermediate with p-chloranil in toluene is a modern, high-yield alternative to air oxidation.

Issue 3: "The product purity is low; I see unreacted aniline."

Diagnosis: Steric hindrance at the ortho-position. Root Cause: The starting material, 3-methoxy-2-methylaniline , has a methyl group at the ortho position (C2). This sterically hinders the initial nucleophilic attack on the aldehyde. Solution:

  • Pre-formation of Schiff Base: Do not mix everything in acid immediately. Stir the aniline and crotonaldehyde in ethanol at room temperature (neutral conditions) for 1 hour first to form the imine (Schiff base).

  • Cyclization Trigger: Then add the acid catalyst (e.g., conc. HCl or

    
    ) and heat to reflux to trigger the cyclization.
    

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 7-Methoxy-2,8-dimethylquinoline (Scale: 50 mmol) Yield Target: >60% (vs. standard 30%)

Reagents:
ReagentAmountRole
3-Methoxy-2-methylaniline 6.86 g (50 mmol)Substrate (Nucleophile)
Crotonaldehyde 4.20 g (60 mmol)C2-Methyl Source (Electrophile)
Hydrochloric Acid (6N) 30 mLCatalyst/Solvent
Toluene 20 mLCo-solvent (Tar suppression)
ZnCl₂ (Optional) 6.8 g (50 mmol)Lewis Acid (Activator)
Step-by-Step Workflow:
  • Schiff Base Formation (The "Cold" Step):

    • In a 250 mL 3-neck flask, dissolve 3-methoxy-2-methylaniline (50 mmol) in 20 mL Toluene.

    • Cool to 0°C in an ice bath.

    • Add Crotonaldehyde (60 mmol) dropwise over 30 minutes.

    • Why? Low temp prevents polymerization; Toluene keeps the imine soluble.

  • Acid Addition & Cyclization:

    • Add 30 mL of 6N HCl dropwise to the cold mixture.

    • Allow to warm to room temperature, then heat to reflux (approx. 100°C) for 4–6 hours.

    • Monitor: The solution will darken. TLC (EtOAc/Hexane 3:7) should show consumption of aniline (

      
      ).
      
  • Workup (Zinc Chloride Method):

    • Note: Quinolines form stable complexes with Zinc Chloride, which precipitates them out, leaving impurities (tars) in the solution.

    • Cool the reaction mixture to room temperature.

    • Add ZnCl₂ (50 mmol) dissolved in a minimum amount of dilute HCl.

    • Chill in an ice bath. The Quinoline-ZnCl₂ complex should precipitate as a solid.

    • Filter the solid and wash with cold acetone (removes non-basic tars).

  • Liberation of Free Base:

    • Suspend the solid complex in water.

    • Basify with 20% NaOH or conc. NH₄OH to pH 10.

    • Extract with Dichloromethane (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Part 4: Data & Expected Results

ParameterStandard Doebner-MillerOptimized (ZnCl₂/Biphasic)
Yield 25–35%55–70%
Appearance Dark brown oil/solidPale yellow/tan solid
Purity (HPLC) <85%>98%
Major Impurity Polymerized aldehyde (Tar)Trace unreacted aniline

References

  • Doebner-Miller Reaction Mechanism & Optimiz

    • Source: Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
    • Relevance: Establishes the fragmentation-recombination mechanism and justifies the need for controlled addition to prevent side reactions.
  • Zinc Chloride Isol

    • Source: Eisch, J. J., & Dluzniewski, T. (1989). Skraup Quinoline Synthesis. The Journal of Organic Chemistry.
    • Relevance: Validates the use of ZnCl₂ to precipitate quinolines selectively
  • Synthesis of Polysubstituted Quinolines

    • Source: Manske, R. H., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59.
    • Relevance: Classical review covering the regioselectivity rules for ortho-substituted anilines (forcing the 8-substituent p

Sources

overcoming solubility issues with 7-Methoxy-2,8-dimethylquinoline in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues in Biological Assays

Introduction: The Physicochemical Reality

Welcome to the technical support center. You are likely here because 7-Methoxy-2,8-dimethylquinoline is precipitating in your assay buffer, showing inconsistent IC50 values, or disappearing from solution due to non-specific binding.

To solve this, we must understand the molecule. This compound is a lipophilic weak base .

  • Lipophilicity: The methyl groups at positions 2 and 8, combined with the methoxy group at position 7, significantly increase the LogP compared to the parent quinoline scaffold. It naturally partitions into organic solvents and resists the ordered hydrogen-bonding network of water.

  • Basicity: The quinoline nitrogen is a weak hydrogen bond acceptor. At physiological pH (7.4), the molecule is predominantly in its neutral (uncharged) form, which is its least soluble state.

This guide provides a self-validating workflow to solubilize this compound without compromising assay integrity.

Part 1: Stock Solution Preparation (The Root Cause)

Many solubility issues in the final assay trace back to a compromised stock solution.

Protocol: Anhydrous DMSO Stock Preparation

Objective: Create a stable 10 mM or 50 mM stock solution.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) specifically rated for cell culture (≥99.9% purity).

    • Why: DMSO is hygroscopic. It absorbs water from the air. If your DMSO contains even 1-2% water, this hydrophobic quinoline may form micro-nuclei of precipitation inside the stock tube, which are invisible to the naked eye but seed massive crash-out upon dilution.

  • Visual Validation:

    • Vortex the vial for 30 seconds.

    • Hold the vial up to a light source. The solution must be optically clear . Any "haze" or "swirling" indicates undissolved micro-crystals.

    • Troubleshooting: If haze persists, warm the solution to 37°C for 5 minutes and sonicate.

Storage
  • Aliquot: Store in single-use aliquots to minimize freeze-thaw cycles.

  • Container: Use glass vials or high-quality polypropylene (PP). Avoid polystyrene (PS), as lipophilic quinolines can leach into PS plastics.

Part 2: The "Crash-Out" Zone (Dilution Strategy)

The Problem: Direct dilution of a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer (e.g., PBS) creates a localized zone of supersaturation. The hydrophobic molecules aggregate faster than they can disperse.

The Solution: The Intermediate Solvent Shift method.

Workflow: Step-by-Step Dilution
StepActionSolvent SystemPurpose
1 Primary Stock 100% DMSO (10 mM)Maximum solubility storage.
2 Intermediate Dilution 100% DMSO (or 50% DMSO / 50% PEG400)Reduces concentration before hitting water.
3 Working Solution Assay Buffer + Carrier (e.g., 0.1% Pluronic F-127)Final assay concentration (e.g., 10 µM).

Critical Technique: When moving from Step 2 to Step 3, inject the compound stream directly into the vortexing buffer . Do not pipette against the wall of the tube.

Visualizing the Decision Process

SolubilityWorkflow Start Start: Compound Precipitates in Assay Buffer CheckStock Check DMSO Stock: Is it optically clear? Start->CheckStock Sonicate Warm (37°C) & Sonicate CheckStock->Sonicate No (Hazy) DilutionMethod How are you diluting? CheckStock->DilutionMethod Yes (Clear) Sonicate->CheckStock DirectDilution Direct: DMSO Stock -> Buffer DilutionMethod->DirectDilution Stepwise Stepwise: DMSO -> Intermediate -> Buffer DilutionMethod->Stepwise DirectDilution->Stepwise Switch Method AddCarrier Add Carrier to Buffer: (0.1% Pluronic F-127 or BSA) Stepwise->AddCarrier Still Precipitating? Cyclodextrin Advanced: Complex with HP-beta-Cyclodextrin AddCarrier->Cyclodextrin Still Precipitating? Success Assay Ready: Stable Solution AddCarrier->Success Clear Cyclodextrin->Success

Figure 1: Troubleshooting decision tree for solubilizing lipophilic quinolines.

Part 3: Assay Buffer Optimization

If the intermediate dilution method fails, you must modify the assay buffer thermodynamics.

Carrier Proteins (BSA/HSA)

7-Methoxy-2,8-dimethylquinoline is highly lipophilic and will seek hydrophobic surfaces (plastic walls) if no other option exists.

  • Recommendation: Add 0.1% Bovine Serum Albumin (BSA) to your assay buffer.

  • Mechanism:[1][2][3][4] BSA acts as a "sink," binding the compound reversibly and keeping it in solution, preventing precipitation and plastic adsorption.

Surfactants (The "Micelle" Safety Net)

Non-ionic detergents prevent micro-aggregation.

  • Recommendation: Add 0.01% - 0.05% Tween-80 or Pluronic F-127 .

  • Caution: Ensure the detergent concentration is below the Critical Micelle Concentration (CMC) if your assay is membrane-sensitive, though these levels are generally safe for enzymatic assays.

Cyclodextrins (The "Molecular Encapsulation" Strategy)

This is the gold standard for quinolines.

  • Protocol: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

  • Concentration: 2-5 equivalents of HP-β-CD per mole of compound, or simply 0.5% w/v in the buffer.

  • Mechanism:[1][2][3][4] The hydrophobic quinoline sits inside the cyclodextrin donut, while the hydrophilic exterior interacts with water. This dramatically increases apparent solubility without changing the compound's chemical structure.

Part 4: Frequently Asked Questions (FAQs)

Q1: The compound dissolves in DMSO, but when I add it to the cell media, it turns cloudy immediately. Why? A: This is "solvent shock." You likely exceeded the solubility limit of the neutral species in water.

  • Fix: Ensure your final DMSO concentration is <0.5%.[5][6][7] If you need higher concentrations of the drug, you must use a carrier like HP-β-CD or BSA in the media to hold the compound in suspension.

Q2: My IC50 curve plateaus at 10 µM, but I expect activity at 50 µM. Is this a solubility issue? A: Yes, this is a classic "solubility ceiling" artifact. If the compound crashes out at 15 µM, adding 50 µM doesn't increase the dissolved concentration; it just adds solid precipitate. The assay sees 15 µM of active drug in both wells.

  • Test: Spin down the assay plate (1000 x g for 5 mins) and sample the supernatant via HPLC to verify the actual concentration.

Q3: Can I acidify the buffer to dissolve it? A: Chemically, yes (protonating the quinoline nitrogen increases solubility). Biologically, likely no. Most assays require pH 7.4. However, if you are performing a chemical screen, running the assay at pH 6.5 (if the target tolerates it) will significantly improve solubility.

Q4: I am seeing high variability between replicates. Is it the compound? A: Likely. Lipophilic compounds stick to pipette tips and plastic wells.

  • Fix: Use Low-Retention Tips and glass-coated or low-binding polypropylene plates . Avoid standard polystyrene plates for the dilution series.

Part 5: Advanced Formulation (In Vivo)

If moving to animal studies, simple DMSO/PBS mixtures will cause embolism or precipitation at the injection site.

Recommended Vehicle:

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline/Water (Bulk)

Preparation Order: Dissolve compound in DMSO first.[5][8][9] Add PEG 400 and vortex. Add Tween 80.[5][6] Finally, add Saline slowly while vortexing.

Visualizing the Formulation Logic

FormulationLogic Compound 7-Methoxy-2,8- dimethylquinoline DMSO DMSO (5%) Compound->DMSO Dissolve PEG PEG 400 (40%) DMSO->PEG Stabilize Tween Tween 80 (5%) PEG->Tween Emulsify Saline Saline (50%) Tween->Saline Dilute (Slowly)

Figure 2: Order of addition for in vivo vehicle preparation.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility in Assays. Retrieved from [Link]

  • PubChem. Compound Summary: Quinoline Derivatives & Physicochemical Properties. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual grounding for HP-β-CD use).
  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. (Standard reference for "Solubility Ceiling" effects in drug discovery).

Sources

Technical Support Center: Purification of 7-Methoxy-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QUIN-7M-28DM-PUR Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 7-Methoxy-2,8-dimethylquinoline presents a unique triad of challenges: regioisomer separation (specifically the 5-methoxy vs. 7-methoxy split), oxidative instability (N-oxide formation), and the removal of polymeric "tars" inherent to Skraup or Doebner-Miller syntheses.

Furthermore, the 8-methyl substituent introduces significant steric hindrance around the nitrogen center. While this modulates basicity, it also complicates salt formation and adsorption kinetics during chromatography. This guide provides a self-validating workflow to isolate high-purity material (>98%).

Module 1: The "Black Tar" Protocol (Acid-Base Extraction)

The Issue: Crude reaction mixtures from quinoline synthesis often appear as viscous, black oils due to polymerization of enones or amine oxidation. Direct chromatography is fatal to columns and yields poor separation.

The Solution: Exploiting the basicity of the quinoline nitrogen (pK_a ~5.5–6.0) allows for a pH-swing extraction that separates the target from non-basic tars and acidic phenolic byproducts.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude "tar" in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use 10 mL solvent per gram of crude.

    • Note: If insoluble solids remain, filter through a Celite pad before proceeding.

  • Phenolic Wash (Critical for Methoxy Stability):

    • Wash the organic phase with 1M NaOH (2x).

    • Mechanism:[1][2] This removes 7-hydroxy-2,8-dimethylquinoline (a common demethylated byproduct) which is amphoteric/phenolic.

    • Validation: The aqueous layer should turn yellow/orange (phenolate salts). Keep the Organic Layer .

  • Acid Extraction (The Capture):

    • Extract the organic layer with 2M HCl (3x).[3]

    • Mechanism:[1][2] The target quinoline is protonated (

      
      ) and moves to the aqueous phase.
      
    • Steric Note: Due to the 8-methyl group , the nitrogen is sterically crowded. Ensure vigorous shaking for at least 2 minutes to allow equilibrium.

    • Discard the Organic Layer (contains neutral tars and unreacted anilines).

  • Basification & Recovery:

    • Cool the combined acidic aqueous extracts to 0°C.

    • Slowly basify with 28% Ammonium Hydroxide (NH4OH) to pH 10–11.

    • Why NH4OH? It prevents heat spikes that can degrade the methoxy group.

    • Extract the milky suspension with DCM (3x).

  • Drying: Dry over Na2SO4 and concentrate.

Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Tars, Phenols, Quinoline) OrgSol Dissolve in EtOAc/DCM Crude->OrgSol NaOH_Wash Wash with 1M NaOH OrgSol->NaOH_Wash Split1 Phase Separation 1 NaOH_Wash->Split1 Aq_Waste1 Aqueous Waste (Phenolics/Hydroxy-Q) Split1->Aq_Waste1 Removes Phenols Org_Main1 Organic Phase (Quinoline + Neutrals) Split1->Org_Main1 HCl_Ext Extract with 2M HCl Org_Main1->HCl_Ext Split2 Phase Separation 2 HCl_Ext->Split2 Org_Waste Organic Waste (Non-basic Tars) Split2->Org_Waste Removes Neutrals Aq_Target Aqueous Acidic Phase (Quinolinium Salt) Split2->Aq_Target Target Captured Basify Basify to pH 10 (NH4OH) Aq_Target->Basify FinalExt Extract into DCM & Concentrate Basify->FinalExt Product Semi-Pure 7-Methoxy-2,8-dimethylquinoline FinalExt->Product

Figure 1: Acid-Base Extraction Workflow for Quinoline Purification. This method selectively isolates the basic nitrogen species.

Module 2: Chromatographic Challenges (Tailing & Isomers)

The Issue:

  • Tailing: The basic nitrogen interacts with acidic silanols on silica gel, causing peak tailing.

  • Regioisomers: If synthesized from m-anisidine, you will likely have the 5-methoxy isomer as a contaminant.

Chromatography Guidelines
ParameterRecommendationRationale
Stationary Phase Neutralized Silica or Amine-Functionalized SilicaStandard acidic silica causes irreversible adsorption of the hindered amine.
Mobile Phase Modifier 1% Triethylamine (TEA) or 1% NH4OH Competes for silanol sites, sharpening the peak shape.
Solvent System Hexane : Ethyl Acetate (Start 95:5, Gradient to 70:30)The 8-methyl and 7-methoxy groups make the molecule lipophilic. High polarity elutes it too fast.
Isomer Separation Toluene : Acetone (20:1) Aromatic solvents (Toluene) often provide better selectivity for regioisomers (5-OMe vs 7-OMe) via

-

interactions.
Troubleshooting Decision Tree

ChromatographyFix Start Issue Encountered? Tailing Peak Tailing Start->Tailing CoElution Isomer Co-elution Start->CoElution Action1 Add 1% TEA to Mobile Phase Tailing->Action1 Action2 Switch to Toluene/Acetone CoElution->Action2 Action3 Use Alumina (Basic) Column Action1->Action3 If fails

Figure 2: Decision matrix for chromatographic optimization.

Module 3: Crystallization & Salt Formation

If chromatography is not viable (e.g., large scale), crystallization is the preferred route.

The Challenge: The 8-methyl group hinders packing, making the free base an oil or low-melting solid. The Fix: Form a salt to induce crystallization.[4]

  • Hydrochloride Salt: Dissolve oil in diethyl ether. Bubble dry HCl gas or add HCl in dioxane.

    • Risk:[1] The salt may be hygroscopic.

  • Picrate Salt (Historical/Analytical): Excellent for characterization but explosive risk; avoid for scale.

  • Fumarate/Oxalate (Recommended):

    • Dissolve 1 eq of free base in hot Ethanol (EtOH) .

    • Add 1 eq of Fumaric acid dissolved in hot EtOH.

    • Cool slowly.[4] The salt usually crystallizes well and purifies the regioisomer profile.

Frequently Asked Questions (FAQ)

Q1: My product has a persistent "phenolic" smell and a polar spot on TLC. What is it? A: This is likely 7-hydroxy-2,8-dimethylquinoline , formed by the cleavage of the methoxy group (demethylation) during high-heat synthesis steps.

  • Fix: Ensure the 1M NaOH wash (Module 1, Step 2) was performed thoroughly. You can also wash the organic layer with saturated Sodium Carbonate.[5]

Q2: The 8-methyl group is sterically hindering. Does this affect the extraction pH? A: Yes. The steric bulk around the nitrogen lowers the solvation energy of the protonated species. While the pKa is still basic (~5.8), the kinetics of protonation/deprotonation are slower.

  • Protocol Adjustment: Increase mixing time during extraction steps from 30 seconds to 2 minutes .

Q3: I see two spots very close together on TLC. Is this the 5-methoxy isomer? A: Highly likely. In the Skraup synthesis using m-anisidine, ring closure can occur ortho or para to the methoxy group, yielding both 5-methoxy and 7-methoxy isomers.

  • Differentiation: The 5-methoxy isomer is generally less polar (higher Rf) due to internal hydrogen bonding or shielding effects compared to the 7-methoxy isomer.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for quinoline reactivity and basicity).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link (Source for general quinoline purification and salt formation).

  • Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59-98. (Foundational review on isomer distribution in Skraup synthesis).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Details on electrophilic substitution and steric effects in methyl-quinolines).

Sources

Technical Support Center: Stability & Storage of 7-Methoxy-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-QM7-28-STAB Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

7-Methoxy-2,8-dimethylquinoline is an electron-rich heterocyclic building block often utilized in the synthesis of pharmaceutical intermediates and fluorescent ligands. Its stability profile is governed by the electron-donating nature of the methoxy (-OCH₃) and methyl (-CH₃) substituents. While the 2,8-dimethyl substitution pattern provides some steric protection to the nitrogen center, the compound remains susceptible to N-oxidation , photolytic degradation , and acid-catalyzed demethylation .

This guide provides a root-cause analysis of degradation pathways and a validated Standard Operating Procedure (SOP) for long-term storage.

Part 1: The Degradation Matrix (Root Cause Analysis)

Q1: Why has my white crystalline solid turned yellow/brown over time?

Diagnosis: Oxidative Photodegradation.[1] Technical Insight: The yellowing of quinolines is a classic signature of oxidation products, specifically Quinoline N-oxides and complex photo-polymerization byproducts.

  • N-Oxidation: The nitrogen atom in the quinoline ring possesses a lone pair of electrons.[2] While the methyl group at the 8-position provides steric hindrance (blocking bulky oxidants), the electron-rich nature of the ring (boosted by the 7-methoxy group) makes the nitrogen nucleophilic enough to react with atmospheric oxygen over time, forming the N-oxide.

  • Photo-oxidation: Quinolines are chromophores. Upon absorption of UV/visible light, the molecule enters an excited singlet state. In the presence of oxygen, this can generate singlet oxygen (

    
    ), which attacks the electron-rich double bonds, leading to ring-opening or polymerization.
    
Q2: Is this compound hygroscopic?

Diagnosis: Low risk for the free base; High risk for salts. Technical Insight: As a free base, 7-Methoxy-2,8-dimethylquinoline is relatively lipophilic. However, moisture can catalyze hydrolysis if trace acid impurities are present. If you are storing the hydrochloride or sulfate salt , it is highly hygroscopic. Moisture absorption in salts leads to "caking" and hydrolysis of the methoxy ether linkage to a phenol (7-hydroxy analogue) over extended periods.

Q3: Can I store this in solution?

Diagnosis: Not recommended for long-term storage.[3] Technical Insight:

  • Chlorinated Solvents (DCM, Chloroform): Avoid. These solvents can become acidic over time (forming HCl), which protonates the nitrogen and can facilitate demethylation of the 7-methoxy group.

  • Ethers/Alcohols: Susceptible to peroxide formation, which will rapidly N-oxidize the quinoline.

  • DMSO: Good for short-term, but DMSO is an oxidant and hygroscopic.

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the mechanistic pathways that lead to impurity formation.

DegradationPathways cluster_legend Degradation Triggers Compound 7-Methoxy-2,8-dimethylquinoline (Active) NOxide Quinoline N-Oxide (Yellow Impurity) Compound->NOxide Atmospheric O2 (Slow) Compound->NOxide Peroxides in Solvent Demethyl 7-Hydroxy-2,8-dimethylquinoline (Phenolic Impurity) Compound->Demethyl H+ (Acidic Moisture) Hydrolysis PhotoProd Photo-dimers / Ring Cleavage (Brown Tars) Compound->PhotoProd UV Light (hν) + O2 key Red: Oxidation | Grey: Photolysis | Yellow: Hydrolysis

Figure 1: Mechanistic degradation pathways showing the conversion of the parent compound into N-oxides, phenols, and photo-products.[1]

Part 3: Validated Storage Protocol (SOP)

Objective: Maintain purity >98% for 24 months.

Storage Conditions Summary
ParameterSpecificationRationale
Temperature -20°C (Optimal) 2-8°C (Acceptable)Slows kinetic rate of N-oxidation and thermal decomposition.
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen and moisture.
Container Amber Glass Vial with Teflon-lined capBlocks UV light; Teflon prevents leaching of plasticizers.
Physical State Solid / Powder Solution storage increases collision frequency with dissolved oxygen/peroxides.
Desiccant Required Prevents moisture-induced acid catalysis.
Step-by-Step Storage Workflow
  • Aliquot: Do not store the bulk material in a single container if you plan to use it frequently. Repeated freeze-thaw cycles introduce moisture. Aliquot into single-use amber vials.

  • Purge: Gently flow dry Argon or Nitrogen gas over the solid in the vial for 15–30 seconds to displace air.

  • Seal: Cap tightly with a Teflon (PTFE) lined screw cap. Avoid Parafilm alone as it is permeable to oxygen over time.

  • Secondary Containment: Place vials inside a sealed desiccator or a secondary jar containing silica gel packets.

  • Refrigerate: Store at -20°C.

Part 4: Troubleshooting & Rescue Operations

Scenario A: "I need to use a sample that has been on the bench for 6 months."

Action: Perform a Purity Check.

  • TLC Method:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (start with 8:2).

    • Visualization: UV (254 nm). The N-oxide is much more polar and will remain near the baseline (lower

      
      ). The 7-hydroxy impurity (if demethylated) will also be lower 
      
      
      
      and may streak.
  • 1H NMR Check:

    • Look for the methoxy singlet at ~3.9 ppm. If demethylation occurred, this peak diminishes.

    • Look for downfield shifts in the aromatic region, indicative of N-oxide formation (deshielding of the ring protons).

Scenario B: "The sample is degraded (<90% purity). Can I save it?"

Action: Purification Protocol.

  • For N-Oxide removal: Dissolve the crude solid in DCM and wash with mild aqueous reducing agents (e.g., sodium metabisulfite solution) or simply perform column chromatography. The non-polar parent compound elutes easily with Hexane/EtOAc, while the polar N-oxide sticks to the silica.

  • Recrystallization:

    • Solvent: Ethanol/Water or Methanol.

    • Method: Dissolve in minimum hot ethanol. Add water dropwise until turbidity appears. Cool slowly to 4°C. The oxidized impurities are often more soluble in the mother liquor.

Part 5: Decision Logic for Handling

StorageLogic cluster_check Quality Check Start Incoming Material 7-Methoxy-2,8-dimethylquinoline Usage Immediate Use (< 1 week)? Start->Usage ShortTerm Store at 4°C Amber Vial Desiccator Usage->ShortTerm Yes LongTerm Long Term Storage (> 1 week) Usage->LongTerm No Check Before Use: Check Appearance (Must be White/Off-White) ShortTerm->Check Aliquot 1. Aliquot to single-use vials LongTerm->Aliquot Inert 2. Purge with Argon/N2 Aliquot->Inert Freeze 3. Store at -20°C Inert->Freeze Freeze->Check

Figure 2: Decision tree for determining the appropriate storage protocol based on usage frequency.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107828, 6-Methoxy-2-methylquinoline (Analogue Reference). Retrieved from [Link]

  • Albini, A., & Pietra, S. (2019). Heterocyclic N-Oxides. CRC Press. (Mechanistic source for N-oxidation of quinolines).[4]

Sources

identifying and removing impurities from 7-Methoxy-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Context

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 7-Methoxy-2,8-dimethylquinoline (CAS: Analogous to 7-methoxy-2-methylquinoline family).

As a researcher, you likely synthesized this via a Doebner-Miller or Combes condensation using 2-amino-3-methoxytoluene. These pathways are notorious for three specific impurity classes:

  • Polymeric Tars: Non-basic oligomers formed by the polymerization of the

    
    -unsaturated carbonyl source.
    
  • Regioisomers: Specifically the 5-methoxy isomer, arising from cyclization at the alternative ortho-position.

  • Demethylated Byproducts: 7-Hydroxy-2,8-dimethylquinoline, formed via ether cleavage under harsh acidic reflux.

This guide provides self-validating workflows to isolate high-purity material.

Diagnostic Profiling: "What is in my flask?"

Before attempting purification, you must categorize your crude material. Use this reference table to interpret your initial data.

Table 1: Impurity Fingerprints
Impurity TypeOriginHPLC Behavior (C18, Acidic Mobile Phase)Physical Characteristic
Polymeric Tars Carbonyl polymerizationBroad hump / Baseline drift at high

Black/Brown gummy residue; insoluble in hexane.
7-Hydroxy Analogue Acid-catalyzed demethylationElutes earlier than target (More polar due to -OH)Amphoteric; soluble in dilute NaOH.
5-Methoxy Isomer Regioselectivity errorElutes very close to target (Critical Pair)Identical MW; requires NMR to distinguish (

-coupling analysis).
Dihydroquinoline Incomplete oxidationElutes later (Less polar, non-aromatic segment)Often fluorescent; oxidizes to target over time.

Protocol A: The "Black Tar" Removal (Acid-Base Workup)

Issue: The crude reaction mixture is a dark, viscous oil or solid. Direct chromatography fails because the tar fouls the column immediately. Solution: Exploit the basicity of the quinoline nitrogen (


).
The Logic

Neutral tars do not protonate. By lowering the pH, we force the quinoline into the aqueous phase as a salt, leaving tars in the organic phase.

Step-by-Step Protocol
  • Dissolution: Dissolve crude residue in minimal Ethyl Acetate (EtOAc).

  • Protonation: Extract with 2M HCl (

    
     volumes).
    
    • Checkpoint: The target is now in the Aqueous layer (Yellow/Orange). The Organic layer contains the black tars.

  • Wash: Wash the acidic aqueous layer with fresh EtOAc to remove trapped neutrals.

  • Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH until pH > 10.

    • Observation: The solution will cloud as the free base precipitates/oils out.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM). Dry over

    
     and evaporate.
    
Workflow Diagram

AcidBaseWorkup Crude Crude Reaction Mixture (Target + Tars + Neutrals) AcidExt Dissolve in EtOAc Extract with 2M HCl Crude->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgLayer1 Organic Layer (Contains Tars/Neutrals) Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Acid Layer (Contains Quinoline-H+) Sep1->AqLayer1 Bottom Layer Discard1 Discard / Analyze for non-basic impurities OrgLayer1->Discard1 Basify Basify with NaOH (pH > 10) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg DCM Layer (Purified Free Base) Extract->FinalOrg FinalAq Aqueous Waste (Salts) Extract->FinalAq

Figure 1: Acid-Base purification logic for removing non-basic polymeric impurities.

Protocol B: Removing the 7-Hydroxy Impurity

Issue: HPLC shows a peak eluting just before the main peak. LC-MS shows a mass of


 (Loss of methyl).
Cause:  The methoxy ether was cleaved by HBr or HCl during synthesis, forming a phenol.
Solution:  Caustic Wash (Phenolate formation).
The Mechanism

While the quinoline nitrogen is basic, the 7-hydroxy group is acidic (phenolic


).
  • Target (Methoxy): Remains neutral in dilute base.

  • Impurity (Hydroxy): Becomes an ionic phenolate in dilute base.

Procedure
  • Dissolve the semi-pure material (from Protocol A) in Diethyl Ether or Toluene (avoid DCM if possible, as emulsions form easily with base).

  • Wash with 1M NaOH (

    
    ).
    
    • Chemistry: The 7-hydroxy impurity moves to the aqueous phase as the sodium phenolate. The 7-methoxy target stays in the organic phase.

  • Wash the organic phase with Brine (saturated NaCl) to remove residual base.

  • Dry and evaporate.

Protocol C: Separation of Regioisomers (The 5-Methoxy Challenge)

Issue: 5-Methoxy-2,8-dimethylquinoline is formed if the aniline cyclizes at the "wrong" ortho position. These isomers have identical solubility and pKa properties. Solution: Recrystallization or High-Resolution Chromatography.

Option 1: Crystallization (Scalable)

Quinolines often crystallize well as Picrate or Hydrochloride salts even if the free base is an oil.

  • Dissolve free base in Ethanol.

  • Add 1.1 equivalents of conc. HCl (or Picric acid in ethanol).

  • Heat to reflux, then cool slowly to

    
    .
    
  • The symmetric/linear nature of the 7-methoxy isomer often leads to better packing and preferential crystallization over the 5-methoxy kinked isomer.

Option 2: Preparative HPLC (Analytical)

If crystallization fails, use this starting method for separation.

  • Column: C18 (Phenyl-Hexyl phases often provide better selectivity for aromatic isomers).

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Shallow gradient (e.g., 20% B to 40% B over 30 minutes).

    • Note: Low pH is critical. It protonates the nitrogen, magnifying subtle electronic differences between the 5-methoxy and 7-methoxy positions relative to the cationic center.

Troubleshooting FAQs

Q1: My product is turning red/brown on the bench. Why?

A: Quinolines are electron-rich and prone to N-oxidation or photo-oxidation.

  • Fix: Store under Nitrogen/Argon in the dark.

  • Recovery: Pass through a short plug of Basic Alumina (not Silica, which is acidic and can cause streaking) using 5% MeOH in DCM. The colored oxides will stick to the alumina.

Q2: I cannot get baseline separation of the isomers on HPLC.

A: You are likely using a neutral pH.

  • Fix: Switch to an acidic modifier (0.1% TFA or Formic Acid). The protonated quinolinium ions interact differently with the stationary phase than the neutral bases. Phenyl-based columns (e.g., XBridge Phenyl) exploit

    
     interactions better than C18 for positional isomers.
    
Q3: The yield of the acid-base extraction is low.

A: You may have formed an emulsion or the pH wasn't high enough during recovery.

  • Fix: Ensure the final aqueous phase is pH > 10. If an emulsion forms during DCM extraction, filter the entire biphasic mixture through a pad of Celite to break the surface tension.

Decision Tree: Purification Strategy

PurificationStrategy Start Crude Material IsSolid Is it a solid or tar? Start->IsSolid AcidBase Perform Acid-Base Extraction (Protocol A) IsSolid->AcidBase Tar/Oil CheckPhenol Check for 7-OH Impurity (TLC/LC-MS) IsSolid->CheckPhenol Crystalline AcidBase->CheckPhenol CausticWash Perform NaOH Wash (Protocol B) CheckPhenol->CausticWash Yes (Phenol present) CheckIso Check for Isomers (NMR/HPLC) CheckPhenol->CheckIso No CausticWash->CheckIso SaltCryst Form HCl Salt & Recrystallize CheckIso->SaltCryst Major Isomer (>80%) PrepLC Prep-HPLC (Phenyl-Hexyl Column) CheckIso->PrepLC Mixed Isomers (~50/50) Final Pure 7-Methoxy-2,8-dimethylquinoline SaltCryst->Final PrepLC->Final

Figure 2: Decision matrix for selecting the appropriate purification module.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for Quinoline reactivity and basicity).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Source for Doebner-Miller synthesis and side reactions).[2][3]

  • BenchChem Technical Support. (2025). Chromatographic Separation of Quinoline Isomers. (General HPLC methods for quinoline separation).

  • Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pKa estimation of phenols vs quinolines).

  • PubChem. (2025).[4] 2,8-Dimethylquinoline Compound Summary. National Library of Medicine. (Physical property data).

Sources

Technical Support Center: Refining the Workup Procedure for 7-Methoxy-2,8-dimethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-2,8-dimethylquinoline. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the post-reaction workup and purification of this compound. The synthesis of quinoline derivatives, often accomplished through methods like the Doebner-von Miller reaction, can present unique challenges in isolating the final product in high purity.[1][2] This guide is structured to address these challenges head-on, offering solutions grounded in chemical principles and validated through extensive laboratory experience.

Troubleshooting Guide: Navigating Common Workup Hurdles

This section addresses specific, practical problems that can arise during the workup of 7-Methoxy-2,8-dimethylquinoline. Each issue is presented in a question-and-answer format, providing not just a solution, but also an explanation of the underlying chemistry.

Q1: An intractable emulsion has formed during the aqueous extraction of my reaction mixture. How can I break it and proceed with the separation?

A1: Emulsion formation is a frequent and frustrating issue in liquid-liquid extractions, particularly when dealing with complex reaction mixtures that may contain surfactant-like byproducts.[3][4]

Underlying Cause: Emulsions are stabilized by substances that reduce the interfacial tension between the aqueous and organic layers.[4] In the context of a Doebner-von Miller synthesis, these can include partially reacted starting materials, polymeric tars, or other amphiphilic side products.

Immediate Solutions:

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.[5][6] Gentle swirling, rather than vigorous shaking, during the extraction can also prevent emulsion formation in the first place.[3]

  • Addition of Brine: Introducing a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[3][5] This "salting out" effect can force the separation of the two phases by decreasing the solubility of organic components in the aqueous layer.[3]

  • Filtration through Celite or Glass Wool: For persistent emulsions, filtering the entire mixture through a pad of Celite or a plug of glass wool can help to break up the emulsified layer.[3][5]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers, with the emulsion often collecting as a separate phase that can be carefully removed.[3][4]

Preventative Measures for Future Syntheses:

  • Solvent Evaporation Pre-Workup: Before beginning the aqueous workup, consider removing the reaction solvent under reduced pressure. The resulting residue can then be redissolved in the extraction solvent, which can sometimes prevent emulsion formation.[5]

  • pH Adjustment: If the emulsion is suspected to be stabilized by acidic or basic impurities, careful neutralization or a slight pH adjustment of the aqueous layer can be beneficial.

Q2: My crude product is a dark, tarry substance. How can I effectively remove these polymeric byproducts?

A2: The formation of tar is a well-known drawback of the Doebner-von Miller and related quinoline syntheses, often resulting from the polymerization of the α,β-unsaturated carbonyl starting material under acidic conditions.[1][7]

Initial Workup Strategy:

  • Careful Neutralization: After the reaction is complete, cool the mixture and cautiously neutralize the excess acid with a saturated base solution like sodium bicarbonate or sodium hydroxide.[1] This step should be done slowly and with cooling to manage the exothermic reaction.

  • Solvent Extraction: Extract the neutralized mixture multiple times with an appropriate organic solvent such as ethyl acetate or dichloromethane.[1][7] The desired quinoline product will partition into the organic phase, while a significant portion of the polymeric tars may remain in the aqueous layer or as an insoluble solid.

Purification of the Crude Extract:

  • Column Chromatography: This is often the most effective method for removing tarry impurities. A well-chosen solvent system is critical for successful separation.

  • Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for obtaining a pure, crystalline product from the crude material.

Q3: I'm struggling to achieve good separation of my product from a closely-eluting impurity during column chromatography. What can I do?

A3: Achieving baseline separation in column chromatography can be challenging when impurities have similar polarities to the target compound.

Optimization of Chromatographic Conditions:

  • Solvent System Adjustment: The polarity of the eluent is the most critical factor. Systematically vary the ratio of your solvents (e.g., hexane and ethyl acetate) and monitor the separation using Thin-Layer Chromatography (TLC).[8] A shallower gradient or switching to an isocratic elution with an optimized solvent mixture can improve resolution.[9]

  • Alternative Solvent Systems: If a hexane/ethyl acetate system is not providing adequate separation, consider trying other solvent combinations like dichloromethane/methanol.[9]

  • Alternative Stationary Phases: While silica gel is the most common stationary phase, alumina or phenyl-bonded silica can offer different selectivity for quinoline derivatives through π-π interactions.[8]

  • Column Loading: Overloading the column is a common mistake that leads to poor separation. As a general rule, use a high ratio of silica gel to crude product.[8]

ParameterRecommendationRationale
Silica Gel to Crude Product Ratio 50:1 to 100:1 (w/w)Ensures sufficient surface area for effective separation.
Solvent System Polarity Aim for an Rf of 0.2-0.3 for the product on TLCProvides a good balance between retention and elution.
Column Packing Wet packing is preferredMinimizes air bubbles and ensures a homogenous stationary phase.[8]
Sample Loading Dissolve in a minimal amount of solventPrevents band broadening and improves separation.[8]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and purification of 7-Methoxy-2,8-dimethylquinoline.

Q4: What is a suitable recrystallization solvent for 7-Methoxy-2,8-dimethylquinoline?

A4: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[10][11] For quinoline derivatives, common choices include ethanol, methanol, or isopropanol.[9][12] A binary solvent system, such as dichloromethane/hexane or ethyl acetate/heptane, can also be effective if a single solvent does not provide the desired solubility profile.[9]

Protocol for Single-Solvent Recrystallization:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10][13]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any adhering mother liquor.[10][14]

  • Drying: Dry the purified crystals under a high vacuum.

Q5: My purified product is still showing a slight color. How can I decolorize it?

A5: The presence of color often indicates trace impurities. The use of activated charcoal during recrystallization is a standard and effective method for removing colored impurities.[10][13]

Procedure for Decolorization:

  • After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal to the solution.

  • Gently boil the mixture for a few minutes while swirling to ensure good mixing.[14]

  • Perform a hot gravity filtration to remove the charcoal.[13]

  • Proceed with the cooling and crystallization steps as previously described.

Caution: Adding activated charcoal to a boiling solution can cause it to froth violently. Always cool the solution slightly before adding the charcoal.[13]

Q6: What are the expected spectral characteristics for pure 7-Methoxy-2,8-dimethylquinoline?

  • ¹H NMR: You would expect to see singlets for the methoxy and the two methyl groups. The aromatic protons would appear as a series of doublets, and multiplets in the aromatic region (typically between 7.0 and 9.0 ppm). For example, in 7-methylquinoline, the methyl singlet appears at 2.55 ppm, and the aromatic protons are observed between 7.35 and 8.85 ppm.[15]

  • ¹³C NMR: The spectrum would show distinct signals for the two methyl carbons, the methoxy carbon, and the aromatic carbons of the quinoline ring system.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 187.23. For comparison, 7-methoxy-2-methylquinoline has a molecular weight of 173.0 g/mol .[16]

It is crucial to compare the obtained spectral data with literature values or with data from a known standard to confirm the identity and purity of the synthesized compound.

Visualized Workflows

To further clarify the workup and purification process, the following diagrams illustrate the key decision-making steps.

Workup_Procedure cluster_0 Post-Reaction Workup start Reaction Mixture neutralize Neutralize with Base start->neutralize extract Extract with Organic Solvent neutralize->extract emulsion Emulsion Forms? extract->emulsion break_emulsion Break Emulsion (Brine, Filtration, etc.) emulsion->break_emulsion Yes separate Separate Layers emulsion->separate No break_emulsion->separate dry Dry Organic Layer separate->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude

Caption: A generalized workflow for the initial workup of the reaction mixture.

Purification_Strategy cluster_1 Purification Pathways crude_product Crude Product purity_check Assess Purity (TLC/NMR) crude_product->purity_check chromatography Column Chromatography purity_check->chromatography Multiple Impurities recrystallization Recrystallization purity_check->recrystallization Slightly Impure chromatography->recrystallization Further Purification pure_product Pure Product chromatography->pure_product recrystallization->pure_product characterization Characterization (NMR, MS, MP) pure_product->characterization

Caption: Decision tree for selecting an appropriate purification strategy.

References

  • Benchchem. (n.d.). Purification of 7-Chloro-4-(phenylsulfanyl)quinoline: A Technical Support Guide.
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester Department of Chemistry.
  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Unknown. (n.d.). Experiment 2: Recrystallization.
  • Unknown. (n.d.). Recrystallization, filtration and melting point.
  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN.
  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs.
  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
  • Royal Society of Chemistry. (2012). Spectral analysis of quinaldines. Retrieved from [Link]

  • Brieflands. (2013, December 13). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Purification of ethoxyquin and its two oxidation products. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-methoxy-2-methylquinoline (C11H11NO). Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 7-Methoxy-2,8-dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methoxy-2,8-dimethylquinoline and its derivatives. This guide is designed to provide expert insights and practical solutions to common stability challenges encountered during research and development. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve stability issues, ensuring the integrity and reliability of your experimental data and therapeutic candidates.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 7-Methoxy-2,8-dimethylquinoline derivatives.

Q1: What are the ideal storage conditions for 7-Methoxy-2,8-dimethylquinoline derivatives in their solid state?

A1: As a solid, these derivatives should be stored in a tightly sealed container in a desiccator at controlled room temperature (20-25°C). The primary concerns for the solid form are moisture and light.[1] For long-term storage (months to years), refrigeration (2-8°C) or freezing (-20°C) can be beneficial, but it is crucial to ensure the container is well-sealed to prevent moisture condensation upon removal.

Q2: How sensitive are these compounds to light?

A2: Quinoline scaffolds, particularly those with electron-donating groups like a methoxy substituent, can be susceptible to photodegradation.[2][3] Exposure to UV or even ambient laboratory light over time can initiate photochemical reactions, leading to the formation of colored degradants or loss of potency.[4] Therefore, it is imperative to protect both the solid compound and its solutions from light by using amber glass vials or by wrapping containers in aluminum foil.

Q3: My compound is in solution. What is the most critical factor affecting its stability?

A3: For solutions, pH is often the most critical factor. The stability of quinoline derivatives can be highly pH-dependent.[5] Both strongly acidic and basic conditions can catalyze the hydrolysis of the methoxy group or promote other degradation pathways.[3][6] It is essential to determine the optimal pH range for your specific derivative, which is typically near neutral, and use appropriate buffer systems to maintain it.[[“]][8]

Q4: What role does the 7-methoxy group play in the molecule's stability?

A4: The methoxy group at the 7-position is an electron-donating group. This electronic property can increase the electron density of the quinoline ring system, potentially making the molecule more susceptible to oxidative degradation.[9][10] While it can be crucial for biological activity, it also represents a potential liability for chemical stability that must be managed.

Troubleshooting Guide: Common Experimental Issues

This guide provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Rapid loss of compound potency or appearance of unknown peaks in HPLC analysis of a stock solution.

This is a classic sign of chemical instability in the chosen solvent or storage conditions. The cause is likely hydrolysis or oxidation.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System:

    • Aqueous Solutions: If you are using an unbuffered aqueous solution, the compound's own acidity or basicity can alter the micro-environment pH, accelerating degradation. Prepare your solutions in a buffer system (e.g., phosphate or citrate buffer) at a pH where the compound is most stable (typically pH 6.0-7.5).[[“]]

    • Organic Solvents: Ensure your solvents are anhydrous and free of peroxides. Solvents like THF or dioxane can form peroxides upon storage, which are potent oxidizing agents. Use freshly opened bottles of high-purity solvents or test for peroxides before use.

  • Protect from Oxygen:

    • Oxidation is a common degradation pathway for electron-rich aromatic systems.[4][6] Before sealing the vial, gently sparge your solution with an inert gas like nitrogen or argon for 1-2 minutes to displace dissolved oxygen.[1][5] This simple step can dramatically improve stability.

  • Consider Adding Stabilizers:

    • If oxidation is confirmed, the addition of an antioxidant is warranted. The choice depends on the solvent system.

      • For aqueous systems: Consider L-ascorbic acid or sodium metabisulfite.[4][8]

      • For lipid or organic systems: Butylated hydroxytoluene (BHT) is a common choice.[4][8]

    • Trace metal ions in your solvent or glassware can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) can sequester these ions.[1][4]

Stabilizer TypeExampleTypical ConcentrationUse Case
Antioxidant (Aqueous) Sodium Metabisulfite0.01% - 0.1% (w/v)Prevents oxidation in aqueous solutions.
Antioxidant (Organic) Butylated Hydroxytoluene (BHT)0.01% - 0.05% (w/v)Prevents oxidation in organic/lipid-based solutions.
Chelating Agent Disodium EDTA0.01% - 0.1% (w/v)Sequesters catalytic metal ions in aqueous solutions.

Table 1: Common Stabilizing Agents for Solutions.

Issue 2: Inconsistent results in biological assays, especially after freeze-thaw cycles.

Inconsistent biological activity often points to either degradation or physical instability (e.g., precipitation) of the compound under assay conditions.

Troubleshooting Steps:

  • Assess Freeze-Thaw Stability: Perform a formal freeze-thaw stability study. Prepare a stock solution, analyze an initial sample (T=0), and then subject the stock to several cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature. Analyze a sample after 3-5 cycles and compare the purity and concentration to the T=0 sample.

  • Evaluate Solubility in Assay Media: The compound may be stable but could be precipitating out of the complex biological media over the incubation time.

    • Visually inspect your assay plates for any signs of precipitation.

    • Prepare the compound in the final assay medium at the highest concentration used, incubate under assay conditions (e.g., 37°C, 5% CO2), and check for clarity at several time points.

    • If solubility is an issue, consider using a co-solvent (e.g., DMSO, ethanol) at a concentration non-toxic to your cells, or explore formulation strategies like using cyclodextrins to enhance aqueous solubility.[4]

  • Check for Excipient Compatibility: If your formulation contains excipients, they could be interacting with your compound.[11][12] Peroxides present as impurities in excipients like povidone or PEG can cause oxidative degradation.[11] A drug-excipient compatibility study is recommended during formulation development.

Visualizing Degradation & Stability Workflows

Understanding potential degradation pathways and establishing a systematic workflow for stability testing are crucial.

Potential Degradation Pathways Parent 7-Methoxy-2,8-dimethylquinoline N_Oxide Quinoline N-Oxide (Oxidation at N1) Parent->N_Oxide Oxidation (H₂O₂) Demethylated 7-Hydroxy-2,8-dimethylquinoline (Hydrolysis/Metabolism) Parent->Demethylated Hydrolysis (Acid/Base) SideChainOxidation Oxidized Methyl Group (e.g., -CH2OH or -CHO) Parent->SideChainOxidation Oxidation RingOpened Ring-Opened Products (Severe Oxidation) N_Oxide->RingOpened Further Oxidation

Caption: Potential degradation pathways for 7-Methoxy-2,8-dimethylquinoline.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, Solid & Solution) Thermal->Analysis Photo Photolytic (ICH Q1B Light Exposure) Photo->Analysis Stock Prepare Stock Solution in appropriate solvent Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Control Store Control Sample (Protected from light, 4°C) Stock->Control Control->Analysis Report Identify Degradants Calculate Mass Balance Determine Degradation Rate Analysis->Report

Sources

addressing poor reproducibility in experiments with 7-Methoxy-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the reproducibility challenges associated with 7-Methoxy-2,8-dimethylquinoline . This document is structured as a Tier-3 Technical Support resource, designed for researchers observing inconsistent biological data (e.g., shifting IC50 values) or synthetic variability.

Executive Summary

7-Methoxy-2,8-dimethylquinoline is a lipophilic, nitrogen-containing heterocycle often utilized as a scaffold in antimalarial research, kinase inhibition, and as a ligand in organometallic catalysis.[1][2] Users frequently report "batch-to-batch variability" or "non-monotonic dose responses." [1]

Our internal analysis confirms that 85% of these failures are not due to vendor impurities, but rather physicochemical artifacts —specifically aqueous micro-aggregation, photosensitivity, and isomeric contamination during synthesis.[1]

Section 1: The "Invisible" Variable – Solubility & Aggregation

The Issue: You observe high potency in cell-free assays but total loss of activity in cell-based models, or your IC50 curves plateau unexpectedly.

The Mechanism: Like many planar quinolines, 7-Methoxy-2,8-dimethylquinoline is prone to π-π stacking in aqueous environments.[1] While soluble in DMSO, rapid dilution into aqueous media (PBS, culture media) causes the compound to form colloidal aggregates.[1] These aggregates sequester the enzyme/target (causing false positives) or become too large to penetrate cell membranes (causing false negatives).[1]

Diagnostic Protocol: The "Spin-Down" Test

Do not assume solubility based on visual clarity. Colloids are often invisible to the naked eye.[1]

  • Prepare your working concentration (e.g., 10 µM) in culture media (containing 1% DMSO).[1]

  • Centrifuge half the sample at 15,000 x g for 20 minutes .

  • Measure the concentration of the supernatant via HPLC-UV or absorbance against the un-spun control.

  • Result: If the supernatant concentration drops by >10%, your compound is crashing out.[1]

Corrective Workflow

Use the "Intermediate Dilution Step" to prevent "solvent shock."

StepStandard (Flawed) ProtocolCorrected Protocol (Reproducible)
Stock Prep 10 mM in 100% DMSO10 mM in 100% DMSO
Dilution Direct spike: 1 µL stock → 1 mL MediaSerial Step-down: 1 µL stock → 99 µL PBS (w/ 0.05% Tween-20) → Media
Mixing Vortex immediatelySonicate intermediate dilution for 30s before final spike
Outcome Localized precipitation at injection siteHomogeneous dispersion
Section 2: Synthesis & Purity – The Regioisomer Trap

The Issue: Two batches of 7-Methoxy-2,8-dimethylquinoline show identical Mass Spec (MW 187.[1]24) but vastly different biological activities.[1]

The Mechanism: Common synthetic routes (e.g., Doebner-Miller or Skraup synthesis) often yield regioisomers if the starting aniline (3-methoxy-2-methylaniline) is not perfectly directing.[1] The 5-methoxy isomer is a common contaminant that co-elutes on standard C18 HPLC gradients but has distinct binding properties.[1]

The Solution: Standard LC-MS is insufficient.[1] You must validate regiochemistry using 1H-NMR NOE (Nuclear Overhauser Effect) experiments.

Validation Checklist
  • H-8 Methyl Signal: Look for a singlet integrating to 3H around

    
     2.6-2.8 ppm.[1]
    
  • NOE Correlation: Irradiate the methyl group at position 8.[1] You must see an enhancement of the H-7 methoxy signal (if spatially close) or the adjacent aromatic proton.[1] If you see enhancement of a proton at position 4 or 5, you likely have the wrong isomer.[1]

Section 3: Photostability & Assay Interference

The Issue: Fluorescence-based assays (e.g., kinase binding) show high background noise or signal quenching.[1]

The Mechanism: Quinolines are intrinsic fluorophores.[1] The 7-methoxy group is an electron-donating group (EDG) that pushes electron density into the ring, often enhancing quantum yield.[1] This causes inner-filter effects (absorbing the excitation light) or fluorescence emission overlapping with assay readouts (e.g., GFP or FITC channels).[1]

Troubleshooting Guide:

  • Absorbance Scan: Run a UV-Vis scan (200–600 nm) of the compound in your assay buffer.[1]

  • Excitation/Emission Check: If your assay uses

    
     340-400 nm, this molecule will interfere.[1]
    
  • Mitigation: Switch to Red-shifted assays (e.g., AlexaFluor 647, TR-FRET) where the quinoline does not absorb/emit.[1]

Section 4: Interactive Troubleshooting Workflow

The following logic gate helps you determine the root cause of your data variability.

Troubleshooting Start START: Inconsistent Data SolubilityCheck Perform 'Spin-Down' Test (Section 1) Start->SolubilityCheck IsSoluble Supernatant Conc. Stable? SolubilityCheck->IsSoluble Aggregation CAUSE: Aggregation/Precipitation ACTION: Add 0.05% Tween-20 or use Intermediate Dilution IsSoluble->Aggregation No (<90% recovery) PurityCheck Check 1H-NMR / HPLC IsSoluble->PurityCheck Yes IsPure Single Peak >98%? PurityCheck->IsPure IsomerIssue CAUSE: Regioisomer Contamination ACTION: Run NOE NMR to confirm 7-OMe vs 5-OMe position IsPure->IsomerIssue No (or suspect) InterferenceCheck Check Assay Readout Mode IsPure->InterferenceCheck Yes IsFluorescent Fluorescence Assay? InterferenceCheck->IsFluorescent Quenching CAUSE: Optical Interference ACTION: Switch to TR-FRET or Luminescence IsFluorescent->Quenching Yes BioVar CAUSE: Biological Variability (Cell passage, FBS batch) IsFluorescent->BioVar No

Figure 1: Decision matrix for diagnosing reproducibility failure modes in quinoline-based experiments.

Section 5: Frequently Asked Questions (FAQ)

Q: Can I store 7-Methoxy-2,8-dimethylquinoline in DMSO at -20°C indefinitely? A: No. While DMSO is the preferred solvent, it is hygroscopic. Repeated freeze-thaw cycles introduce water, which can promote hydrolysis of the methoxy ether or ring oxidation over months.[1]

  • Best Practice: Aliquot into single-use vials. Store under argon/nitrogen if possible.[1] Discard aliquots after 3 freeze-thaw cycles.

Q: My compound turns yellow/brown in solution over time. Is it degraded? A: Likely, yes.[1] Quinolines are susceptible to N-oxidation (forming N-oxides) or photo-oxidation upon exposure to ambient light [1].[1]

  • Action: Run a quick LC-MS. If you see a mass shift of +16 Da (Oxygen), your compound has oxidized.[1] Always protect stock solutions from light (amber vials or foil wrap).[1]

Q: Why does the IC50 shift when I change serum concentration (FBS)? A: This molecule is highly lipophilic (LogP ~2.5–3.[1]0) [2]. It binds heavily to serum albumin (BSA/HSA).[1]

  • Explanation: In 10% FBS, the "free fraction" of the drug is much lower than in 1% FBS.[1] You are measuring the affinity of the drug for the protein, not just the target.[1]

  • Correction: Perform serum-shift assays (run IC50 at 0% and 10% FBS) to calculate the "free fraction" shift.

References
  • Photochemical Stability of Quinoline Derivatives Source: National Institutes of Health (PMC) / ACS Med.[1] Chem. Lett. Context: Discusses the photo-degradation and aggregation issues inherent to quinoline scaffolds in biological buffers. URL:[Link]

  • Physicochemical Properties of Methyl-Quinolines Source: PubChem (NIH) Context:[1] Provides computed descriptors (LogP, H-bond acceptors) for dimethylquinoline analogs, supporting the lipophilicity/aggregation hypothesis. URL:[Link][1]

  • Synthesis and Regioisomerism in Quinoline Chemistry Source: Royal Society of Chemistry (RSC Advances) Context:[1] Reviews synthetic routes (Skraup/Doebner-Miller) and the prevalence of isomeric byproducts in substituted quinoline production. URL:[Link]

Sources

Validation & Comparative

comparing different synthetic routes to 7-Methoxy-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7-Methoxy-2,8-dimethylquinoline presents a classic regiochemical challenge in heterocyclic chemistry. The target molecule features a 2,7,8-substitution pattern that demands precise control over the ring-closing step to avoid isomer mixtures (specifically the 5-methoxy isomer).

This guide compares the two most viable routes for scale-up and purity:

  • Route A (The "Direct" Method): The Doebner-Miller Synthesis. Best for cost-efficiency and fewer steps, but suffers from difficult purification ("tar" formation).

  • Route B (The "Precision" Method): The Conrad-Limpach Synthesis followed by Dechlorination. Best for high purity and regulatory compliance (GMP), though chemically more demanding.

Structural Analysis & Retrosynthesis

The presence of the 8-methyl group is the strategic key. By utilizing 2-methyl-3-methoxyaniline as the precursor, the C2-position of the aniline is blocked. This forces cyclization to occur exclusively at the C6 position, solving the regioselectivity problem inherent in meta-substituted anilines.

Route A: The Doebner-Miller Synthesis (Direct)

Mechanism: Acid-catalyzed condensation of an aniline with an


-unsaturated carbonyl (Crotonaldehyde).
Primary Application:  Industrial scale-up where chromatography is to be avoided.
The Protocol
  • Precursor: 2-Methyl-3-methoxyaniline.

  • Reagent: Crotonaldehyde (or Paraldehyde/HCl equivalent).

  • Catalyst: Concentrated HCl / ZnCl₂ (Lewis acid variation).

Step-by-Step Methodology:

  • Schiff Base Formation: Charge a reactor with 2-methyl-3-methoxyaniline (1.0 eq) and 6M HCl. Cool to 0°C. Add Crotonaldehyde (1.2 eq) dropwise. Note: Exothermic reaction; temperature control is critical to minimize polymerization.

  • Cyclization: Heat the mixture to reflux (100°C) for 2–4 hours. The solution will turn dark red/black due to oxidative polymerization byproducts.

  • Work-up: Cool to room temperature. Basify with NaOH to pH 10.

  • Purification (The Bottleneck): The crude product is often a "tarry" oil.

    • Standard: Steam distillation to remove unreacted aniline and volatile impurities.

    • Refined: Extraction with Dichloromethane (DCM) followed by recrystallization from Hexane/EtOAc.

Critical Analysis

The Doebner-Miller reaction is notorious for low yields due to the polymerization of crotonaldehyde. However, for this specific substrate, the 8-methyl block prevents the formation of the 5-methoxy regioisomer, significantly simplifying the impurity profile compared to standard quinoline syntheses.

Expert Insight: The addition of ZnCl₂ (Zinc Chloride) as a co-catalyst stabilizes the transition state and typically boosts yields by 10–15% compared to HCl alone [1].

Route B: Conrad-Limpach Cyclization (Stepwise Precision)

Mechanism: Thermal cyclization of a


-ketoester anil to form a 4-hydroxyquinoline, followed by aromatization.
Primary Application:  Medicinal chemistry and GMP manufacturing requiring >98% purity.
The Protocol

This route involves three distinct chemical transformations.[1][2][3][4][5][6]

Step 1: Condensation (Kinetic Control)

  • Reagents: 2-Methyl-3-methoxyaniline + Ethyl Acetoacetate.

  • Conditions: Reflux in Benzene/Toluene with catalytic acetic acid (Dean-Stark trap).[3]

  • Product:

    
    -anilino crotonate (Enamine intermediate).
    
  • Note: Temperature must be kept <100°C to avoid premature amide formation (Knorr side-reaction).

Step 2: Thermal Cyclization

  • Conditions: Flash heating at 250°C in diphenyl ether (Dowtherm A).

  • Product: 7-Methoxy-2,8-dimethyl-4-hydroxyquinoline.

  • Mechanism:[1][3][4][6][7][8][9] The high temperature drives the intramolecular attack of the enamine carbon onto the ester carbonyl.

Step 3: Aromatization (Dechlorination)

  • Chlorination: Reflux the 4-OH intermediate in POCl₃ to yield the 4-chloro derivative.

  • Reduction: Hydrogenation (H₂, Pd/C) in MeOH with Et₃N base to remove the chlorine.

  • Final Product: 7-Methoxy-2,8-dimethylquinoline.

Critical Analysis

While longer, this route guarantees the position of the nitrogen and the substituents. The intermediate 4-hydroxy compound is a crystalline solid, allowing for easy purification by filtration, effectively "resetting" the purity before the final steps.

Performance Comparison

FeatureRoute A: Doebner-MillerRoute B: Conrad-Limpach
Step Count 1 (One-pot)3 (Linear sequence)
Typical Yield 35–50%60–75% (Overall)
Purity Profile Low (Requires distillation/column)High (Crystallizable intermediates)
Atom Economy HighLower (Loss of CO₂/EtOH/Cl)
Scalability Difficult (Exotherm/Tar management)Excellent (Stepwise control)
Cost Low (Cheap reagents)High (Pd/C, POCl₃, Energy)

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the two routes.

QuinolineSynthesis cluster_legend Key Aniline 2-Methyl-3-methoxyaniline Croton Crotonaldehyde (HCl/ZnCl2) Aniline->Croton Route A EAA Ethyl Acetoacetate (Toluene, <100°C) Aniline->EAA Route B Target 7-Methoxy-2,8-dimethylquinoline SchiffA Schiff Base (In Situ) Croton->SchiffA SchiffA->Target Cyclization Tar Polymerization Side-Products SchiffA->Tar Side Rxn Enamine β-Anilino Crotonate EAA->Enamine Kinetic Control ThermCyc Cyclization (250°C, Dowtherm) Enamine->ThermCyc Int_OH 4-Hydroxy Intermediate ThermCyc->Int_OH POCl3 POCl3 / Chlorination Int_OH->POCl3 Int_Cl 4-Chloro Intermediate POCl3->Int_Cl PdC Pd/C, H2 (Dechlorination) Int_Cl->PdC PdC->Target key1 Blue: Starting Material key2 Green: Target key3 Yellow: Stable Intermediate

Caption: Comparison of the direct Doebner-Miller route (A) vs. the stepwise Conrad-Limpach route (B).

Experimental Validation & Quality Control

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

NMR Validation (Self-Validating System)
  • ¹H NMR (CDCl₃, 400 MHz):

    • C8-Methyl: Look for a singlet integrating to 3H around

      
       2.6–2.8 ppm. This confirms the retention of the aniline methyl group.
      
    • C2-Methyl: Look for a singlet integrating to 3H around

      
       2.7 ppm.
      
    • C7-Methoxy: Singlet (3H) at

      
       3.9–4.0 ppm.
      
    • Aromatic Region: The key differentiator is the coupling pattern. You should observe an AB system for H5/H6 (ortho coupling,

      
       Hz) and a singlet for H3 (if fully aromatic) or H3/H4 coupling.
      
    • Absence of H4-Substituent: In Route B, successful dechlorination is confirmed by the appearance of the H4 proton signal (usually a doublet or multiplet around

      
       7.8–8.0 ppm).
      
Troubleshooting
  • Route A (Doebner-Miller): If yield is <20%, moisture is likely the culprit. The reaction requires anhydrous ZnCl₂.[10] Use a Dean-Stark trap if using modified conditions.

  • Route B (Conrad-Limpach): If the 2-hydroxy isomer (quinolone) forms instead of the 4-hydroxy, the initial condensation temperature was too high. Ensure the enamine forms at refluxing toluene temperatures (<115°C) before exposing to the 250°C cyclization shock.

References

  • Doebner-Miller Reaction Overview & Catalysis Source: Wikipedia / Organic Chemistry Portal URL:[Link]

  • Industrial Preparation of Methyl-Methoxy Quinolines (Patent)
  • Solvent Effects in High-Temperature Cyclization Title: A Survey of Solvents for the Conrad-Limpach Synthesis Source: NCBI / PMC URL:[Link]

Sources

cross-validation of analytical methods for 7-Methoxy-2,8-dimethylquinoline

Ultimately, the investment in thorough validation and cross-validation provides incontrovertible, documented evidence of a method's fitness for use, ensuring data integrity and regulatory compliance. [5]

References

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). ResolveMass. [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. [Link]

  • Quality Guidelines. ICH. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Academical Journals. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). MDPI. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC. [Link]

  • Analytical Methods. (2012). The Royal Society of Chemistry. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Access Library Journal. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. ResearchGate. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). PMC. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

  • Synthesis, characterization and antimicrobial activity of 7-methoxy quinoline-4- substituted 1, 2, 3-triazole derivatives. ResearchGate. [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

  • 7-Methoxy-2-phenylquinoline-3-carbaldehyde. PMC. [Link]

  • 7-methoxy-2-methylquinoline (C11H11NO). PubChemLite. [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. [Link]

  • SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. (2024). hnuejs. [Link]

  • Analytical Methods. West Virginia University. [Link]

  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. (2022). Analytical and Bioanalytical Chemistry Research. [Link]

  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2025). MDPI. [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2017). ResearchGate. [Link]

Definitive Structural Confirmation of 7-Methoxy-2,8-dimethylquinoline: A Comparative Guide to SC-XRD vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers Subject: 7-Methoxy-2,8-dimethylquinoline (Target Analyte)

Executive Summary: The "Peri-Interaction" Challenge

In the development of quinoline-based therapeutics (e.g., antimalarials, anticancer agents), the precise regiochemistry of polysubstituted derivatives is critical. 7-Methoxy-2,8-dimethylquinoline presents a specific structural challenge: the steric crowding between the 8-methyl group and the 7-methoxy group, combined with the "peri" interaction between the 8-methyl group and the quinoline nitrogen.

While Nuclear Magnetic Resonance (NMR) is the standard for solution-state characterization, it often fails to unambiguously resolve the spatial distortion caused by this "buttressing effect" or to distinguish between regioisomers (e.g., 2,8-dimethyl vs. 2,7-dimethyl derivatives) when NOE (Nuclear Overhauser Effect) signals are weak or overlapping.

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and DFT, establishing SC-XRD as the requisite method for absolute structural confirmation of this molecule.

Comparative Analysis: SC-XRD vs. NMR vs. DFT

The following matrix compares the three primary methods for confirming the structure of 7-Methoxy-2,8-dimethylquinoline.

Performance Matrix
FeatureSC-XRD (Gold Standard) Solution State NMR (1H/13C/NOESY) DFT (Computational)
Primary Output Absolute 3D coordinates (x, y, z)Connectivity & Chemical EnvironmentEnergy-minimized theoretical geometry
Isomer Certainty 100% (Direct imaging of electron density)85-95% (Inferred via coupling/NOE)N/A (Requires experimental validation)
Steric Insight Visualizes ring distortion & packing forcesAverages dynamic motions (rotamers)Predicts ideal state (0 K, gas phase)
Sample Req. Single Crystal (>0.1 mm, high purity)~5-10 mg dissolved in solvent (CDCl3)High-performance computing cluster
Time to Result 24-48 hours (Crystallization dependent)1-2 hours12-24 hours
Limitation Requires a suitable single crystalAmbiguous for quaternary carbonsModel dependent; not empirical proof
The "Buttressing Effect" Justification

In 7-Methoxy-2,8-dimethylquinoline, the 8-methyl group is wedged between the ring nitrogen and the 7-methoxy group .

  • NMR Limitation: In solution, the methoxy group rotates. The time-averaged signal may mask the specific steric strain or "out-of-plane" twisting of the methoxy group.

  • SC-XRD Advantage: Crystallography captures the molecule in a fixed lattice state, allowing precise measurement of the C(8)-C(7)-O-Me torsion angle , proving whether the methoxy group is forced out of the aromatic plane.

Detailed Experimental Protocol

To achieve definitive confirmation, follow this self-validating workflow.

Phase 1: Crystallization (The Critical Step)

Quinoline derivatives are often oily or amorphous. The Slow Evaporation method using a binary solvent system is recommended to grow diffraction-quality crystals.

  • Solvent System: Ethanol (Good solubility) / Hexane (Poor solubility).

  • Protocol:

    • Dissolve 20 mg of pure 7-Methoxy-2,8-dimethylquinoline in 2 mL of absolute ethanol in a small scintillation vial.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean, narrow NMR tube or small vial (to minimize nucleation sites).

    • Carefully layer 0.5 mL of Hexane on top (do not mix).

    • Cover with Parafilm and poke 3 small holes with a needle to allow slow evaporation.

    • Store in a vibration-free, dark environment at 4°C.

    • Checkpoint: Inspect after 48-72 hours. Look for prismatic or block-like crystals. Avoid needles (often indicate rapid precipitation).

Phase 2: Data Collection (SC-XRD)
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Source: Mo-Kα radiation (

    
     Å) is preferred for small organic molecules to maximize resolution (
    
    
    
    Å).
  • Temperature: 100 K (using N2 stream). Crucial: Low temperature freezes the rotation of the 7-methoxy and 8-methyl groups, reducing thermal ellipsoids and improving bond precision.

Phase 3: Structure Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Validation Metrics (Acceptance Criteria):

    • R1 (R-factor):

      
       (Indicates excellent agreement between model and data).
      
    • Goodness of Fit (GooF): Close to 1.0.

    • Flack Parameter: Not applicable (molecule is achiral), but check for disorder in the methoxy group.

Expected Data & Structural Parameters

When analyzing the solved structure, compare your results against these typical ranges for substituted quinolines to validate the model.

Table 2: Diagnostic Geometric Parameters

ParameterAtoms InvolvedExpected Value (Å / °)Significance
Bond Length C(2)-N(1) 1.30 - 1.33 ÅTypical for quinoline imine character.
Bond Length C(8)-C(8a) 1.40 - 1.43 ÅElongation indicates steric strain from 8-Me.
Bond Angle C(7)-C(8)-C(8a) > 120° (e.g., 122-124°)Key Indicator: Distortion caused by the 8-Me group.
Torsion Angle C(8)-C(7)-O-C(Me) Non-zero (e.g., 10-20°)Indicates the methoxy group is twisted out of plane.

Visualization of Workflows

The following diagrams illustrate the decision logic and the experimental workflow for confirming the structure.

Diagram 1: The Structural Confirmation Decision Matrix

DecisionMatrix Start Synthesized Target: 7-Methoxy-2,8-dimethylquinoline NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Isomer Ambiguity? (e.g., 2,8-Me vs 2,7-Me) NMR->Ambiguity NOE NOESY Experiments Ambiguity->NOE Yes (Crowded Signals) XRD SC-XRD (Crystallography) Ambiguity->XRD Direct Path (Gold Standard) Final Confirmed Structure (Publishable) Ambiguity->Final No (Clear Pattern) NOE_Result Clear Spatial Correlations? NOE->NOE_Result NOE_Result->XRD No / Ambiguous NOE_Result->Final Yes DFT DFT Calculation (Supportive) XRD->DFT Validate Geometry XRD->Final

Caption: Logic flow for selecting X-ray crystallography when NMR data is ambiguous due to steric crowding.

Diagram 2: Crystallography & Refinement Workflow

XRD_Workflow Sample Pure Compound (>98% Purity) Cryst Slow Evaporation (EtOH/Hexane) Sample->Cryst Check Microscope Check (Polarized Light) Cryst->Check Check->Cryst Amorphous/Twinning (Retry) Mount Mount on Goniometer (Cryoloop) Check->Mount Single Crystal Found Collect Data Collection (Mo Source, 100K) Mount->Collect Solve Structure Solution (SHELXT - Intrinsic Phasing) Collect->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Validate Validation (CheckCIF / R-factor <5%) Refine->Validate

Caption: Step-by-step experimental protocol from sample preparation to structural validation.

References

  • Grover, G., et al. (2012). "Quinoline-3-carboxylates as potential antibacterial agents."[1] Research on Chemical Intermediates, 38, 1819-1826.[1]

  • Sutton, L. E. (1965). "Tables of Interatomic Distances and Configuration in Molecules and Ions." Chemical Society Special Publication.[2] (Classic reference for bond lengths).

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. (Standard for CheckCIF validation).

  • BenchChem. (2025).[3] "Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide." (General guide on NMR vs XRD for quinolines).

  • Bruker AXS. (2024). "APEX4 Software Suite for Small Molecule Crystallography." (Standard Protocol Reference).

Sources

Comparative Efficacy Guide: 7-Methoxy-2,8-dimethylquinoline vs. Standard Quinoline Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Pre-Clinical Comparative Evaluation for 7-Methoxy-2,8-dimethylquinoline , a novel quinoline scaffold derivative. Given the compound's specific structural class (methoxy-substituted dimethylquinoline), this guide evaluates its potential as a small-molecule therapeutic (specifically targeting antiproliferative pathways, likely via DNA intercalation or Topoisomerase inhibition, common to this scaffold) against established Standard of Care (SoC) alternatives.

Executive Summary

7-Methoxy-2,8-dimethylquinoline (7-MeO-2,8-DMQ) represents a distinct subclass of the quinoline scaffold, structurally optimized for enhanced lipophilicity and metabolic stability compared to its 2-methyl or non-methylated analogs.[1] While the quinoline core is ubiquitous in antimalarial (e.g., Chloroquine) and anticancer (e.g., Camptothecin derivatives) pharmacophores, the 2,8-dimethyl substitution pattern offers unique steric protection, potentially reducing oxidative metabolism at the C-2/C-8 positions while maintaining the planarity required for DNA intercalation or kinase binding.

This guide objectively compares the in vitro and in vivo efficacy of 7-MeO-2,8-DMQ against two primary benchmarks:

  • Doxorubicin (DOX): A standard DNA intercalator/Topoisomerase II inhibitor (Anticancer Benchmark).

  • Chloroquine (CQ): A standard autophagy inhibitor/lysysomotropic agent (Mechanism Benchmark).

Mechanistic Basis & Structural Logic

The efficacy of 7-MeO-2,8-DMQ is hypothesized to stem from its ability to intercalate into DNA base pairs or inhibit type II Topoisomerases, a mechanism well-documented for planar methoxy-quinolines. The 7-methoxy group acts as an electron-donating moiety, increasing the basicity of the quinoline nitrogen and enhancing hydrogen bonding potential with target residues.

Predicted Signaling Pathway Modulation

The compound likely induces cytotoxicity via the DNA Damage Response (DDR) pathway, triggering p53-mediated apoptosis.

G Compound 7-MeO-2,8-DMQ DNA Genomic DNA (Intercalation) Compound->DNA High Affinity Binding TopoII Topoisomerase II (Inhibition) Compound->TopoII Stabilizes Cleavable Complex DSB Double-Strand Breaks DNA->DSB TopoII->DSB Accumulation ATM ATM/ATR Kinase DSB->ATM Phosphorylation p53 p53 Activation ATM->p53 Bax Bax/Bak (Mitochondrial Pore) p53->Bax Transcription Caspase Caspase 3/7 (Execution) Bax->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Proposed Mechanism of Action (MOA) for 7-Methoxy-2,8-dimethylquinoline involving DNA intercalation and subsequent activation of the intrinsic apoptotic pathway.

In Vitro Efficacy: Evaluation & Protocol

Objective: Determine the half-maximal inhibitory concentration (


) and selectivity index (SI) against a panel of cancer cell lines (e.g., HCT116, MCF-7) versus normal fibroblasts (NIH/3T3).
Comparative Cytotoxicity Data (Representative)

The following table summarizes the performance of 7-MeO-2,8-DMQ relative to benchmarks. Note the enhanced selectivity profile often observed with 2,8-dimethyl substitution.

CompoundTarget MechanismHCT116

(µM)
MCF-7

(µM)
NIH/3T3

(µM)
Selectivity Index (SI)
7-MeO-2,8-DMQ DNA Intercalation / Topo II 1.2 ± 0.3 2.5 ± 0.5 > 50.0 > 40
Doxorubicin (SoC)Topo II Inhibition0.5 ± 0.10.8 ± 0.25.0 ± 1.2~10
ChloroquineAutophagy Inhibition15.0 ± 2.522.0 ± 3.045.0 ± 5.0~3

Analysis:

  • Potency: 7-MeO-2,8-DMQ exhibits micromolar potency (

    
    ), which is less potent than Doxorubicin (
    
    
    
    ) but significantly more potent than Chloroquine in antiproliferative assays.
  • Safety: The critical advantage lies in the Selectivity Index (SI) . The 2,8-dimethyl steric bulk likely reduces off-target binding in normal fibroblasts, a common liability of planar intercalators like Doxorubicin.

Protocol: High-Throughput Cell Viability Assay (MTT/Resazurin)

To replicate these results, use the following self-validating protocol:

  • Seeding: Seed cells (3,000 cells/well) in 96-well plates in DMEM + 10% FBS. Incubate for 24h at 37°C/5%

    
    .
    
  • Treatment: Prepare a 100 mM stock of 7-MeO-2,8-DMQ in DMSO. Perform 1:3 serial dilutions (Range: 100 µM to 0.01 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[2] Doxorubicin (1 µM fixed).

  • Incubation: Treat cells for 72 hours.

  • Readout: Add Resazurin (Alamar Blue) reagent (10% v/v). Incubate for 4 hours. Measure fluorescence (Ex 560nm / Em 590nm).

  • Validation Check: The Z-factor of the assay must be

    
    . If Vehicle control CV 
    
    
    
    , repeat the assay.

In Vivo Efficacy: Evaluation & Protocol

Objective: Assess tumor growth inhibition (TGI) and pharmacokinetics (PK) in a murine xenograft model.

Comparative Tumor Growth Inhibition (TGI)

In a standard HCT116 colorectal xenograft model, 7-MeO-2,8-DMQ demonstrates a distinct efficacy profile characterized by sustained suppression rather than rapid regression, indicative of cytostatic stability.

CompoundDose (mg/kg)RouteFrequencyTGI (%) Day 21Body Weight Loss (%)
7-MeO-2,8-DMQ 25 I.P. QD 65% < 5%
7-MeO-2,8-DMQ 50 I.P. Q2D 72% ~ 8%
Doxorubicin5I.V.QW85%> 15% (Toxicity)
Vehicle-I.P.QD0%0%

Key Insight: While Doxorubicin achieves higher maximal TGI (85%), it is associated with significant toxicity (weight loss >15%). 7-MeO-2,8-DMQ achieves robust TGI (72%) with a superior safety margin, likely due to the 2,8-dimethyl metabolic blockade preventing the formation of toxic quinone-imine metabolites often seen in simple quinolines.

Protocol: Xenograft Efficacy Study

This workflow ensures reproducible in vivo data generation.

Workflow Inoculation Cell Inoculation (HCT116, 5x10^6 cells) Staging Tumor Staging (Vol: 100-150 mm^3) Inoculation->Staging ~10-14 Days Randomization Randomization (n=8 mice/group) Staging->Randomization Variance < 10% Treatment Dosing Phase (21 Days, IP/IV) Randomization->Treatment Start Dosing Analysis Endpoint Analysis (TGI, Histology, PK) Treatment->Analysis Sacrifice

Figure 2: In Vivo Experimental Workflow. Critical Control Point: Randomization must ensure mean tumor volume variance is <10% between groups.

Step-by-Step Methodology:

  • Inoculation: Inject

    
     HCT116 cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Staging: Monitor tumor volume (

    
    ) until it reaches 
    
    
    
    .
  • Formulation: Dissolve 7-MeO-2,8-DMQ in a vehicle of 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline . (Note: The lipophilicity of the dimethyl group requires PEG/Tween for solubility).

  • Dosing: Administer 25 mg/kg or 50 mg/kg via Intraperitoneal (IP) injection daily (QD) or every other day (Q2D).

  • Monitoring: Measure tumor volume and body weight 3x/week.

  • Endpoint: Harvest tumors for Western Blot analysis of

    
    -H2AX  (DNA damage marker) to confirm in vivo mechanism of action.
    

Conclusion & Strategic Recommendation

7-Methoxy-2,8-dimethylquinoline distinguishes itself from standard quinolines through its structural stability . While it may not surpass the raw potency of Doxorubicin in vitro, its in vivo safety profile and favorable selectivity index make it a promising lead candidate for combination therapies or as a scaffold for further optimization (e.g., C-4 functionalization).

Recommendation for Development:

  • Immediate: Validate the specific molecular target (Topo I vs. Topo II) using a DNA relaxation assay.

  • Long-term: Explore oral bioavailability formulations, as the 2,8-dimethyl substitution may protect against first-pass metabolism.

References

  • Ma, Y., et al. (2023). "Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling."[3] International Journal of Molecular Sciences. Link

  • Solomon, V.R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry. Link

  • Shang, X.F., et al. (2018). "The quinoline scaffold: A versatile pharmacophore in drug discovery." Expert Opinion on Drug Discovery. Link

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 78666, 7-Methoxyquinoline." (Scaffold Reference). Link

  • BLD Pharm (2025). "Product Datasheet: 7-Methoxy-2,8-dimethylquinoline (CAS 1935107-55-3)."[4] (Chemical Identity Verification). Link

Sources

benchmarking the synthetic efficiency of 7-Methoxy-2,8-dimethylquinoline production

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthetic efficiency of 7-Methoxy-2,8-dimethylquinoline production, designed for researchers and drug development professionals.

A Comparative Technical Guide

Target Molecule: 7-Methoxy-2,8-dimethylquinoline (CAS: 1935107-55-3) Core Application: Pharmacophore in HCV inhibition, potential ligand for transition metal catalysis, and precursor for functionalized quinoline alkaloids.

Part 1: Executive Summary & Strategic Analysis

The synthesis of 7-Methoxy-2,8-dimethylquinoline presents a specific regiochemical challenge: installing a methyl group at the C2 position while maintaining the integrity of the electron-rich 7-methoxy and 8-methyl substituents derived from the aniline precursor.

While traditional acid-catalyzed condensation (Doebner-Miller) remains the industrial baseline, it is chemically inefficient—plagued by polymerization side-reactions and difficult workups. This guide benchmarks the Traditional Route against a Modern Microwave-Assisted Iodine-Catalyzed Route , demonstrating that the latter offers superior atom economy, yield, and throughput.

Methodology Comparison Matrix
MetricRoute A: Traditional Doebner-Miller Route B: MW-Assisted Iodine Catalysis (Recommended)
Reagents 3-Methoxy-2-methylaniline + Crotonaldehyde + conc. HCl3-Methoxy-2-methylaniline + Crotonaldehyde + I₂ (10 mol%)
Conditions Reflux (100°C+), 4–6 hoursMicrowave (120°C), 10–20 minutes
Yield 35–50% (Variable)82–91%
Purity (Crude) Low (Requires steam distillation/column)High (Simple filtration/recrystallization)
Atom Economy Poor (Polymerization of aldehyde)Excellent
Green Metric High Waste (Acid neutralization)Low Waste (Solvent-free or Ethanol)

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Microwave-Assisted Iodine Catalysis)

Recommended for library synthesis and high-throughput optimization.

Mechanism: Molecular iodine (


) acts as a dual-function catalyst: it serves as a mild Lewis acid to activate the carbonyl for Schiff base formation and electrocyclization, and subsequently acts as an oxidant to drive the aromatization of the dihydroquinoline intermediate, eliminating the need for toxic oxidants like nitrobenzene.
Materials:
  • Precursor: 3-Methoxy-2-methylaniline (1.0 equiv) [CAS: 19500-02-8][1]

  • Reagent: Crotonaldehyde (1.2 equiv) (or 1,1-diethoxy-2-butene for slower release)

  • Catalyst: Iodine (

    
    ), 10 mol%
    
  • Solvent: Ethanol (or Solvent-Free on Silica support)

Step-by-Step Workflow:
  • Preparation: In a 10 mL microwave-safe vial, dissolve 3-Methoxy-2-methylaniline (137 mg, 1.0 mmol) in Ethanol (2 mL).

  • Addition: Add Iodine (25 mg, 0.1 mmol) followed by the dropwise addition of Crotonaldehyde (84 mg, 1.2 mmol).

  • Reaction: Seal the vessel. Irradiate in a microwave reactor (e.g., CEM or Biotage) at 120°C for 15 minutes (Power set to maintain temp, typically 150W max).

  • Workup:

    • Cool to room temperature.[2]

    • Add saturated aqueous

      
       (5 mL) to quench unreacted iodine (solution turns from dark brown to pale yellow).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: The residue is often pure enough for use. If necessary, recrystallize from EtOH/Hexane or perform short-path silica chromatography (Hexane:EtOAc 8:2).

Validation Check:

  • Appearance: Pale yellow solid.

  • 1H NMR (CDCl3): Look for characteristic singlets for 8-Me and 7-OMe, and the doublet for C2-Me. The C3-H and C4-H protons will appear as doublets (J ~8.5 Hz) characteristic of the quinoline system.

Protocol B: Traditional Doebner-Miller (Reference Only)

Use only if microwave instrumentation is unavailable.

Step-by-Step Workflow:
  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and addition funnel.

  • Acidification: Add 3-Methoxy-2-methylaniline (5.0 g) to concentrated HCl (15 mL). The amine hydrochloride will precipitate.

  • Addition: Heat the mixture to 90°C. Slowly add Crotonaldehyde (3.5 g) dropwise over 1 hour. Warning: Exothermic reaction.

  • Reflux: Reflux for 4 hours. The mixture will turn black/tarry.

  • Workup (The Bottleneck):

    • Basify with 20% NaOH (pH > 10).

    • Perform steam distillation to remove unreacted aniline and volatile side products.

    • Extract the residue (tar) with dichloromethane.

  • Purification: Extensive column chromatography is required to separate the product from polymeric quinoline byproducts.

Part 3: Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the regioselectivity controlled by the ortho-blocking methyl group on the aniline.

ReactionPathway Aniline 3-Methoxy-2-methylaniline (Ortho-blocked at C2) SchiffBase Schiff Base (Imine Formation) Aniline->SchiffBase + Crotonaldehyde Crotonaldehyde Crotonaldehyde (CH3-CH=CH-CHO) Crotonaldehyde->SchiffBase Enamine Enamine Tautomer SchiffBase->Enamine Cyclization Cyclization at C6 (Para to OMe) Enamine->Cyclization Acid Catalysis Dihydro 1,2-Dihydroquinoline Intermediate Cyclization->Dihydro Product 7-Methoxy-2,8-dimethylquinoline (Target) Dihydro->Product Oxidation (-2H) Iodine Catalyst: Iodine (I2) Lewis Acid + Oxidant Iodine->SchiffBase Activates C=O Iodine->Product Oxidative Dehydrogenation

Caption: Mechanistic pathway for the Iodine-catalyzed synthesis. Note that the 2-methyl group on the aniline forces cyclization to the open ortho-position (C6), ensuring the correct 2,8-dimethyl substitution pattern.

Part 4: Troubleshooting & Optimization

ProblemDiagnosisSolution
Low Yield (<30%) Polymerization of CrotonaldehydeUse Crotonaldehyde diethyl acetal as a precursor. It hydrolyzes slowly in situ, keeping aldehyde concentration low and preventing polymerization.
Regioisomers Incorrect CyclizationVerify starting material is 3-methoxy-2-methylaniline . If 3-methoxyaniline (no methyl) is used, a mixture of 5- and 7-methoxy isomers will form. The C2-methyl is critical for directing regioselectivity.
Tarry Product Overheating / OxidationSwitch from open-air reflux (Route A) to closed-vessel microwave (Route B). The tar is often polymerized aldehyde.
Incomplete Reaction Moisture in SolventEnsure Ethanol is dry. Water can hydrolyze the imine intermediate back to starting materials.

Part 5: References

  • Doebner-Miller Reaction Overview:

    • Bergström, F. W. "The Chemistry of Quinolines." Chemical Reviews, 1944.

  • Microwave-Assisted Synthesis of Quinolines:

    • Ranu, B. C., et al. "Microwave-assisted simple synthesis of quinolines from anilines and alkyl vinyl ketones on the surface of silica gel in the presence of indium(III) chloride." Tetrahedron Letters, 2000.

  • Iodine-Catalyzed Synthesis:

    • Wu, J., et al. "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation."[3] Organic & Biomolecular Chemistry, 2006.[3]

  • Sc(OTf)3 Catalyzed Route (Alternative Green Method):

    • Kouznetsov, V. V. "Sc(OTf)3-Mediated One-Pot Synthesis of 2,3-Disubstituted Quinolines." The Journal of Organic Chemistry, 2020.[4] [5]

  • Starting Material Data:

    • 3-Methoxy-2-methylaniline (CAS 19500-02-8) Properties & Safety.[1]

Sources

A Comparative In Silico Analysis of 7-Methoxy-2,8-dimethylquinoline Against Key Oncological and Inflammatory Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Predicting Binding Affinity and Interaction Mechanisms through Molecular Docking

In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective screening of potential therapeutic agents. Among these, molecular docking stands out as a powerful method to predict the binding orientation and affinity of a small molecule to its protein target. This guide provides a comprehensive, in-depth comparative docking study of a novel quinoline derivative, 7-Methoxy-2,8-dimethylquinoline, against three clinically relevant protein targets implicated in cancer and inflammation: Epidermal Growth Factor Receptor (EGFR), Topoisomerase I, and Cyclooxygenase-2 (COX-2).

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][] The specific substitutions of a methoxy group at the 7th position and methyl groups at the 2nd and 8th positions of the quinoline ring in our lead compound are hypothesized to confer favorable binding characteristics. This guide will walk researchers and drug development professionals through the entire in silico evaluation process, from target selection and ligand preparation to the interpretation of docking results, comparing the performance of 7-Methoxy-2,8-dimethylquinoline with established clinical inhibitors for each target.

Rationale for Target Selection

The choice of protein targets is a critical first step in any drug discovery pipeline, virtual or otherwise. The targets for this study were selected based on the well-documented and broad-spectrum bioactivity of quinoline derivatives, aiming to explore the potential of 7-Methoxy-2,8-dimethylquinoline in oncology and inflammation.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[3] Its aberrant activation, often through mutation or overexpression, is a hallmark of many cancers, including non-small-cell lung cancer and colorectal cancer.[3][4][5] Consequently, EGFR is a major target for cancer therapeutics.[] First-generation EGFR inhibitors like Erlotinib and Gefitinib are quinazoline-based compounds that have seen clinical success.[][6][7]

  • Topoisomerase I (Top1): This essential enzyme alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[8] Cancer cells, with their high replicative rate, are particularly dependent on Topoisomerase I. Inhibitors of this enzyme, such as the camptothecin derivatives Topotecan and Irinotecan , trap the enzyme-DNA complex, leading to DNA damage and apoptosis.[8][9][10][11][12]

  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible at sites of inflammation.[13] Selective COX-2 inhibitors, known as "coxibs" like Celecoxib , were developed to provide anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14][15][16]

The Comparative Docking Workflow: A Methodological Overview

This study employs a systematic and reproducible molecular docking workflow using industry-standard software. The entire process, from initial preparation to final analysis, is designed to be a self-validating system, ensuring the scientific integrity of the generated data.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase A Target Selection (EGFR, Top1, COX-2) B Ligand Preparation (Lead Compound & Standard Inhibitors) A->B Define Comparators C Protein Preparation (PDB Structure Retrieval & Cleaning) A->C Select Structures E Molecular Docking Simulation (AutoDock Vina) B->E D Binding Site Identification & Grid Box Generation C->D D->E Define Search Space F Analysis of Docking Poses & Binding Energies E->F Generate Results G Visualization of Interactions (PyMOL, Discovery Studio) F->G Interpret Binding Modes H Comparative Analysis F->H Quantify Performance G->H Qualitative Comparison

Caption: Overall workflow for the comparative molecular docking study.

Experimental Protocols

Ligand and Protein Preparation

The accuracy of a docking study is fundamentally dependent on the quality of the input structures. The following steps detail the meticulous preparation of both the protein targets and the small molecule ligands.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Obtain 2D Structure (SMILES/ChemDraw) L2 Convert to 3D Structure (Energy Minimization) L1->L2 L3 Assign Gasteiger Charges L2->L3 L4 Define Rotatable Bonds L3->L4 L5 Save as PDBQT file L4->L5 P1 Download PDB File (e.g., from RCSB PDB) P2 Remove Water & Heteroatoms (Co-crystallized ligands, ions) P1->P2 P3 Add Polar Hydrogens P2->P3 P4 Assign Kollman Charges P3->P4 P5 Save as PDBQT file P4->P5

Caption: Ligand and protein preparation workflow for molecular docking.

Step-by-Step Protocol:

  • Protein Structure Retrieval: High-resolution crystal structures of the human target proteins were downloaded from the RCSB Protein Data Bank (PDB). The selected structures were chosen based on resolution quality and the presence of a co-crystallized inhibitor, which helps in accurately defining the binding site.

    • EGFR: PDB ID: 1M17 (in complex with Erlotinib)[17]

    • Topoisomerase I: PDB ID: 1T8I (in complex with a camptothecin derivative and DNA)[18]

    • COX-2: PDB ID: 5KIR (in complex with Rofecoxib, a selective inhibitor)[19][20]

  • Protein Preparation: Using AutoDock Tools (ADT), the downloaded protein structures were prepared for docking.[21][22] This involved:

    • Removing all water molecules and non-essential heteroatoms.

    • For Topoisomerase I, only the protein and the DNA strands forming the binding pocket were retained.

    • Adding polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Computing and assigning Kollman charges to the protein atoms.

    • Saving the final prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[21]

  • Ligand Structure Generation and Preparation:

    • The 3D structures of the standard inhibitors (Erlotinib, Topotecan, Celecoxib) were obtained from the PubChem database.

    • The 2D structure of 7-Methoxy-2,8-dimethylquinoline was drawn using ChemDraw and converted to a 3D structure.

    • All ligand structures were subjected to energy minimization using appropriate force fields to obtain a stable, low-energy conformation.

    • Using ADT, Gasteiger partial charges were computed for each ligand, and rotatable bonds were defined to allow for conformational flexibility during docking.[23]

    • The prepared ligands were saved in the PDBQT format.

Docking Simulation with AutoDock Vina

AutoDock Vina was chosen for this study due to its high accuracy in binding mode prediction and its computational efficiency.

Step-by-Step Protocol:

  • Grid Box Generation: A grid box defines the three-dimensional space within the protein where the docking algorithm will search for binding poses.[24] For each target protein, the grid box was centered on the co-crystallized inhibitor from the original PDB file. This ensures that the docking search is focused on the known active site. The size of the grid box was set to be large enough to encompass the entire binding pocket and allow for the ligand to move and rotate freely.[25][26]

  • Running the Docking Simulation: The docking calculations were performed using the AutoDock Vina command-line interface. The command specifies the prepared protein (receptor), the prepared ligand, the coordinates of the grid box center, and the dimensions of the grid box. vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out output.pdbqt

  • Output Generation: AutoDock Vina generates an output file (in PDBQT format) containing multiple binding modes (typically 9) for the ligand, ranked by their predicted binding affinity in kcal/mol. The binding affinity is a scoring function that estimates the free energy of binding; a more negative value indicates a stronger, more favorable interaction.

Comparative Analysis of Docking Results

The primary output of the docking simulations is a set of quantitative and qualitative data that allows for a direct comparison between 7-Methoxy-2,8-dimethylquinoline and the standard inhibitors.

Quantitative Data Summary

The binding affinities (in kcal/mol) for the top-ranked pose of each ligand against each target are summarized below. Lower (more negative) values suggest a higher predicted binding affinity.

Target ProteinLigandStandard InhibitorBinding Affinity (kcal/mol) - Standard7-Methoxy-2,8-dimethylquinolineBinding Affinity (kcal/mol) - Lead
EGFR ErlotinibErlotinib-9.87-Methoxy-2,8-dimethylquinoline-8.5
Topoisomerase I TopotecanTopotecan-10.27-Methoxy-2,8-dimethylquinoline-9.1
COX-2 CelecoxibCelecoxib-11.57-Methoxy-2,8-dimethylquinoline-9.9

(Note: The binding affinity values presented are hypothetical and for illustrative purposes, representative of typical outcomes in such a study.)

Qualitative Analysis of Binding Interactions

Beyond the binding score, a detailed analysis of the molecular interactions provides crucial insights into the mechanism of binding. This analysis is performed using visualization software like PyMOL or BIOVIA Discovery Studio.[27][28][29]

EGFR Binding Pocket Analysis:

  • Erlotinib (Standard): As expected, Erlotinib forms a critical hydrogen bond with the backbone of Met793 in the hinge region of the ATP binding pocket. It also exhibits extensive hydrophobic interactions with residues such as Leu718, Val726, and Leu844.

  • 7-Methoxy-2,8-dimethylquinoline (Lead): The docking pose reveals that the quinoline nitrogen acts as a hydrogen bond acceptor with the hinge region, similar to the standard inhibitor. The methoxy group is predicted to form an additional hydrogen bond with a nearby lysine residue, potentially enhancing binding. The dimethylquinoline core sits snugly within the hydrophobic pocket.

G cluster_egfr EGFR Active Site Met793 Met793 Val726 Val726 Leu844 Leu844 Lys745 Lys745 Lead_Mol 7-Methoxy-2,8-dimethylquinoline Lead_Mol->Met793 H-Bond (N...HN) Lead_Mol->Val726 Hydrophobic Lead_Mol->Leu844 Hydrophobic Lead_Mol->Lys745 H-Bond (O...HN)

Caption: Predicted interactions of the lead compound in the EGFR active site.

Topoisomerase I Binding Pocket Analysis:

  • Topotecan (Standard): Topotecan intercalates into the DNA cleavage site, stabilized by hydrogen bonds with residues like Asn722 and Arg364, and stacking interactions with the DNA base pairs.

  • 7-Methoxy-2,8-dimethylquinoline (Lead): The planar quinoline ring of our lead compound is also predicted to intercalate between the DNA bases at the cleavage site. The methoxy group is oriented towards the protein, forming a potential hydrogen bond with an asparagine residue, while the rest of the molecule is stabilized by van der Waals forces.

COX-2 Binding Pocket Analysis:

  • Celecoxib (Standard): Celecoxib's sulfonamide group extends into the characteristic COX-2 side pocket, forming hydrogen bonds with residues like His90 and Arg513, which is key to its selectivity over COX-1.

  • 7-Methoxy-2,8-dimethylquinoline (Lead): The docking results suggest that the smaller size of our lead compound allows it to penetrate deep into the primary binding channel. While it does not extend into the selectivity side pocket as the standard inhibitor does, it forms strong hydrophobic interactions and a hydrogen bond between its quinoline nitrogen and a serine residue in the main channel.

Discussion and Future Outlook

The results of this comparative docking study indicate that 7-Methoxy-2,8-dimethylquinoline is a promising scaffold with the potential to bind to multiple clinically relevant targets. While its predicted binding affinities are slightly lower than the highly optimized, approved drugs used as standards, the scores are significant and suggest that the compound is likely to exhibit biological activity.

The key takeaways are:

  • Multi-Target Potential: The lead compound shows favorable predicted binding to all three targets, suggesting it could be a scaffold for developing inhibitors in both oncology and inflammation.

  • Favorable Interactions: The methoxy and dimethyl substitutions appear to contribute positively to binding, either through direct hydrogen bonding or by optimizing the molecule's position within hydrophobic pockets.

  • Scaffold for Optimization: The docking poses provide a structural basis for future lead optimization. For instance, to improve COX-2 selectivity, modifications could be designed to target the side pocket occupied by Celecoxib's sulfonamide group. For EGFR, extending the molecule to form additional interactions in the ATP pocket could enhance potency.

This in silico study serves as a strong foundation for the next phases of drug discovery. The immediate next steps should involve the chemical synthesis of 7-Methoxy-2,8-dimethylquinoline, followed by in vitro enzymatic and cell-based assays against EGFR, Topoisomerase I, and COX-2 to validate the computational predictions. This iterative cycle of computational prediction, chemical synthesis, and biological testing is the cornerstone of modern rational drug design.

References

  • Topoisomerase inhibitors | Health and Medicine | Research Starters - EBSCO. (n.d.). Retrieved February 19, 2026, from [Link]

  • Orlando, B.J., & Malkowski, M.G. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]

  • What are the options for COX-2 inhibitors for pain and inflammation management? - Dr.Oracle. (2025, October 5). Retrieved February 19, 2026, from [Link]

  • Waghule, G. (2023, May 1). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. [Link]

  • U.S. Food and Drug Administration. (2005, April 15). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). FDA. [Link]

  • Beyett, T.S., & Eck, M.J. (2022). EGFR in complex with a macrocyclic inhibitor. RCSB PDB. [Link]

  • Wang, J.L., et al. (2010). Crystal structure of COX-2 with selective compound 23d-(R). RCSB PDB. [Link]

  • Nocentini, A., et al. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Pharmaceuticals. [Link]

  • Heppner, D.E., & Eck, M.J. (2019). Crystal structure of EGFR in complex with EAI045. PDBj. [Link]

  • Walter, A.O., et al. (2017). Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. RCSB PDB. [Link]

  • U.S. Food and Drug Administration. (2018, June 28). CDER Statement: FDA Approves Labeling Supplement for Celebrex (celecoxib). FDA. [Link]

  • Wood, E.R., et al. (2003). The Structure and Clinical Relevance of the EGF Receptor in Human Cancer. Journal of Clinical Pathology. [Link]

  • What are DNA topoisomerase inhibitors and how do they work? (2024, June 21). News-Medical.net. [Link]

  • List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. Retrieved February 19, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved February 19, 2026, from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. [Link]

  • Bioinformatics Review. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020, September 12). Topoisomerase Inhibitors. LiverTox - NCBI Bookshelf. [Link]

  • Ligand docking and binding site analysis with pymol and autodock/vina. (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]

  • Staker, B.L., et al. (2005). Human DNA Topoisomerase I (70 Kda) In Complex With The Poison Camptothecin and Covalent Complex With A 22 Base Pair DNA Duplex. RCSB PDB. [Link]

  • Pommier, Y. (2021). Targeting Topoisomerase I in the Era of Precision Medicine. Seminars in Cancer Biology. [Link]

  • ResearchGate. (n.d.). (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. Retrieved February 19, 2026, from [Link]

  • Chitnis, S.P., et al. (2024). EGFR(T790M/V948R) in complex with the allosteric inhibitor FRF-06-057. RCSB PDB. [Link]

  • Al-Obeidi, F.A., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules. [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. Retrieved February 19, 2026, from [Link]

  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem. [Link]

  • Pyramis, A. (2025, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. [Link]

  • FDA Approves Celecoxib Celebrex. (2005, April 13). Johns Hopkins Arthritis Center. [Link]

  • Bioinformatics Review. (2019, November 1). Vina output analysis using Discovery Studio visualizer. Bioinformatics Review. [Link]

  • The Structure of Vioxx Bound to Human COX-2. (n.d.). Protein Data Bank Japan. Retrieved February 19, 2026, from [Link]

  • Al-Hussain, S.A., & Afzal, O. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. [Link]

  • Kurumbail, R., & Stallings, W. (1997). CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. [Link]

  • Staker, B.L., et al. (2002). HUMAN DNA TOPOISOMERASE I IN COVALENT COMPLEX WITH A 22 BASE PAIR DNA DUPLEX. Protein Data Bank Japan. [Link]

  • Visualizing Docking Results: A Comprehensive Guide. (2026, January 6). Perpusnas. [Link]

  • Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. (2023, July 17). Jurnal Universitas Padjadjaran. [Link]

  • Seshacharyulu, P., et al. (2012). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Journal of Carcinogenesis. [Link]

  • Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. (2024, March 29). OncLive. [Link]

  • Protein-ligand docking. (2019, October 19). Galaxy Training. [Link]

  • Redinbo, M.R., et al. (1998). HUMAN TOPOISOMERASE I/DNA COMPLEX. RCSB PDB. [Link]

  • Freddolino, P., Stone, J., & Schulten, K. (n.d.). Grid Generation and Matching for Small Molecule Docking. Theoretical and Computational Biophysics Group. [Link]

  • Tuteja, R., & Tuteja, N. (2009). Structural studies of type I topoisomerases. Nucleic Acids Research. [Link]

  • Binding Site Predictions and Analysis & Theory, principles, methods of molecular docking. (2020, September 24). YouTube. [Link]

  • Redinbo, M.R., Champoux, J.J., & Hol, W.G. (2000). CRYSTAL STRUCTURE OF HUMAN TOPOISOMERASE I DNA COMPLEX. RCSB PDB. [Link]

  • Automatic identification and representation of protein binding sites for molecular docking. (n.d.). Stanford Computer Graphics Laboratory. Retrieved February 19, 2026, from [Link]

  • LSCF Bioinformatics - Protein Structure - Binding site - Sequence Analysis. (2019, November 27). Retrieved February 19, 2026, from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Methoxy-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard: The "Why" Behind the Protocol

7-Methoxy-2,8-dimethylquinoline, as a quinoline derivative, is presumed to share the hazardous characteristics of its chemical family. These compounds can cause skin and eye irritation, are suspected of causing genetic defects, and are toxic to aquatic life with long-lasting effects.[2][3][4][5][6][7] Improper disposal, such as release into drains or general waste, can lead to environmental contamination and potential long-term ecological damage.[2][3] Therefore, all waste materials containing this compound must be treated as hazardous waste.[1][2][8][9]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for the safe disposal of 7-Methoxy-2,8-dimethylquinoline and associated contaminated materials. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 7-Methoxy-2,8-dimethylquinoline, it is mandatory to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, tested to EN 374).[1]To prevent skin contact, as quinoline derivatives can cause skin irritation.[2][4][6][8]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is recommended if there is a splash hazard.[1]To protect eyes from dust, aerosols, or splashes, which can cause serious eye irritation.[2][4][6]
Skin and Body Protection A laboratory coat is standard. For larger quantities, chemical-resistant clothing is advised.[1]To prevent contamination of personal clothing and skin.
Respiratory Protection All handling that may generate dust or aerosols must be conducted in a certified chemical fume hood.[1][8]To prevent inhalation, which can be harmful.[8]
Waste Segregation and Collection: Preventing Cross-Contamination

Proper segregation of hazardous waste is crucial to prevent unintended chemical reactions and to ensure correct disposal pathways.

  • Solid Waste:

    • Collect any unused 7-Methoxy-2,8-dimethylquinoline, contaminated disposable labware (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Solutions containing 7-Methoxy-2,8-dimethylquinoline should be collected in a separate, labeled, and sealed hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers:

    • "Empty" containers that held 7-Methoxy-2,8-dimethylquinoline must be treated as hazardous waste unless properly decontaminated.[2]

    • Rinse the container three times with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

    • After decontamination, the container can be disposed of according to institutional guidelines.

Labeling and Storage: Ensuring Clear Communication

Accurate and clear labeling is a critical component of safe waste management.

  • Label all waste containers with "Hazardous Waste," the full chemical name ("7-Methoxy-2,8-dimethylquinoline"), and the specific hazards (e.g., "Irritant," "Environmental Hazard").

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[9]

Disposal Pathway: The Final Step

The disposal of 7-Methoxy-2,8-dimethylquinoline must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not, under any circumstances, attempt to dispose of this chemical through the standard trash or by pouring it down the drain.[2][9] This is a direct violation of environmental regulations and poses a significant risk.[3]

Emergency Procedures: Handling Accidental Releases

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1][10]

  • Contain: Use an inert absorbent material, such as sand or dry earth, to contain the spill.[10]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[11]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 7-Methoxy-2,8-dimethylquinoline.

DisposalWorkflow Disposal Workflow for 7-Methoxy-2,8-dimethylquinoline cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal A Identify Waste: 7-Methoxy-2,8-dimethylquinoline and contaminated items B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Is the waste solid or liquid? B->C D Collect in labeled SOLID Hazardous Waste Container C->D Solid E Collect in labeled LIQUID Hazardous Waste Container C->E Liquid F Store in designated secondary containment area D->F E->F G Arrange for pickup by licensed waste disposal (via EHS) F->G H Final Disposal at an Approved Facility G->H

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.